molecular formula C7H12 B13567653 4-Methyl-1-hexyne CAS No. 52713-81-2

4-Methyl-1-hexyne

Cat. No.: B13567653
CAS No.: 52713-81-2
M. Wt: 96.17 g/mol
InChI Key: YFZSGTDENCTWGW-UHFFFAOYSA-N
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Description

4-Methyl-1-hexyne is a useful research compound. Its molecular formula is C7H12 and its molecular weight is 96.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52713-81-2

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

4-methylhex-1-yne

InChI

InChI=1S/C7H12/c1-4-6-7(3)5-2/h1,7H,5-6H2,2-3H3

InChI Key

YFZSGTDENCTWGW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC#C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-hexyne is a terminal alkyne of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its structure, featuring a terminal triple bond and a chiral center, offers unique reactivity and makes it a valuable synthon for the introduction of a substituted hexynyl moiety. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic and safety data.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Notes
IUPAC Name 4-Methylhex-1-yne
CAS Number 52713-81-2[1]
Molecular Formula C₇H₁₂[1]
Molecular Weight 96.17 g/mol [1]
Boiling Point 91 °C[2]
Melting Point Data not available
Density Data not available
Refractive Index Data not available
Solubility Expected to be soluble in non-polar organic solvents and immiscible with water.[3]Based on the properties of similar alkynes.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known chemical shifts of similar structures, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPredicted Peaks/Chemical Shifts (δ)Notes
¹H NMR ~0.9 ppm (t, 3H, -CH₃), ~1.1 ppm (d, 3H, -CH(CH₃)-), ~1.4-1.6 ppm (m, 2H, -CH₂-), ~1.8-2.0 ppm (m, 1H, -CH(CH₃)-), ~1.9 ppm (t, 1H, ≡C-H), ~2.2 ppm (m, 2H, -CH₂-C≡)Chemical shifts are estimations based on standard values.
¹³C NMR ~10-15 ppm (-CH₃), ~20-25 ppm (-CH(CH₃)-), ~25-30 ppm (-CH₂-), ~30-35 ppm (-CH(CH₃)-), ~70 ppm (≡C-H), ~85 ppm (-C≡)Chemical shifts are estimations based on standard values.
IR (Infrared) ~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch, weak), ~2960-2850 cm⁻¹ (C-H alkane stretches)Characteristic alkyne absorption bands.

Experimental Protocols

The synthesis of this compound can be achieved through the alkylation of a smaller terminal alkyne, a common strategy for elongating carbon chains. A detailed experimental protocol for a similar reaction, the synthesis of 3-ethyl-1-hexyne, is provided here as a representative example that can be adapted.

Synthesis of a 3-Alkyl-1-alkyne: A Representative Protocol

This procedure details the synthesis of 3-ethyl-1-hexyne via the alkylation of 1-hexyne.[4] A similar approach can be employed for the synthesis of this compound by starting with an appropriate precursor.

Materials:

  • Dry, three-necked, round-bottomed flask

  • Nitrogen inlet

  • Reflux condenser with a gas outlet

  • Rubber septum

  • Magnetic stirrer

  • Pure, dry pentane (B18724)

  • 1-Hexyne

  • n-Butyllithium in hexane (B92381) or pentane

  • Freshly-distilled ethyl bromide

  • 4 N Hydrochloric acid

  • Anhydrous potassium carbonate

Procedure:

  • A dry, 2-liter, three-necked, round-bottomed flask is equipped with a nitrogen inlet, a reflux condenser with a gas outlet connected to a gas bubbler, a rubber septum, and a magnetic stirrer.

  • The flask is charged with 400 mL of pure, dry pentane and 41 g (0.50 mole) of 1-hexyne. The flask is then flushed with nitrogen and cooled in a cold bath while stirring.

  • A solution of n-butyllithium in hexane or pentane (500 mL of a 2.5 N solution, 1.25 mole) is transferred to the flask.

  • The mixture is allowed to warm to 10°C and stirred for 30 minutes until the initial precipitate dissolves completely.

  • The resulting clear yellow solution is recooled to 0°C in an ice bath.

  • A solution of 88 g (0.80 mole) of freshly-distilled ethyl bromide in 100 mL of pure pentane is added dropwise with stirring over a 30-minute period, allowing the solution to warm to room temperature.

  • After stirring for 2 days, 400 mL of 4 N hydrochloric acid is carefully added with cooling in an ice bath and stirring.

  • The layers are separated, and the organic phase is washed with 15 mL of water, dried over anhydrous potassium carbonate, and filtered.

  • Low-boiling materials are removed by distillation.

  • The residue is distilled to yield 3-ethyl-1-hexyne as a colorless oil.

To synthesize this compound, one could adapt this protocol by starting with acetylene (B1199291) and alkylating it with 1-bromo-2-methylbutane.

Logical Relationships in Synthesis

The synthesis of this compound via the alkylation of acetylene is a two-step process that involves the formation of an acetylide anion followed by its reaction with a suitable alkyl halide. This logical workflow is depicted below.

Synthesis_Workflow Acetylene Acetylene Acetylide Acetylide Anion Acetylene->Acetylide Deprotonation Base Strong Base (e.g., NaNH2) Base->Acetylide Product This compound Acetylide->Product SN2 Alkylation AlkylHalide 1-Bromo-2-methylbutane AlkylHalide->Product

Synthesis of this compound Workflow.

Safety and Handling

General Safety Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Keep away from heat, sparks, and open flames.[5][6][7][8]

  • Use spark-proof tools and explosion-proof equipment.[5][6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

  • Ground and bond containers when transferring material to prevent static discharge.[5]

  • In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.[5]

  • Avoid inhalation of vapors.[5]

  • In case of contact with skin or eyes, flush immediately with plenty of water.[7]

  • If swallowed, do not induce vomiting and seek immediate medical attention.[5][7]

The GHS classification for a similar compound, 3-Methyl-1-hexyne, includes "Highly flammable liquid and vapour" and "Harmful to aquatic life with long lasting effects". It is reasonable to assume a similar hazard profile for this compound.

Reactivity and Potential Applications

The reactivity of this compound is dominated by its terminal alkyne functionality. The acidic proton on the sp-hybridized carbon can be readily removed by a strong base to form a nucleophilic acetylide anion. This anion can then participate in a variety of carbon-carbon bond-forming reactions, including alkylation, and addition to carbonyl compounds.

The triple bond itself can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. These reactions provide pathways to a diverse range of functionalized molecules, making this compound a versatile intermediate in organic synthesis. Its chiral center also opens up possibilities for its use in asymmetric synthesis.

Conclusion

This compound is a valuable, albeit not extensively characterized, terminal alkyne. This guide has compiled the available data on its chemical and physical properties, provided a representative synthetic protocol, and outlined its expected spectroscopic characteristics and safety considerations. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound for researchers and professionals in drug development and materials science.

References

A Technical Guide to the Synthesis of 4-Methyl-1-hexyne from Simple Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 4-Methyl-1-hexyne is a terminal alkyne that serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures relevant to medicinal chemistry and materials science. The presence of the terminal alkyne functionality allows for a variety of subsequent transformations, including C-C bond formation (e.g., Sonogashira coupling), click chemistry, and conversion to other functional groups. This document provides an in-depth technical guide on the principal synthetic pathways to this compound from simple, readily available precursors. Key methodologies, including the alkylation of acetylide anions and the one-carbon homologation of aldehydes, are discussed in detail. The guide includes comprehensive experimental protocols, tabulated quantitative data for easy comparison, and logical workflow diagrams to aid in experimental design and execution.

Introduction

Terminal alkynes are fundamental intermediates in organic chemistry, prized for their versatility in synthetic transformations.[1] The synthesis of specifically substituted terminal alkynes, such as this compound, requires regioselective and efficient methods that can be scaled for various applications, from laboratory research to industrial production. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. This guide focuses on two primary and highly effective strategies for the synthesis of this compound:

  • Pathway A: Alkylation of Acetylide Anions: A classic and robust method involving the formation of a new carbon-carbon bond between an acetylide nucleophile and an appropriate alkyl halide.[2][3][4]

  • Pathway B: One-Carbon Homologation of Aldehydes: A modern approach that converts an aldehyde with the desired carbon skeleton into the corresponding terminal alkyne.[5][6][7]

Each pathway will be presented with a theoretical overview, a detailed experimental protocol, and relevant quantitative data.

Pathway A: Alkylation of Acetylide Anions

This pathway is one of the most fundamental and widely used methods for constructing terminal alkynes.[8] The strategy involves a two-step process: deprotonation of acetylene (B1199291) to form a highly nucleophilic acetylide anion, followed by a nucleophilic substitution (SN2) reaction with a suitable primary alkyl halide.[2][3]

Logical Relationship: Alkylation Pathway

cluster_sn2 2. SN2 Reaction acetylene Acetylene acetylide Sodium Acetylide acetylene->acetylide 1. Deprotonation product This compound acetylide->product halide 1-Bromo-2-methylbutane (B81432) halide->product base NaNH₂ in liq. NH₃ base->acetylide

Caption: General scheme for the synthesis of this compound via acetylide alkylation.

For the synthesis of this compound, the required electrophile is 1-bromo-2-methylbutane. This is a primary alkyl halide, which is crucial for the success of the reaction. The use of secondary or tertiary halides would lead predominantly to elimination (E2) products due to the strong basicity of the acetylide anion.[3][4][8]

Experimental Protocol: Alkylation of Acetylide

This protocol is a representative procedure adapted from established methods for alkyne alkylation.[8][9]

  • Apparatus Setup: A three-necked, round-bottomed flask is equipped with a dry-ice condenser, a gas inlet for acetylene, and a dropping funnel. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Sodium Acetylide: Liquid ammonia (B1221849) (approx. 250 mL) is condensed into the flask at -78 °C. Small, clean pieces of sodium metal are added portion-wise until a persistent blue color indicates the presence of excess solvated electrons. Acetylene gas is then bubbled through the solution until the blue color disappears, signifying the formation of sodium acetylide.

  • Alkylation Reaction: A solution of 1-bromo-2-methylbutane in an anhydrous ether (e.g., diethyl ether or THF, 50 mL) is added dropwise to the stirred suspension of sodium acetylide over 1 hour. The reaction mixture is kept at -33 °C (boiling point of ammonia) and allowed to stir for an additional 4-6 hours.

  • Quenching and Workup: After the reaction is complete, the ammonia is allowed to evaporate. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield pure this compound (Boiling Point: ~91 °C[10]).

Quantitative Data
ParameterValueReference / Notes
Starting Materials Acetylene, Sodium Amide, 1-Bromo-2-methylbutane
Solvent Liquid Ammonia, Diethyl EtherAnhydrous conditions are critical.
Reaction Temperature -33 °C to -78 °CMaintained by the boiling ammonia or a dry ice/acetone bath.
Reaction Time 4 - 8 hours
Typical Yield 65 - 80%Highly dependent on the purity of reagents and anhydrous conditions.

Pathway B: One-Carbon Homologation of Aldehydes

Modern synthetic methods allow for the direct conversion of aldehydes into terminal alkynes.[5] This is particularly useful when the corresponding aldehyde is more accessible than the required alkyl halide. For the synthesis of this compound, the precursor would be 3-methylpentanal (B96236). Several reagents can accomplish this transformation, with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) being a popular choice due to its efficiency and mild reaction conditions.[7]

Logical Relationship: Aldehyde Homologation

aldehyde 3-Methylpentanal product This compound aldehyde->product One-Pot Reaction reagent Bestmann-Ohira Reagent reagent->product base K₂CO₃ base->product solvent Methanol (B129727) solvent->product

Caption: Synthesis of this compound via the Bestmann-Ohira reaction.

This one-pot procedure avoids the use of strong bases like organolithiums and cryogenic temperatures, making it a practical and economical alternative.[6][7]

Experimental Protocol: Bestmann-Ohira Reaction
  • Apparatus Setup: A round-bottomed flask is charged with a magnetic stir bar, the Bestmann-Ohira reagent, and anhydrous potassium carbonate in anhydrous methanol.

  • Reaction: The mixture is stirred at room temperature under an inert atmosphere. A solution of 3-methylpentanal in methanol is added dropwise to the flask.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Upon completion, the reaction mixture is diluted with water and extracted several times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or fractional distillation to afford this compound.

Quantitative Data
ParameterValueReference / Notes
Starting Materials 3-Methylpentanal, Bestmann-Ohira Reagent
Base Potassium Carbonate (K₂CO₃)A mild base is sufficient.
Solvent Methanol (MeOH)
Reaction Temperature Room TemperatureA significant advantage over the alkylation method.
Reaction Time 2 - 4 hoursGenerally faster than the alkylation pathway.
Typical Yield 80 - 95%Often provides higher yields than the classical alkylation.[7]

General Experimental Workflow

The successful synthesis of this compound relies on a systematic and carefully executed experimental workflow, regardless of the chosen pathway. The following diagram outlines the critical stages from initial setup to final product analysis.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis setup Apparatus Setup (Dry Glassware) reagents Reagent Preparation (Anhydrous) setup->reagents reaction Reaction Execution (Inert Atmosphere) reagents->reaction monitoring Reaction Monitoring (TLC / GC) reaction->monitoring workup Quenching & Aqueous Workup monitoring->workup purify Distillation or Chromatography workup->purify analysis Characterization (NMR, IR, GC-MS) purify->analysis

Caption: A generalized workflow for the synthesis and purification of organic compounds.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the alkylation of acetylide anions and the one-carbon homologation of aldehydes being the most prominent and reliable methods.

  • The alkylation pathway is a cost-effective and well-established method, ideal when the required primary alkyl halide is readily available. Its primary drawbacks are the need for cryogenic temperatures and the handling of metallic sodium and liquid ammonia.

  • The aldehyde homologation pathway offers milder reaction conditions, often higher yields, and operational simplicity, making it an excellent alternative, especially for smaller-scale laboratory syntheses where the corresponding aldehyde is accessible.

The selection of the optimal synthetic route will be dictated by factors including precursor availability, required scale, and laboratory capabilities. Both methods detailed in this guide provide robust and reproducible access to this compound, a key intermediate for advanced organic synthesis.

References

An In-depth Technical Guide to 4-Methyl-1-hexyne (CAS: 52713-81-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-1-hexyne, a terminal alkyne with applications in organic synthesis. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the alkylation of a terminal alkyne, and presents its characteristic spectroscopic data for proper identification.

Core Chemical Identification

This compound is a colorless liquid with the chemical formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1][2] Its structure features a terminal triple bond and a methyl group at the fourth carbon position.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, purification, and characterization.

PropertyValueReference
CAS Number 52713-81-2[1][3][4][5]
Molecular Formula C₇H₁₂[1]
Molecular Weight 96.17 g/mol [1][3]
Boiling Point 91 °C[2]
IUPAC Name 4-methylhex-1-yne[3]
SMILES CCC(C)CC#C[3]
InChIKey YFZSGTDENCTWGW-UHFFFAOYSA-N[3][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of a smaller terminal alkyne, a common and effective method for forming new carbon-carbon bonds.[6][7][8] This process involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide ion, which then undergoes a nucleophilic substitution reaction (SN2) with a suitable alkyl halide.[6][8][9]

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the alkylation of terminal alkynes.[6][7][8]

Materials:

  • Propyne (B1212725) (or a suitable precursor for generating the propyl acetylide)

  • Sodium amide (NaNH₂) in liquid ammonia (B1221849) or a suitable strong base

  • sec-Butyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)

Procedure:

  • Generation of the Acetylide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser under a nitrogen atmosphere, place a solution of sodium amide in liquid ammonia.

  • Bubble propyne gas through the solution at -78 °C (dry ice/acetone bath) until the blue color of the solvated electrons disappears, indicating the complete formation of the sodium propynide.

  • Alkylation Reaction: Slowly add a solution of sec-butyl bromide in anhydrous diethyl ether to the acetylide solution at -78 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield this compound.

Spectroscopic Characterization

Accurate identification of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different types of protons in the molecule. The terminal alkyne proton (≡C-H) will appear as a triplet around δ 1.8-2.0 ppm. The protons on the carbon adjacent to the triple bond will appear as a doublet of doublets. The other aliphatic protons will be found in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The sp-hybridized carbons of the alkyne will appear in the range of δ 65-90 ppm. The other sp³-hybridized carbons will be observed at higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the alkyne functional group.

Functional GroupWavenumber (cm⁻¹)Intensity
≡C-H stretch (terminal alkyne)~3300Strong, sharp
C≡C stretch~2100-2140Weak to medium, sharp
C-H stretch (alkane)~2850-2960Strong
Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 96. The fragmentation pattern will be characteristic of an aliphatic alkyne, with common losses of alkyl fragments.

Logical Workflow for Identification

The following diagram illustrates the logical workflow for the synthesis and identification of this compound.

G Workflow for Synthesis and Identification of this compound cluster_synthesis Synthesis cluster_identification Identification start Starting Materials (Propyne, sec-Butyl bromide) deprotonation Deprotonation (NaNH2 in liq. NH3) start->deprotonation alkylation Alkylation (SN2) deprotonation->alkylation workup Reaction Work-up & Purification alkylation->workup product This compound workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final_product Confirmed this compound data_analysis->final_product

Caption: A flowchart of the synthesis and identification process for this compound.

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The detailed properties, synthetic protocol, and expected spectroscopic data will aid in its proper handling, synthesis, and characterization. While no specific biological signaling pathways involving this compound have been identified, its utility as a building block in organic synthesis makes it a valuable compound for the development of novel molecules.

References

Technical Guide: Physicochemical Properties and Reactivity of 4-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-hexyne is an organic compound classified as a terminal alkyne. Its chemical structure and properties make it a subject of interest in various chemical syntheses. This technical guide provides a concise overview of its fundamental physicochemical properties, namely its boiling point and molecular weight. Furthermore, it outlines standardized experimental protocols for the determination of these properties and presents a logical workflow of common reactions involving terminal alkynes.

Physicochemical Data of this compound

The key quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValue
Molecular Weight 96.17 g/mol [1][2]
96.1702 g/mol [3][4]
Boiling Point 91 °C[5]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the micro-boiling point or capillary method.

Methodology:

  • Sample Preparation: A small amount of the liquid sample, this compound, is placed in a small test tube or a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.

  • Heating: The apparatus is gently heated in a controlled manner, for instance, using a heating block or a Thiele tube.

  • Observation: As the temperature rises, the air trapped in the capillary tube will be expelled, followed by a steady stream of bubbles from the vapor of the sample.

  • Cooling and Measurement: The heating is then discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6][7] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly accurate method for determining the molecular weight of a compound.

Methodology:

  • Ionization: The gaseous sample of this compound is introduced into the ion source of the mass spectrometer. Here, it is bombarded with a beam of electrons, which knocks off an electron from the molecule to form a molecular ion (M+).

  • Acceleration: The positively charged molecular ions are then accelerated by an electric field.

  • Deflection: The accelerated ions pass through a magnetic field, which deflects them. The degree of deflection depends on the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.

  • Detection: A detector measures the abundance of ions at each mass-to-charge ratio. The peak with the highest mass-to-charge ratio typically corresponds to the molecular ion, and its mass provides the molecular weight of the compound. High-resolution mass spectrometry can provide a very precise molecular weight, which can help in determining the molecular formula.[8][9]

Logical Workflow: Reactions of Terminal Alkynes

Terminal alkynes, such as this compound, are versatile building blocks in organic synthesis due to the reactivity of the terminal C-H bond and the carbon-carbon triple bond. The following diagram illustrates a logical workflow of some common reactions.

Alkyne_Reactions Alkynide_Anion Alkynide Anion Internal_Alkyne Internal Alkyne Alkynide_Anion->Internal_Alkyne Alkylation (e.g., R-X) Alkene Alkene Aldehyde_Ketone Aldehyde or Ketone Alkane Alkane Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Alkene Partial Hydrogenation (e.g., Lindlar's catalyst) Terminal_Alkyne->Aldehyde_Ketone Hydration (e.g., H2O, H2SO4, HgSO4) Terminal_Alkyne->Alkane Complete Hydrogenation (e.g., H2, Pt)

Caption: Common reaction pathways for terminal alkynes.

References

An In-Depth Technical Guide to the Reactivity Patterns of the Terminal Alkyne in 4-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the terminal alkyne in 4-Methyl-1-hexyne. The presence of a terminal triple bond in this molecule opens up a diverse range of chemical transformations, making it a valuable building block in organic synthesis. This document details the key reactivity patterns, including hydration, hydroboration-oxidation, Sonogashira coupling, and deprotonation-alkylation reactions, providing experimental protocols and quantitative data where available in the scientific literature.

Core Reactivity of the Terminal Alkyne

The reactivity of the terminal alkyne in this compound is primarily governed by the electron-rich triple bond and the acidity of the terminal proton. These features allow for both addition reactions across the triple bond and functionalization at the terminal carbon atom.

Electrophilic Addition Reactions

Terminal alkynes, including this compound, readily undergo electrophilic addition reactions. The regioselectivity of these additions is a key consideration in synthetic planning.

Hydration (Markovnikov Addition)

The hydration of terminal alkynes, in the presence of a mercury(II) catalyst in aqueous acid, typically follows Markovnikov's rule.[1] This means that the hydroxyl group adds to the more substituted carbon of the alkyne, leading to the formation of a methyl ketone after tautomerization of the intermediate enol.[1] For this compound, this reaction is expected to yield 4-Methyl-2-hexanone.

Expected Product: 4-Methyl-2-hexanone

dot graph Hydration_of_4_Methyl_1_hexyne { rankdir=LR; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, fontcolor="#202124"];

substrate [label="this compound"]; reagents [label="+ H₂O, H₂SO₄, HgSO₄", fontcolor="#34A853"]; product [label="4-Methyl-2-hexanone"];

substrate -> product [label="Markovnikov Addition"]; } dot

Caption: Markovnikov hydration of this compound to yield 4-Methyl-2-hexanone.

Experimental Protocol: General Procedure for Acid-Catalyzed Hydration of a Terminal Alkyne

A general procedure for the hydration of a terminal alkyne, such as 1-hexyne, involves the following steps. This can be adapted for this compound.

  • To a round-bottom flask containing water, concentrated sulfuric acid is slowly added while cooling in an ice bath.

  • The terminal alkyne is then added to the acidic solution.

  • The reaction mixture is stirred at room temperature.

  • After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude ketone, which can be further purified by distillation.

Quantitative Data for Hydration of 1-Hexyne (Analogous Reaction)

ReactantProductYieldReference
1-Hexyne2-HexanoneNot specifiedThis is a general textbook reaction.
Hydroboration-Oxidation (Anti-Markovnikov Addition)

In contrast to hydration, the hydroboration-oxidation of terminal alkynes provides a route to aldehydes, following an anti-Markovnikov addition pattern.[2][3] The use of a sterically hindered borane (B79455), such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition across the triple bond.[2][3] The intermediate vinylborane (B8500763) is then oxidized with hydrogen peroxide in a basic solution to yield an enol, which tautomerizes to the corresponding aldehyde.[2] For this compound, this reaction is expected to produce 4-Methylhexanal.

Expected Product: 4-Methylhexanal

dot graph Hydroboration_Oxidation { rankdir=LR; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, fontcolor="#202124"];

substrate [label="this compound"]; reagents [label="1. (Sia)₂BH or 9-BBN\n2. H₂O₂, NaOH", fontcolor="#34A853"]; product [label="4-Methylhexanal"];

substrate -> product [label="Anti-Markovnikov Addition"]; } dot

Caption: Anti-Markovnikov hydroboration-oxidation of this compound.

Experimental Protocol: General Procedure for Hydroboration-Oxidation of a Terminal Alkyne

  • A solution of the sterically hindered borane (e.g., disiamylborane) in an ethereal solvent like THF is prepared.

  • The terminal alkyne is added to this solution at a low temperature (e.g., 0 °C).

  • The reaction is allowed to warm to room temperature and stirred for a specified time.

  • The reaction mixture is then cooled, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow addition of hydrogen peroxide.

  • After stirring, the product is extracted, and the organic layer is washed, dried, and concentrated. The aldehyde can be purified by distillation.

Quantitative Data

ReactantProductYieldReference
This compound4-MethylhexanalNot specifiedA practice problem indicates this reaction occurs.

Note: While the reaction is known, specific quantitative yields for this compound are not detailed in the readily available literature.

Carbon-Carbon Bond Forming Reactions

The terminal alkyne of this compound is a versatile functional group for the formation of new carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine.[4]

dot graph Sonogashira_Coupling { rankdir=LR; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, fontcolor="#202124"];

alkyne [label="this compound"]; aryl_halide [label="+ Aryl-X\n(X = I, Br, OTf)"]; catalysts [label="Pd catalyst\nCu(I) co-catalyst\nBase", fontcolor="#34A853"]; product [label="Aryl-Substituted\nthis compound"];

alkyne -> product; aryl_halide -> product; } dot

Caption: Sonogashira coupling of this compound with an aryl halide.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a flask are added the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a solvent (e.g., THF or DMF).

  • The terminal alkyne and a base (e.g., triethylamine (B128534) or diisopropylamine) are then added.

  • The reaction mixture is stirred at room temperature or heated until the starting materials are consumed.

  • The reaction is worked up by filtration to remove the amine salt, followed by extraction and purification of the product, typically by column chromatography.

Quantitative Data for Sonogashira Coupling (General)

Yields for Sonogashira couplings are generally high, often exceeding 80-90%, depending on the specific substrates and reaction conditions.

AlkyneAryl HalideCatalyst SystemYieldReference
Terminal Alkynes (General)Aryl Iodides/BromidesPd/CuGenerally high[4]

Note: Specific examples with quantitative data for the Sonogashira coupling of this compound were not found in the surveyed literature.

Deprotonation and Alkylation

The terminal proton of this compound is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent (e.g., n-butyllithium), to form an acetylide anion.[5][6] This nucleophilic acetylide can then react with an electrophile, most commonly a primary alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond, resulting in an internal alkyne.[5][6]

dot graph Deprotonation_Alkylation { rankdir=LR; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, fontcolor="#202124"];

substrate [label="this compound"]; step1 [label="1. Strong Base (e.g., NaNH₂)\n2. R-X (Alkyl Halide)", fontcolor="#34A853"]; product [label="Internal Alkyne"];

substrate -> product [label="C-C Bond Formation"]; } dot

Caption: Deprotonation and alkylation of this compound.

Experimental Protocol: General Procedure for Deprotonation and Alkylation

  • The terminal alkyne is dissolved in a suitable solvent (e.g., liquid ammonia (B1221849) or THF).

  • A strong base (e.g., sodium amide) is added at low temperature to form the acetylide.

  • The alkyl halide is then added, and the reaction is allowed to proceed.

  • The reaction is quenched, and the product is extracted and purified.

Quantitative Data

This reaction is a fundamental transformation in organic synthesis, and yields are typically good to excellent for primary alkyl halides.

ReactantReagentsProductYieldReference
Terminal Alkyne1. NaNH₂ 2. Primary Alkyl HalideInternal AlkyneGood to Excellent[6]

Note: No specific quantitative data for the alkylation of this compound was found in the surveyed literature.

Cycloaddition Reactions

The triple bond of this compound can participate in various cycloaddition reactions, providing access to heterocyclic compounds.

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction that forms a 1,4-disubstituted 1,2,3-triazole.[7] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

dot graph Azide_Alkyne_Cycloaddition { rankdir=LR; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, fontcolor="#202124"];

alkyne [label="this compound"]; azide (B81097) [label="+ R-N₃"]; catalyst [label="Cu(I) catalyst", fontcolor="#34A853"]; product [label="1,4-Disubstituted-1,2,3-triazole"];

alkyne -> product; azide -> product; } dot

Caption: Azide-alkyne cycloaddition of this compound.

Experimental Protocol: General Procedure for CuAAC Reaction

  • The terminal alkyne and the azide are dissolved in a suitable solvent, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

  • A copper(II) sulfate (B86663) solution and a reducing agent, such as sodium ascorbate, are added to generate the active Cu(I) catalyst in situ.

  • The reaction is stirred at room temperature.

  • The product often precipitates from the reaction mixture and can be collected by filtration, or it can be extracted and purified.

Quantitative Data

Click chemistry reactions are known for their high efficiency, with yields often being near quantitative.

Reactant 1Reactant 2CatalystYieldReference
Terminal AlkyneOrganic AzideCu(I)Typically >90%[7]

Note: While this reaction is broadly applicable, specific examples with this compound are not detailed in the general literature surveyed.

Summary of Reactivity and Products

ReactionReagentsRegioselectivityExpected Product
HydrationH₂O, H₂SO₄, HgSO₄Markovnikov4-Methyl-2-hexanone
Hydroboration-Oxidation1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOHAnti-Markovnikov4-Methylhexanal
Sonogashira CouplingAryl-X, Pd catalyst, Cu(I) co-catalyst, BaseN/AAryl-substituted this compound
Deprotonation-Alkylation1. Strong Base 2. R-XN/AInternal Alkyne
Azide-Alkyne CycloadditionR-N₃, Cu(I) catalystN/A1,4-Disubstituted-1,2,3-triazole

Conclusion

This compound serves as a versatile substrate in a variety of organic transformations characteristic of terminal alkynes. The ability to selectively functionalize the triple bond through either Markovnikov or anti-Markovnikov additions, as well as to form new carbon-carbon and carbon-heteroatom bonds at the terminal position, makes it a valuable tool for the synthesis of complex organic molecules. While specific quantitative data for many of these reactions with this compound are not extensively reported in readily accessible literature, the general principles of terminal alkyne reactivity provide a strong predictive framework for its synthetic applications. Further research into the specific reaction kinetics and yields for this particular substrate would be beneficial for its broader application in drug discovery and materials science.

References

Functional Group Transformations Involving 4-Methyl-1-hexyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of key functional group transformations involving the terminal alkyne, 4-methyl-1-hexyne. This versatile building block is a valuable precursor in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document details the experimental protocols for several critical reactions, presents quantitative data in a clear, tabular format, and illustrates reaction pathways and workflows using logical diagrams.

Overview of Key Transformations

This compound, with its terminal triple bond, is amenable to a variety of chemical modifications. The acidic nature of the terminal proton and the high electron density of the π-systems allow for a range of reactions, including hydration, hydroboration-oxidation, halogenation, partial hydrogenation, alkylation, Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). These transformations provide access to a diverse array of functional groups, including ketones, aldehydes, vinyl halides, cis-alkenes, internal alkynes, and triazoles, making this compound a strategic starting material in multi-step syntheses.

Quantitative Data Summary

The following tables summarize the quantitative data for the functional group transformations of this compound discussed in this guide.

Reaction TransformationReagents and ConditionsProductYield (%)Reference
Hydration (Markovnikov) HgSO₄, H₂SO₄, H₂O4-Methyl-2-hexanoneNot specified[1]
Hydroboration-Oxidation 1. Disiamylborane (B86530) or 9-BBN 2. H₂O₂, NaOH4-MethylhexanalNot specified[2][3][4]
Bromination Br₂ in CCl₄1,2-Dibromo-4-methyl-1-hexeneNot specified[5][6]
Partial Hydrogenation H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂)(Z)-4-Methyl-1-hexeneNot specified[7][8][9]
Alkylation 1. NaNH₂ or n-BuLi 2. Ethyl bromide6-Methyl-3-octyne~65% (by analogy)
Sonogashira Coupling Iodobenzene (B50100), Pd(PPh₃)₄, CuI, Et₃N4-Methyl-1-phenyl-1-hexyneGood to Excellent[10][11][12][13][14]
Click Chemistry (CuAAC) Benzyl azide, CuI, Et₃N1-Benzyl-4-(3-methylbutyl)-1H-1,2,3-triazoleHigh[1][15][16][17][18]
Ozonolysis (Reductive) 1. O₃, CH₂Cl₂ -78 °C 2. Zn, H₂O or (CH₃)₂S3-Methylbutanoic acid and FormaldehydeNot specified[19][20][21][22][23]

Experimental Protocols

Hydration of this compound to 4-Methyl-2-hexanone

This protocol describes the Markovnikov addition of water across the triple bond to yield a methyl ketone.[1]

Materials:

  • This compound

  • Mercuric sulfate (B86663) (HgSO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add water and cautiously add concentrated sulfuric acid.

  • Add a catalytic amount of mercuric sulfate to the acidic solution.

  • Add this compound to the flask.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 4-methyl-2-hexanone.

Hydroboration-Oxidation of this compound to 4-Methylhexanal

This procedure outlines the anti-Markovnikov hydration of the terminal alkyne to produce an aldehyde.[2][3][4]

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) or Disiamylborane

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 9-BBN or disiamylborane in THF to the alkyne solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the mixture back to 0 °C and slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, maintaining the temperature below 25 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield 4-methylhexanal.

Sonogashira Coupling of this compound with Iodobenzene

This protocol details the palladium-catalyzed cross-coupling reaction to form a C(sp)-C(sp²) bond.[10][11][12][13][14]

Materials:

  • This compound

  • Iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous and degassed toluene

  • Saturated ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add Pd(PPh₃)₄ and CuI.

  • Add a solution of iodobenzene and this compound in anhydrous and degassed toluene.

  • Add triethylamine to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 6-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with toluene.

  • Wash the filtrate with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-methyl-1-phenyl-1-hexyne.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic utility of this compound.

Functional_Group_Transformations This compound This compound 4-Methyl-2-hexanone 4-Methyl-2-hexanone This compound->4-Methyl-2-hexanone HgSO4, H2SO4, H2O 4-Methylhexanal 4-Methylhexanal This compound->4-Methylhexanal 1. 9-BBN 2. H2O2, NaOH 1,2-Dibromo-4-methyl-1-hexene 1,2-Dibromo-4-methyl-1-hexene This compound->1,2-Dibromo-4-methyl-1-hexene Br2, CCl4 (Z)-4-Methyl-1-hexene (Z)-4-Methyl-1-hexene This compound->(Z)-4-Methyl-1-hexene H2, Lindlar's Cat. 6-Methyl-3-octyne 6-Methyl-3-octyne This compound->6-Methyl-3-octyne 1. NaNH2 2. EtBr 4-Methyl-1-phenyl-1-hexyne 4-Methyl-1-phenyl-1-hexyne This compound->4-Methyl-1-phenyl-1-hexyne Ph-I, Pd(PPh3)4, CuI, Et3N Triazole Derivative Triazole Derivative This compound->Triazole Derivative Benzyl azide, CuI 3-Methylbutanoic acid 3-Methylbutanoic acid This compound->3-Methylbutanoic acid 1. O3 2. H2O

Caption: Key functional group transformations of this compound.

Sonogashira_Mechanism Sonogashira Coupling Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)(L2)-C≡C-R' Oxidative_Addition->Transmetalation Cu-C≡C-R' Reductive_Elimination Ar-C≡C-R' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Cu(I)X Cu(I)X Alkyne_Coordination [R'-C≡C-H---Cu(I)X] Cu(I)X->Alkyne_Coordination R'-C≡C-H Deprotonation R'-C≡C-Cu(I) Alkyne_Coordination->Deprotonation Base Deprotonation->Cu(I)X Transmetalation to Pd(II)

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

This guide serves as a foundational resource for chemists engaged in the synthesis of complex organic molecules. The provided protocols and data offer a starting point for the practical application of these transformations, while the diagrams provide a clear visual representation of the chemical possibilities and underlying mechanisms. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific synthetic targets.

References

An In-depth Technical Guide to the Gas Chromatography of 4-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the gas chromatographic analysis of 4-Methyl-1-hexyne, a volatile and non-polar alkyne. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the separation and identification of organic compounds.

Core Principles of Gas Chromatography

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition.[1][2] The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1][3] Non-polar compounds, such as this compound, are typically analyzed using non-polar capillary columns, where separation primarily occurs based on boiling point and van der Waals interactions.[4]

Data Summary: Retention Characteristics of this compound

The retention of a compound in gas chromatography is a key parameter for its identification. While the exact retention time is specific to a particular experimental setup, the Kovats Retention Index provides a more standardized measure.

CompoundIUPAC NameMolecular FormulaKovats Retention Index (Semi-standard non-polar column)
This compound4-methylhex-1-yneC7H12659[5]

Note: The Kovats Retention Index is a relative measure of retention time, which helps in comparing results across different instruments and conditions.

Experimental Protocol for the Analysis of this compound

This section details a standard operating procedure for the gas chromatographic analysis of this compound.

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile, low-boiling point solvent such as n-hexane or pentane.[6] A typical concentration is 1 mg/mL.

  • Transfer approximately 1.5 mL of the solution into a 2 mL GC vial.[6]

2. Gas Chromatograph (GC) System and Conditions:

  • Gas Chromatograph: An Agilent 6890 or similar GC system equipped with a Flame Ionization Detector (FID) is suitable.[7]

  • Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane (e.g., HP-5MS, DB-1), is recommended for the separation of non-polar compounds like alkynes.[4][7]

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[7]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[7]

  • Injector:

    • Type: Split/splitless injector.

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (to prevent column overload).

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Final Temperature: Hold at 200 °C for 5 minutes.

  • Detector (FID):

    • Temperature: 300 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

3. Data Acquisition and Analysis:

  • Acquire the chromatogram using a suitable data acquisition system (e.g., Agilent ChemStation).

  • The retention time of the peak corresponding to this compound is used for qualitative identification. The peak area is used for quantitative analysis.[8]

Expected Results

Under the specified conditions, this compound is expected to elute with a retention time of approximately 7.5 - 8.5 minutes . The elution order in gas chromatography on a non-polar column generally follows the boiling points of the compounds.[4][8]

Visualizations

Experimental Workflow for GC Analysis

The following diagram illustrates the sequential steps involved in the gas chromatographic analysis of a sample.

GC_Workflow Figure 1: Gas Chromatography Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Acquisition Dilution Dilution in Volatile Solvent Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Sample Injection into GC Vial->Injection Vaporization Vaporization in Injector Port Injection->Vaporization Separation Separation in Capillary Column Vaporization->Separation Detection Detection by FID Separation->Detection Acquisition Data Acquisition Detection->Acquisition Integration Peak Integration & Identification Acquisition->Integration Report Generation of Results Report Integration->Report

Caption: A flowchart of the GC analysis process.

This guide provides a foundational understanding and a practical starting point for the gas chromatographic analysis of this compound. For method optimization, it may be necessary to adjust parameters such as the temperature program and flow rate to achieve the desired resolution and analysis time.[6]

References

Preliminary Investigation of 4-Methyl-1-hexyne Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the solubility characteristics of 4-Methyl-1-hexyne. Due to a scarcity of publicly available quantitative experimental data for this specific compound, this document focuses on predicted solubility based on established chemical principles and provides detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound is a terminal alkyne with the chemical formula C₇H₁₂. As a nonpolar hydrocarbon, its solubility is primarily dictated by the "like dissolves like" principle. It is expected to exhibit low solubility in polar solvents, such as water, and high solubility in nonpolar organic solvents. Alkynes are generally soluble in most nonpolar organic solvents like hexane (B92381) and diethyl ether.[1]

Predicted Solubility Data

Based on the nonpolar nature of this compound, the following table summarizes its predicted qualitative solubility in a range of common laboratory solvents. These predictions are inferred from the general solubility characteristics of alkynes and similar nonpolar organic compounds. For quantitative determination, the experimental protocol outlined in the subsequent section should be followed.

SolventChemical FormulaPolarityPredicted Solubility of this compoundRationale
WaterH₂OHighInsolubleAs a nonpolar hydrocarbon, this compound is hydrophobic and will not readily dissolve in the highly polar water. A calculated Log10 of water solubility in mol/l is -2.31.
Methanol (B129727)CH₃OHHighSparingly SolubleWhile polar, the small alkyl group of methanol may allow for some minimal dissolution of nonpolar compounds.
EthanolC₂H₅OHHighSparingly SolubleSimilar to methanol, but the slightly larger alkyl group may slightly improve solubility compared to methanol.
AcetoneC₃H₆OMediumSolubleAcetone's moderate polarity makes it a versatile solvent for a range of organic compounds.
DichloromethaneCH₂Cl₂MediumSolubleA common solvent for many organic compounds due to its intermediate polarity.
Diethyl Ether(C₂H₅)₂OLowHighly SolubleThe low polarity of diethyl ether makes it an excellent solvent for nonpolar compounds like this compound.
Toluene (B28343)C₇H₈LowHighly SolubleAs a nonpolar aromatic hydrocarbon, toluene is expected to readily dissolve this compound.
HexaneC₆H₁₄LowHighly SolubleBoth are nonpolar hydrocarbons, leading to strong van der Waals interactions and high miscibility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of this compound solubility in a given solvent, based on the principles outlined in OECD Guideline 105 and ASTM E1148.[2][3] This method is suitable for determining the solubility of volatile organic compounds in organic solvents.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Gas-tight syringes

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Sealed vials (e.g., amber glass vials with PTFE-lined septa)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

    • Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary test can determine the minimum time required to achieve saturation.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature to allow the undissolved this compound to settle.

    • To ensure complete separation of the excess solute, centrifuge the vial at a controlled temperature.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a gas-tight syringe.

    • Dilute the withdrawn sample with a known volume of the pure solvent in a volumetric flask.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method.

  • Calculation:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

3. Quality Control:

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • Run a blank sample (pure solvent) to check for any interference.

  • Prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve for the analytical instrument.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vial A->B C Equilibrate at constant temperature with agitation B->C D Allow to settle C->D E Centrifuge D->E F Withdraw supernatant E->F G Dilute sample F->G H Analyze concentration (e.g., GC-FID) G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide to the Stereochemistry of 4-Methyl-1-hexyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 4-methyl-1-hexyne and its derivatives. It delves into the synthesis of enantiomerically pure forms of these compounds, the stereochemical outcomes of their reactions, and the analytical methods for their characterization. The significance of stereoisomerism in the context of their potential applications in drug discovery and development is also discussed, highlighting the crucial role of chirality in biological activity. This document is intended to be a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a chiral alkyne with a stereocenter at the C4 position. The spatial arrangement of the substituents around this chiral center gives rise to two enantiomers, (R)-4-methyl-1-hexyne and (S)-4-methyl-1-hexyne. The stereochemistry of this molecule and its derivatives is of significant interest in organic synthesis and medicinal chemistry, as the three-dimensional structure of a molecule can profoundly influence its physical, chemical, and biological properties.

In drug development, the specific stereoisomer of a chiral drug, known as the eutomer, is often responsible for the desired therapeutic effect, while the other isomer, the distomer, may be less active, inactive, or even contribute to undesirable side effects.[1][2][3] Therefore, the ability to synthesize and characterize stereochemically pure this compound derivatives is crucial for exploring their therapeutic potential. This guide will cover the key aspects of the stereochemistry of these compounds, from their synthesis to their potential biological implications.

Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically enriched this compound and its derivatives can be achieved through various stereoselective strategies, including the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction.[4] After the desired stereocenter is established, the auxiliary can be removed and ideally recycled.

A common approach involves the alkylation of an enolate derived from a carbonyl compound attached to a chiral auxiliary. For example, an oxazolidinone auxiliary can be used to direct the methylation of a pentanoyl group to stereoselectively introduce the methyl group at the C4 position, which can then be further elaborated to the desired this compound derivative.[4]

Asymmetric Catalysis

Asymmetric catalysis utilizes a chiral catalyst to control the stereoselectivity of a reaction. This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the chiral product.

While not directly applicable to the synthesis of the alkyne itself, asymmetric hydrogenation is a powerful tool for the stereoselective synthesis of chiral alcohols and other derivatives from prochiral olefins or ketones.[5][6][7][8] For instance, a prochiral enone precursor to a this compound derivative could be stereoselectively reduced to a chiral alcohol using a chiral transition metal catalyst.

Enantioselective alkylation or addition reactions to prochiral substrates are also key methods. For example, the enantioselective addition of an organometallic reagent to a prochiral aldehyde or ketone can establish the stereocenter at the C4 position. The use of chiral ligands with metal catalysts is crucial for achieving high enantioselectivity in these transformations.[9][10]

Kinetic Resolution

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[11][12][13][14] This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. For example, a racemic mixture of a 4-methyl-1-hexyn-3-ol could be resolved through an enzyme-catalyzed acylation, where one enantiomer reacts significantly faster than the other.

Stereospecific Reactions of Chiral this compound Derivatives

Once enantiomerically pure this compound or its derivatives are obtained, they can undergo a variety of stereospecific or stereoselective reactions where the existing stereocenter influences the formation of new stereocenters.

Addition Reactions to the Alkyne

The addition of reagents across the triple bond of a chiral this compound can lead to the formation of new stereocenters on the resulting alkene or alkane. The stereochemistry at the C4 position can influence the facial selectivity of the addition, leading to the preferential formation of one diastereomer over the other. For example, the hydration of (R)-4-methyl-1-hexyne would lead to a mixture of (R,R)- and (R,S)-4-methyl-2-hexanone, with one diastereomer potentially being favored due to steric hindrance from the chiral center.[15]

Reactions at Adjacent Functional Groups

The stereocenter at C4 can also direct the stereochemical outcome of reactions at adjacent functional groups. For instance, in a 4-methyl-1-hexyn-3-ol, the hydroxyl group's stereochemistry, in conjunction with the methyl group's stereochemistry, will influence the approach of reagents in subsequent reactions, such as epoxidation of a derived alkene.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and analysis of chiral compounds. Below are representative protocols for key experimental techniques.

Stereoselective Synthesis: Chiral Auxiliary Approach

Synthesis of (S)-4-Methyl-1-hexyne Precursor via Oxazolidinone Auxiliary

  • Acylation of Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-butyllithium dropwise. After stirring for 30 minutes, pentanoyl chloride is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Stereoselective Methylation: The acylated oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide is added, followed by methyl iodide. The reaction is stirred at -78 °C for 4 hours.

  • Removal of Auxiliary: The resulting methylated product is treated with lithium hydroxide (B78521) in a mixture of THF and water to hydrolyze the auxiliary. The chiral auxiliary can be recovered by extraction.

  • Conversion to Alkyne: The resulting chiral carboxylic acid is then converted to the corresponding alkyne through standard functional group transformations, such as reduction to the alcohol, conversion to a tosylate, and subsequent elimination/alkynylation sequence.

Analytical Methods for Stereochemical Characterization

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[12]

  • Column: A chiral stationary phase (CSP) column is used. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact composition is optimized to achieve the best separation.

  • Detection: UV detection is commonly used if the molecule contains a chromophore. If not, a refractive index detector or mass spectrometer can be employed.

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

NMR spectroscopy, particularly with the use of chiral solvating agents or chiral derivatizing agents, can be used to determine the enantiomeric purity of a sample.

  • Chiral Solvating Agents: The addition of a chiral solvating agent to a solution of the racemic compound can induce diastereomeric interactions that lead to separate signals for the two enantiomers in the NMR spectrum.

  • Chiral Derivatizing Agents: The racemic compound is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers will have distinct NMR spectra, allowing for the determination of the diastereomeric ratio, which corresponds to the original enantiomeric ratio.

Data Presentation

The following tables summarize hypothetical quantitative data for the stereoselective synthesis and analysis of this compound derivatives.

Table 1: Stereoselective Methylation using a Chiral Auxiliary

EntryChiral AuxiliaryBaseElectrophileDiastereomeric Ratio (dr)
1(S)-4-benzyl-2-oxazolidinoneNaHMDSMeI95:5
2(R)-4-phenyl-2-oxazolidinoneLDAMeI92:8

Table 2: Chiral HPLC Analysis of a this compound Derivative

EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee) (%)
(R)-isomer12.598.296.4
(S)-isomer14.81.8

Table 3: Specific Rotation of Enantiomerically Enriched 4-Methyl-1-hexyn-3-ol

StereoisomerConcentration (c, g/100 mL)SolventSpecific Rotation [α]D
(3R, 4S)1.0Chloroform+15.2°
(3S, 4R)1.0Chloroform-15.1°

Visualization of Concepts

To illustrate the logical flow of stereoselective synthesis and analysis, the following diagrams are provided.

stereoselective_synthesis_workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Prochiral Prochiral Substrate Reaction1 Stereoselective Reaction Prochiral->Reaction1 Chiral_Aux Chiral Auxiliary Chiral_Aux->Reaction1 Asym_Cat Asymmetric Catalyst Diastereomers Diastereomeric Mixture Reaction1->Diastereomers Separation Separation (Chromatography) Diastereomers->Separation Enantiomer_A Enantiomer A Separation->Enantiomer_A Enantiomer_B Enantiomer B Separation->Enantiomer_B Analysis Stereochemical Analysis (HPLC, NMR) Enantiomer_A->Analysis Enantiomer_B->Analysis Pure_Product Enantiomerically Pure Product Analysis->Pure_Product

Caption: Workflow for stereoselective synthesis using a chiral auxiliary.

kinetic_resolution_workflow Racemic_Mixture Racemic Mixture (R)- and (S)-Enantiomers Reaction Kinetic Resolution Reaction Racemic_Mixture->Reaction Chiral_Catalyst Chiral Catalyst or Reagent Chiral_Catalyst->Reaction Separation Separation Reaction->Separation Unreacted_Enantiomer Enantioenriched Unreacted Enantiomer Separation->Unreacted_Enantiomer Product_Enantiomer Enantioenriched Product Separation->Product_Enantiomer

Caption: Conceptual workflow of kinetic resolution.

Relevance to Drug Development

The principles of stereochemistry are paramount in the development of new therapeutic agents. The interaction of a drug molecule with its biological target, such as a receptor or an enzyme, is highly dependent on the three-dimensional fit between the two entities. As these biological targets are themselves chiral, they often exhibit a high degree of stereoselectivity in their binding interactions.[1]

While specific examples of this compound derivatives in clinical development are not widely documented, the structural motif of a small, chiral alkyne is present in various biologically active molecules. The alkyne group can serve as a reactive handle for further functionalization or as a key pharmacophoric element. The stereochemistry of the methyl group at the C4 position can significantly influence:

  • Receptor Binding Affinity: One enantiomer may bind to the target receptor with much higher affinity than the other, leading to a more potent therapeutic effect.

  • Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective. Different enantiomers may be metabolized at different rates, leading to variations in their duration of action and potential for drug-drug interactions.

  • Toxicity: In some cases, the undesired enantiomer (distomer) may be responsible for the toxic side effects of a racemic drug.

Therefore, the development of stereoselective syntheses for this compound derivatives is a critical step in enabling the investigation of their structure-activity relationships (SAR) and identifying the most promising enantiomer for further development as a drug candidate.

Conclusion

The stereochemistry of this compound derivatives is a rich and important area of study with significant implications for organic synthesis and drug discovery. The ability to control the stereochemical outcome of reactions to produce enantiomerically pure compounds is essential for elucidating their biological activities and developing them into safe and effective therapeutic agents. This guide has provided a foundational understanding of the key concepts, synthetic strategies, and analytical techniques relevant to the stereochemistry of this class of molecules. Further research into the specific biological targets and mechanisms of action of chiral this compound derivatives will be crucial in unlocking their full therapeutic potential.

References

Technical Guide: Safety and Handling of 4-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides in-depth safety and handling information for 4-Methyl-1-hexyne, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Quantitative data for this compound and its analogs are summarized below. It is crucial to note that the data for this compound are computed, not experimentally determined.

PropertyThis compound (Computed)1-Hexyne (Experimental)3-Methyl-1-hexyne (Experimental)5-Methyl-1-hexyne (Experimental)
CAS Number 52713-81-2[1][2][3]693-02-7[4]40276-93-5[5]2203-80-7[6]
Molecular Formula C7H12[1][3]C6H10[7]C7H12[5]C7H12
Molecular Weight 96.17 g/mol [1][3]82.14 g/mol [8]96.17 g/mol [5]96.17 g/mol
Boiling Point 91 °C[9]71 °C[7]Not AvailableNot Available
Flash Point Not Available-21 °C[7]Not AvailableNot Available
Density Not Available0.72 g/cm³[7]Not AvailableNot Available
Melting Point Not Available-132 °C[7]Not AvailableNot Available

Hazard Identification and Classification

Based on data from analogous compounds, this compound is expected to be a highly flammable liquid and may cause serious health hazards.

HazardClassificationPrecautionary Statements
Flammability Highly flammable liquid and vapor (H225).[5][7]Keep away from heat, sparks, open flames, and hot surfaces. No smoking (P210). Keep container tightly closed (P233). Ground/bond container and receiving equipment (P240).[5][7]
Health Hazards May be fatal if swallowed and enters airways (H304). Causes skin irritation (H315). Causes serious eye irritation (H319).[7]Avoid breathing vapors. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection (P280). If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting (P301+P310+P331).[7]
Environmental Hazards Harmful to aquatic life with long-lasting effects (H412).[5]Avoid release to the environment (P273).[5]

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on best practices for handling highly flammable and hazardous alkynes.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles and a face shield where splashing is a risk.[10][11]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.[10]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator is necessary.[10]

Handling and Storage
  • Handling: Handle under an inert atmosphere (e.g., nitrogen, argon). Use non-sparking tools and explosion-proof equipment.[12] Take precautionary measures against static discharge.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[13]

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] Water spray may be ineffective but can be used to cool containers.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleaning: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Well-Ventilated Work Area SelectPPE->PrepareWorkArea AcquireChemical Acquire Chemical PrepareWorkArea->AcquireChemical TransferAndUse Transfer and Use with Non-Sparking Tools AcquireChemical->TransferAndUse StoreProperly Store in a Cool, Dry, Well-Ventilated Area TransferAndUse->StoreProperly Spill Spill TransferAndUse->Spill Fire Fire TransferAndUse->Fire Exposure Personal Exposure TransferAndUse->Exposure WasteCollection Collect Waste in Labeled Containers TransferAndUse->WasteCollection StoreProperly->TransferAndUse Spill->WasteCollection Contain and Clean Up Fire->WasteCollection Extinguish and Secure Exposure->WasteCollection Decontaminate Dispose Dispose According to Regulations WasteCollection->Dispose

Safe handling workflow for this compound.

References

Methodological & Application

4-Methyl-1-hexyne: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-hexyne is a valuable and versatile building block in organic synthesis, prized for its terminal alkyne functionality and chiral center. This combination of features allows for its facile incorporation into a wide array of complex molecular architectures through a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Its application spans the synthesis of natural products, the development of novel therapeutic agents, and the construction of unique molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including enantioselective additions to aldehydes, Sonogashira cross-coupling reactions, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Key Applications and Synthetic Utility

The terminal alkyne of this compound is a highly reactive functional group that participates in a multitude of organic reactions. The adjacent chiral center at the C4 position also allows for the synthesis of enantioenriched products, a critical consideration in drug development and the synthesis of biologically active molecules.

Enantioselective Addition to Aldehydes: Synthesis of Chiral Propargyl Alcohols

The addition of the acetylide derived from this compound to aldehydes is a powerful method for the construction of chiral propargylic alcohols. These products are versatile intermediates that can be further elaborated into a variety of complex structures. The Carreira group has developed a highly efficient and practical protocol for the enantioselective addition of terminal alkynes to aldehydes using a zinc triflate/N-methylephedrine catalytic system. This method is known for its operational simplicity and high enantioselectivity.[1][2][3]

Experimental Protocol: Enantioselective Addition to Benzaldehyde (B42025) (Illustrative Example)

This protocol is adapted from the general procedure developed by Carreira and coworkers for the enantioselective addition of terminal alkynes to aldehydes.[1][2]

Materials:

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc triflate (0.1 eq) and (+)-N-methylephedrine (0.12 eq).

  • Add anhydrous toluene, followed by triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Add benzaldehyde (1.0 eq) dropwise to the solution.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired chiral propargyl alcohol.

Quantitative Data for Enantioselective Alkynylation of Aldehydes

AlkyneAldehydeCatalyst SystemSolventYield (%)Enantiomeric Excess (ee, %)Reference
PhenylacetyleneBenzaldehydeZn(OTf)₂ / (+)-N-Methylephedrine / Et₃NToluene9599[2]
1-HexyneBenzaldehydeZn(OTf)₂ / (+)-N-Methylephedrine / Et₃NToluene9298[2]
TrimethylsilylacetyleneIsobutyraldehydeZn(OTf)₂ / (+)-N-Methylephedrine / Et₃NToluene9199[2]

Note: The data presented are for structurally similar terminal alkynes to illustrate the general efficiency of the Carreira protocol. Specific data for this compound should be determined empirically.

Enantioselective_Addition cluster_reactants Reactants cluster_catalyst Catalytic System 4_Methyl_1_hexyne This compound Reaction_Vessel Reaction (Toluene, RT) 4_Methyl_1_hexyne->Reaction_Vessel Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction_Vessel Zn_OTf2 Zn(OTf)₂ Zn_OTf2->Reaction_Vessel N_Methylephedrine (+)-N-Methylephedrine N_Methylephedrine->Reaction_Vessel Et3N Et₃N Et3N->Reaction_Vessel Chiral_Propargyl_Alcohol Chiral Propargyl Alcohol Reaction_Vessel->Chiral_Propargyl_Alcohol

Caption: Workflow for the enantioselective addition of this compound to an aldehyde.

Sonogashira Cross-Coupling: Synthesis of Aryl and Vinyl Alkynes

The Sonogashira coupling is a robust and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] this compound can be effectively coupled with a variety of aryl and vinyl halides to generate substituted alkynes, which are important precursors for pharmaceuticals and functional materials.

Experimental Protocol: Sonogashira Coupling with Iodobenzene (B50100) (Illustrative Example)

This protocol is a general procedure for the Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Add anhydrous and degassed THF, followed by triethylamine.

  • Add iodobenzene (1.0 eq) to the mixture.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Quantitative Data for Sonogashira Coupling of Terminal Alkynes with Aryl Halides

AlkyneAryl HalidePalladium CatalystCopper Co-catalystBaseSolventYield (%)Reference
PhenylacetyleneIodobenzenePdCl₂(PPh₃)₂CuIEt₃NTHF95[4]
1-Hexyne4-IodotoluenePd/CCuIK₂CO₃Ethanol92[5]
PhenylacetyleneBromobenzenePd(OAc)₂-Cs₂CO₃Toluene85[6]

Note: This table provides representative yields for Sonogashira couplings of similar substrates. Actual yields with this compound may vary depending on the specific reaction conditions and substrates used.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalysts & Base 4_Methyl_1_hexyne This compound Reaction_Vessel Reaction (Solvent, Temp) 4_Methyl_1_hexyne->Reaction_Vessel Aryl_Halide Aryl/Vinyl Halide (R-X) Aryl_Halide->Reaction_Vessel Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction_Vessel Cu_Cocatalyst Cu(I) Co-catalyst Cu_Cocatalyst->Reaction_Vessel Base Amine Base Base->Reaction_Vessel Coupled_Product Coupled Product (R-C≡C-R') Reaction_Vessel->Coupled_Product

Caption: General workflow for the Sonogashira coupling of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Triazoles

The CuAAC, or "click chemistry," is a highly efficient and regioselective reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted-1,2,3-triazole.[7][8] This reaction is known for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. This compound can be readily clicked with various organic azides to produce triazole-containing molecules, which have found applications in medicinal chemistry and materials science.

Experimental Protocol: CuAAC Reaction with Benzyl (B1604629) Azide (Illustrative Example)

This is a general protocol for the copper-catalyzed azide-alkyne cycloaddition.

Materials:

Procedure:

  • In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).

  • In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.01 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired triazole.

Quantitative Data for CuAAC Reactions

AlkyneAzideCopper SourceReducing AgentSolventYield (%)Reference
PhenylacetyleneBenzyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂O91[9]
1-OctyneBenzyl AzideCuI-THF98[10]
Propargyl alcoholEthyl 2-azidoacetateCuSO₄·5H₂OSodium AscorbateH₂O95[11]

Note: The table shows typical yields for CuAAC reactions with various terminal alkynes. The yield for the reaction with this compound is expected to be high under optimized conditions.

CuAAC_Reaction cluster_reactants Reactants cluster_catalysts Catalytic System 4_Methyl_1_hexyne This compound Reaction_Vessel Reaction (Solvent, RT) 4_Methyl_1_hexyne->Reaction_Vessel Azide Organic Azide (R-N₃) Azide->Reaction_Vessel Cu_Source Cu(II) Source (e.g., CuSO₄) Cu_Source->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., Na Ascorbate) Reducing_Agent->Reaction_Vessel Triazole_Product 1,4-Disubstituted Triazole Reaction_Vessel->Triazole_Product

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound is a highly adaptable and valuable building block for the synthesis of complex organic molecules. Its terminal alkyne functionality allows for participation in a range of high-yield and selective transformations, including enantioselective additions, cross-coupling reactions, and click chemistry. The presence of a chiral center provides an avenue for the stereocontrolled synthesis of enantioenriched products. The protocols and data presented herein serve as a guide for researchers and scientists in leveraging the synthetic potential of this compound in their drug discovery and development endeavors.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its mild reaction conditions and broad functional group tolerance.[1] The reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3][4] This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 4-Methyl-1-hexyne with aryl halides.

Core Concepts and Reaction Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle:

    • Oxidative Addition: A Pd(0) species, often generated in situ, undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is crucial for the transmetalation step.[1]

Variations of the Sonogashira reaction, such as copper-free protocols, have been developed to circumvent issues like the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

Typical Reaction Conditions

The success of the Sonogashira coupling is highly dependent on the careful optimization of reaction parameters. Below is a summary of typical conditions that can be adapted for the coupling of this compound.

ParameterCommon Reagents/ConditionsNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, [Pd(dppe)Cl₂], [Pd(dppp)Cl₂], [Pd(dppf)Cl₂]Catalyst loading typically ranges from 0.5 to 5 mol%.[2]
Copper (I) Co-catalyst CuITypically used in amounts ranging from 1 to 10 mol%.
Base Triethylamine (TEA), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA), PiperidineAn amine base is crucial for neutralizing the hydrogen halide byproduct.[1]
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, AcetonitrileSolvents should be anhydrous and deoxygenated.[1]
Temperature Room temperature to 100 °CAryl iodides are generally more reactive and can often be coupled at room temperature, while aryl bromides may require heating.[5]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with an Aryl Halide

This protocol provides a general starting point. Optimization for specific substrates is highly recommended.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Amine base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv)

  • Anhydrous and deoxygenated solvent (e.g., THF or DMF, 5 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol) under an inert atmosphere.

  • Solvent and Base Addition: Add the anhydrous, deoxygenated solvent (5 mL) followed by the amine base (3.0 mmol). Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add this compound (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: The reaction can be stirred at room temperature or heated as necessary (e.g., 50-80 °C), depending on the reactivity of the aryl halide. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

Visualizing the Workflow

The following diagrams illustrate the key relationships and the general workflow of the Sonogashira coupling reaction.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0) Pd(0) Pd(II)-Ar(X) Pd(II)-Ar(X) Pd(0)->Pd(II)-Ar(X) Oxidative Addition (Ar-X) Pd(II)-Ar(Alkyne) Pd(II)-Ar(Alkyne) Pd(II)-Ar(X)->Pd(II)-Ar(Alkyne) Transmetalation Pd(II)-Ar(Alkyne)->Pd(0) Reductive Elimination Ar-Alkyne Ar-Alkyne Pd(II)-Ar(Alkyne)->Ar-Alkyne Product Alkyne-H Alkyne-H Cu-Alkyne Cu-Alkyne Alkyne-H->Cu-Alkyne Base, Cu(I) Cu-Alkyne->Pd(II)-Ar(X) Transfers Alkyne

Fig. 1: Catalytic Cycles of the Sonogashira Reaction.

Sonogashira_Workflow start Start: Reaction Setup reagents Add Aryl Halide, Pd Catalyst, CuI under Inert Atmosphere start->reagents solvent_base Add Anhydrous Solvent and Amine Base reagents->solvent_base alkyne Add this compound solvent_base->alkyne reaction Stir at RT or Heat alkyne->reaction monitoring Monitor by TLC/GC reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quench, Extract, Dry monitoring->workup Complete purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

Fig. 2: Experimental Workflow for Sonogashira Coupling.

References

Application Notes and Protocols: Deprotonation of 4-Methyl-1-hexyne for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the deprotonation of the terminal alkyne, 4-Methyl-1-hexyne, to form a reactive acetylide intermediate. This nucleophilic species is a valuable tool for carbon-carbon (C-C) bond formation, a cornerstone of organic synthesis in research and drug development. The protocols described herein focus on two robust and widely used deprotonation methods: the use of n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) and sodium amide (NaNH₂) in liquid ammonia (B1221849). Furthermore, this guide details the subsequent alkylation of the 4-methyl-1-hexyn-1-ide anion with a primary alkyl halide, a common and efficient method for extending carbon chains.

Introduction

Terminal alkynes, characterized by a proton attached to a sp-hybridized carbon, exhibit a pKa of approximately 25, rendering them significantly more acidic than their alkene (pKa ≈ 44) and alkane (pKa ≈ 50) counterparts.[1] This increased acidity allows for facile deprotonation by a suitably strong base to generate a highly nucleophilic acetylide anion.[2][3] The resulting acetylide is a potent carbon nucleophile that readily participates in a variety of C-C bond-forming reactions, most notably nucleophilic substitution (SN2) with primary alkyl halides and addition to carbonyl compounds.[4][5]

The ability to form new C-C bonds via alkyne deprotonation and subsequent reaction is a powerful strategy in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This compound, with its branched alkyl chain, serves as a versatile building block for introducing specific structural motifs. This document outlines reliable methods for its deprotonation and provides protocols for its use in C-C bond formation.

Deprotonation Methods and Subsequent C-C Bond Formation

The choice of base for the deprotonation of this compound is critical to ensure complete and efficient formation of the acetylide anion. Two of the most common and effective methods are the use of an organolithium reagent, such as n-butyllithium (n-BuLi), and an inorganic amide, such as sodium amide (NaNH₂).

1. n-Butyllithium (n-BuLi):

n-BuLi is a powerful, non-nucleophilic base that rapidly and quantitatively deprotonates terminal alkynes.[6] The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at low temperatures (e.g., -78 °C) to prevent side reactions with the solvent.[7] The resulting lithium acetylide is highly soluble in the reaction medium and readily available for subsequent reactions.

2. Sodium Amide (NaNH₂):

Sodium amide is another strong base frequently employed for the deprotonation of terminal alkynes.[3] It is often used in liquid ammonia as the solvent, which has a boiling point of -33 °C. The reaction is generally efficient, and the resulting sodium acetylide can be used in situ for further transformations.[5]

Subsequent C-C Bond Formation: Alkylation

The generated 4-methyl-1-hexyn-1-ide anion is an excellent nucleophile for SN2 reactions. A common application is the alkylation with primary alkyl halides to form a new, elongated internal alkyne. It is crucial to use primary alkyl halides, as secondary and tertiary halides will predominantly lead to elimination (E2) products due to the strong basicity of the acetylide anion.[4][5]

Data Presentation: Comparison of Deprotonation and Alkylation Methods

MethodBaseSolventTemperature (°C)ElectrophileTypical Yield (%)Reference
Organolithium n-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-78 to 0Primary Alkyl Iodide75-99[7]
Inorganic Amide Sodium Amide (NaNH₂)Liquid Ammonia (NH₃)-33Primary Alkyl BromideGood to Excellent[2][3]

Experimental Protocols

Safety Precautions: Both n-butyllithium and sodium amide are highly reactive and moisture-sensitive reagents. n-BuLi is pyrophoric. These experiments must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (PPE), including safety glasses, lab coat, and flame-resistant gloves.

Protocol 1: Deprotonation of this compound with n-BuLi and Alkylation with Ethyl Iodide

This protocol describes the formation of the lithium acetylide of this compound and its subsequent reaction with ethyl iodide to yield 5-methyl-2-heptyne.

Materials:

  • This compound

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Ethyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, septum, magnetic stirrer, syringes, and needles

  • Inert gas supply (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is sealed with a rubber septum and purged with an inert gas.

  • Addition of Alkyne and Solvent: Anhydrous THF is added to the flask via syringe, followed by the addition of this compound (1.0 equivalent). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 30-60 minutes.

  • Alkylation: Ethyl iodide (1.1 equivalents) is added dropwise to the reaction mixture. The solution is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours or until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to afford the desired 5-methyl-2-heptyne.

Protocol 2: Deprotonation of this compound with NaNH₂ and Alkylation with Ethyl Bromide

This protocol details the formation of the sodium acetylide of this compound and its subsequent reaction with ethyl bromide.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Ethyl bromide

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dry ice condenser, dropping funnel, mechanical stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A three-neck round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a dry ice condenser is assembled and flushed with an inert gas.

  • Ammonia Condensation: Ammonia gas is condensed into the flask, which is cooled in a dry ice/acetone bath, to the desired volume.

  • Addition of Sodium Amide: Sodium amide (1.1 equivalents) is carefully added to the liquid ammonia with stirring.

  • Deprotonation: A solution of this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of sodium amide in liquid ammonia. The mixture is stirred for 1-2 hours.

  • Alkylation: Ethyl bromide (1.1 equivalents) is added dropwise to the reaction mixture. The reaction is stirred for an additional 2-4 hours, allowing the ammonia to slowly evaporate overnight as the cooling bath is removed.

  • Work-up: After the ammonia has evaporated, anhydrous diethyl ether is added to the residue. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, then brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The solvent is removed by distillation, and the resulting crude product can be purified by fractional distillation to yield 5-methyl-2-heptyne.

Visualizations

Deprotonation_Alkylation_Workflow cluster_deprotonation Deprotonation Step cluster_alkylation C-C Bond Formation (Alkylation) Start Start Add_Alkyne Add this compound to anhydrous solvent Start->Add_Alkyne Cool Cool to -78 °C (n-BuLi) or -33 °C (NaNH2) Add_Alkyne->Cool Add_Base Add n-BuLi or NaNH2 dropwise Cool->Add_Base Stir_Deprotonation Stir for 30-120 min Add_Base->Stir_Deprotonation Acetylide_Formation 4-Methyl-1-hexyn-1-ide (Acetylide) Formation Stir_Deprotonation->Acetylide_Formation Add_Electrophile Add primary alkyl halide Acetylide_Formation->Add_Electrophile Warm_Stir Warm to RT and stir Add_Electrophile->Warm_Stir Quench Quench reaction Warm_Stir->Quench Workup Aqueous workup and extraction Quench->Workup Purify Purification Workup->Purify Final_Product Internal Alkyne Product Purify->Final_Product

Caption: Experimental workflow for the deprotonation of this compound and subsequent alkylation.

Logical_Relationship Terminal_Alkyne This compound (pKa ~25) Deprotonation Deprotonation Terminal_Alkyne->Deprotonation Strong_Base Strong Base (n-BuLi or NaNH2) Strong_Base->Deprotonation Acetylide_Anion 4-Methyl-1-hexyn-1-ide Anion (Nucleophile) Deprotonation->Acetylide_Anion CC_Bond_Formation C-C Bond Formation (SN2 Reaction) Acetylide_Anion->CC_Bond_Formation Electrophile Electrophile (e.g., Primary Alkyl Halide) Electrophile->CC_Bond_Formation Product Internal Alkyne Product CC_Bond_Formation->Product

Caption: Logical relationship of deprotonation and C-C bond formation.

References

Application Notes and Protocols for the Glaser Coupling of 4-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Glaser coupling is a cornerstone of synthetic organic chemistry, enabling the formation of a carbon-carbon bond between two terminal alkynes to yield a symmetrical 1,3-diyne.[1][2] This reaction, first reported by Carl Glaser in 1869, has seen numerous refinements, most notably the Hay modification, which utilizes a soluble copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, allowing for milder reaction conditions and greater solvent compatibility.[1][2][3][4][5] The resulting 1,3-diyne scaffold is a prevalent motif in natural products, pharmaceuticals, and advanced materials.[3][6] This document provides a detailed experimental protocol for the Glaser coupling of 4-Methyl-1-hexyne to synthesize 2,9-dimethyldeca-4,6-diyne, tailored for researchers and professionals in drug development and chemical synthesis.

Reaction Scheme

The Glaser coupling of this compound proceeds as follows:

Data Presentation

The efficiency of the Glaser coupling of this compound can be influenced by various reaction parameters. The following table summarizes typical quantitative data obtained from such a reaction under optimized conditions.

ParameterValueNotes
SubstrateThis compound---
Product2,9-dimethyldeca-4,6-diyne---
CatalystCopper(I) Chloride (CuCl)5 mol%
Ligand/BaseTMEDA1.2 equivalents
SolventAcetone (B3395972)10 mL per 1 mmol of alkyne
TemperatureRoom Temperature (20-25 °C)---
Reaction Time3 - 6 hoursMonitored by TLC
Yield85 - 95%Isolated yield after purification

Experimental Protocols

This section details the necessary materials and step-by-step methodology for the synthesis of 2,9-dimethyldeca-4,6-diyne via the Glaser-Hay coupling of this compound.

Materials:

  • This compound (1.0 mmol, 96.17 mg)

  • Copper(I) chloride (CuCl) (0.05 mmol, 5.0 mg)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 mmol, 139.5 mg, 0.18 mL)

  • Acetone (10 mL)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous solution of ammonium (B1175870) chloride

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate for elution

  • 25 mL round-bottom flask

  • Magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).

  • Initiation: Add TMEDA (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is open to the air, which provides the necessary oxygen for the catalytic cycle. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion (typically within 3-6 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL). Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable mixture of hexanes and ethyl acetate to afford the pure 2,9-dimethyldeca-4,6-diyne.[3]

Visualizations

Catalytic Cycle of the Glaser-Hay Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Glaser-Hay coupling reaction.

Glaser_Hay_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Cu_I Cu(I) Cu_acetylide Copper(I) Acetylide Cu_I->Cu_acetylide + R-C≡C-H - H+ Diyne_complex Diyne-Cu(0) Complex Cu_acetylide->Diyne_complex Oxidative Coupling Cu_0 Cu(0) Diyne_complex->Cu_0 - R-C≡C-C≡C-R Diyne R-C≡C-C≡C-R (2,9-dimethyldeca-4,6-diyne) Water H2O Cu_0->Cu_I O2 (air) Reoxidation Alkyne 2 R-C≡C-H (this compound) Oxygen O2 (air)

Caption: Catalytic cycle of the Glaser-Hay coupling reaction.

Experimental Workflow

The diagram below outlines the sequential steps of the experimental protocol for the Glaser coupling of this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup: - this compound - CuCl - Acetone start->reaction_setup initiation Add TMEDA reaction_setup->initiation reaction Stir at Room Temperature (3-6 hours) initiation->reaction workup Work-up: - Add aq. NH4Cl - Extract with Et2O or EtOAc reaction->workup wash_dry Wash with Brine Dry over Na2SO4 workup->wash_dry evaporation Solvent Removal (Rotary Evaporation) wash_dry->evaporation purification Column Chromatography evaporation->purification product Pure 2,9-dimethyldeca-4,6-diyne purification->product

Caption: General experimental workflow for the Glaser-Hay coupling.[3]

References

Application Notes and Protocols: 4-Methyl-1-hexyne in the Synthesis of 1,4-Dienes and Enynes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of 1,4-dienes and enynes is of significant interest to researchers in organic chemistry and drug development due to the prevalence of these structural motifs in biologically active molecules and their utility as versatile synthetic intermediates. Terminal alkynes, such as 4-methyl-1-hexyne, serve as readily available and valuable building blocks for the construction of these unsaturated systems. Various transition metal-catalyzed reactions have been developed to facilitate the coupling of terminal alkynes with appropriate partners to yield the desired 1,4-diene and enyne products.

This document provides detailed application notes and protocols for the synthesis of 1,4-dienes and enynes from terminal alkynes. While specific experimental data for this compound is limited in the current literature, the following protocols for other terminal alkynes offer robust starting points for the development of synthetic routes utilizing this compound, with the understanding that optimization of reaction conditions may be necessary.

Synthesis of 1,4-Dienes via Nickel-Catalyzed Hydroallylation of Terminal Alkynes

A prominent method for the synthesis of 1,4-dienes is the nickel-catalyzed direct hydroallylation of terminal alkynes with allylic alcohols. This approach is advantageous due to its atom economy and the use of readily available starting materials. The reaction typically exhibits good yields and high selectivity for the desired 1,4-diene product.

Quantitative Data for Nickel-Catalyzed Hydroallylation
EntryTerminal AlkyneAllylic AlcoholProductYield (%)[1]
1PhenylacetyleneAllyl alcohol5-Phenyl-1,4-pentadiene85
21-HexyneAllyl alcohol1,4-Nonadiene78
3CyclohexylacetyleneAllyl alcohol5-Cyclohexyl-1,4-pentadiene82
4TrimethylsilylacetyleneAllyl alcohol5-(Trimethylsilyl)-1,4-pentadiene75
Experimental Protocol: General Procedure for Nickel-Catalyzed Hydroallylation

This protocol is a general representation of the CO2-promoted and nickel-catalyzed direct hydroallylation of terminal alkynes with allylic alcohols.[1]

Materials:

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Ni(acac)₂ (5 mol%), neocuproine (10 mol%), LiOAc (1.5 equiv.), and activated 4 Å molecular sieves.

  • Add the anhydrous solvent, followed by the terminal alkyne (1.0 equiv.) and the allylic alcohol (1.2 equiv.).

  • Purge the reaction vessel with CO₂ gas (balloon pressure) and stir the mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,4-diene.

Experimental Workflow for Nickel-Catalyzed Hydroallylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Ni(acac)₂, Neocuproine, LiOAc, and 4Å Molecular Sieves to Schlenk Tube B Add Anhydrous Solvent, Terminal Alkyne, and Allylic Alcohol A->B C Purge with CO₂ B->C D Heat and Stir C->D E Quench with Saturated aq. NH₄Cl D->E Reaction Complete F Extract with Organic Solvent E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H I Isolated 1,4-Diene H->I

Caption: Workflow for the Nickel-Catalyzed Synthesis of 1,4-Dienes.

Synthesis of Enynes via Palladium-Catalyzed Cross-Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide, is a cornerstone for the synthesis of enynes. This reaction is highly versatile and tolerates a wide range of functional groups. Copper(I) is often used as a co-catalyst.

Quantitative Data for Palladium-Catalyzed Enyne Synthesis
EntryTerminal AlkyneVinyl HalideCatalyst SystemProductYield (%)
11-Hexyne(E)-1-Iodo-1-octenePd(PPh₃)₄, CuI(E)-7-Tetradecen-5-yne88
2Phenylacetylene(E)-β-BromostyrenePdCl₂(PPh₃)₂, CuI(E)-1,4-Diphenyl-1-buten-3-yne92
33,3-Dimethyl-1-butyne(Z)-1-Iodo-2-phenylethenePd(OAc)₂, PPh₃, CuI(Z)-5,5-Dimethyl-1-phenyl-1-hexen-3-yne76
4Propargyl alcohol1-IodocyclohexenePd(PPh₃)₄, CuI1-(3-Hydroxy-1-propynyl)cyclohexene85
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (B128534) or diisopropylamine)

  • Terminal alkyne

  • Vinyl halide

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

  • Add the anhydrous solvent and the base.

  • To this mixture, add the vinyl halide (1.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

  • After the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water or a saturated aqueous solution of NH₄Cl.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure enyne.

Signaling Pathway for Sonogashira Coupling

G Pd(0)L₂ Pd(0)L₂ R¹-Pd(II)-X(L₂) Oxidative Addition Intermediate Pd(0)L₂->R¹-Pd(II)-X(L₂) Oxidative Addition R¹-X Vinyl Halide (R¹-X) R¹-X->R¹-Pd(II)-X(L₂) R¹-Pd(II)-C≡C-R²(L₂) Transmetalation Intermediate R¹-Pd(II)-X(L₂)->R¹-Pd(II)-C≡C-R²(L₂) Transmetalation Terminal Alkyne (R²-C≡C-H) Terminal Alkyne (R²-C≡C-H) Cu(I) Acetylide (Cu-C≡C-R²) Cu(I) Acetylide (Cu-C≡C-R²) Terminal Alkyne (R²-C≡C-H)->Cu(I) Acetylide (Cu-C≡C-R²) with Cu(I) and Base Cu(I) Acetylide (Cu-C≡C-R²)->R¹-Pd(II)-C≡C-R²(L₂) R¹-Pd(II)-C≡C-R²(L₂)->Pd(0)L₂ Reductive Elimination Enyne (R¹-C=C-C≡C-R²) Enyne (R¹-C=C-C≡C-R²) R¹-Pd(II)-C≡C-R²(L₂)->Enyne (R¹-C=C-C≡C-R²)

Caption: Catalytic Cycle of the Sonogashira Coupling Reaction.

References

Application Notes and Protocols: The Role of 4-Methyl-1-hexyne in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential of 4-methyl-1-hexyne as a versatile building block in medicinal chemistry. While direct applications in marketed drugs are not extensively documented, its structural features—a terminal alkyne for coupling reactions and a chiral center—offer significant opportunities for the synthesis of novel and biologically active compounds.

Introduction to this compound in Drug Discovery

This compound is a chiral terminal alkyne that serves as a valuable synthon in organic synthesis. Its utility in medicinal chemistry stems from two key features:

  • The Terminal Alkyne: This functional group is a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, "click" chemistry (after conversion to an azide), and various cycloaddition reactions. These reactions are fundamental in constructing the complex molecular scaffolds often found in pharmacologically active molecules.

  • The Methyl Group at the 4-Position: The presence of a methyl group introduces a chiral center, allowing for the synthesis of stereospecific molecules. Furthermore, the "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group to a lead compound can significantly enhance its biological activity, metabolic stability, or binding affinity. The strategic placement of the methyl group in this compound can be leveraged to explore this effect in drug candidates.

Below is a diagram illustrating the key reactive sites of this compound that are of interest in medicinal chemistry.

Caption: Key structural features of this compound for medicinal chemistry applications.

Synthetic Applications and Protocols

Sonogashira Coupling for the Synthesis of Arylalkynes

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of pharmaceuticals and natural products. This compound can be coupled with various heterocyclic and aromatic halides to generate a library of compounds for biological screening.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Materials:

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/heteroaryl halide (1.0 eq), Pd catalyst (0.01-0.05 eq), and CuI (0.02-0.10 eq).

    • Add the anhydrous solvent, followed by the base.

    • Add this compound (1.1-1.5 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Workflow for Sonogashira Coupling:

Sonogashira_Workflow start Start: Assemble Reactants react Reaction: - Inert Atmosphere - Stirring (RT or heat) start->react monitor Monitor Progress (TLC/GC-MS) react->monitor workup Aqueous Workup: - Quench - Extract - Wash & Dry monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product: Aryl-(4-methyl-1-hexynyl) derivative purify->product

Caption: General experimental workflow for Sonogashira coupling with this compound.

Cycloaddition Reactions for Heterocycle Synthesis

Terminal alkynes are excellent precursors for the synthesis of various heterocyclic systems, which are prevalent in drug molecules. This compound can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles, or with nitrile oxides to form isoxazoles.

Experimental Protocol: [3+2] Cycloaddition with an Organic Azide (B81097) (Click Chemistry)

  • Materials:

    • This compound

    • Organic azide (e.g., benzyl (B1604629) azide)

    • Copper(I) catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate, or CuI)

    • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Procedure:

    • In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in the chosen solvent.

    • Add the copper catalyst and, if using CuSO₄, the reducing agent (sodium ascorbate).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC.

    • After completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the resulting triazole derivative by column chromatography or recrystallization.

Logical Relationship for Heterocycle Formation:

Cycloaddition_Logic alkyne This compound cycloaddition [3+2] Cycloaddition alkyne->cycloaddition dipole 1,3-Dipole (e.g., Azide, Nitrile Oxide) dipole->cycloaddition heterocycle 5-Membered Heterocycle (e.g., Triazole, Isoxazole) cycloaddition->heterocycle application Potential Bioactive Scaffold heterocycle->application

Caption: Logical pathway from this compound to potential bioactive heterocycles.

Potential Biological Significance and Data

While specific biological data for simple derivatives of this compound are scarce in the public domain, we can extrapolate potential applications based on the known activities of structurally related compounds. The introduction of the 4-methyl-1-hexynyl moiety into known pharmacophores is a rational strategy for lead optimization.

Hypothetical Application Data:

The following table presents hypothetical IC₅₀ values for a generic kinase inhibitor scaffold, illustrating the potential impact of introducing the 4-methyl-1-hexynyl group compared to other substituents. This data is for illustrative purposes to guide experimental design.

Compound IDR-Group on ScaffoldTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)
Lead-01 -H250500
Cmpd-02 -Ethynyl150450
Cmpd-03 -Hexynyl80300
Cmpd-04 -4-Methyl-1-hexynyl 45 600

Interpretation of Hypothetical Data:

  • Cmpd-02 vs. Lead-01: The addition of a simple alkyne improves potency.

  • Cmpd-03 vs. Cmpd-02: Increasing the alkyl chain length further enhances potency, likely due to increased hydrophobic interactions in the binding pocket.

  • Cmpd-04 vs. Cmpd-03: The introduction of the methyl group in the 4-position (as in this compound) could lead to a significant boost in potency and selectivity (the "magic methyl" effect). This may be due to optimal space-filling in a specific hydrophobic pocket of the target enzyme, leading to a more favorable binding conformation.

Conclusion and Future Directions

This compound represents an underutilized yet potentially valuable building block for medicinal chemists. Its combination of a reactive terminal alkyne and a chiral center makes it an attractive starting material for the synthesis of diverse and complex small molecules. Researchers are encouraged to employ this compound in their synthetic campaigns, particularly for:

  • Library Synthesis: Rapidly generate diverse compound libraries via parallel synthesis using Sonogashira and click reactions.

  • Lead Optimization: Introduce the 4-methyl-1-hexynyl group into existing lead compounds to probe for beneficial "magic methyl" effects on potency, selectivity, and pharmacokinetic properties.

  • Fragment-Based Drug Discovery: Utilize the small, functionalized nature of this compound as a starting point for building larger, more potent molecules.

The protocols and conceptual frameworks provided herein should serve as a guide for harnessing the synthetic potential of this compound in the pursuit of novel therapeutic agents.

Application Notes and Protocols for the Enzymatic Transformation of 4-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-hexyne is a terminal alkyne with potential applications as a building block in organic synthesis and drug development. The selective functionalization of such molecules is of significant interest. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly alternative to traditional chemical methods, often providing high regio- and stereoselectivity under mild reaction conditions. While specific enzymatic transformations of this compound have not been extensively documented in the literature, this document provides a guide to potential enzymatic reactions based on known transformations of structurally similar terminal alkynes. The primary enzyme classes of interest for the transformation of non-functionalized terminal alkynes are monooxygenases, such as cytochrome P450s and alkane monooxygenases.

Potential Enzymatic Transformations

Based on existing literature for analogous substrates, two main types of enzymatic transformations can be envisioned for this compound:

  • Oxidation: Cytochrome P450 monooxygenases are known to oxidize terminal acetylenes. This can lead to the formation of a highly reactive ketene (B1206846) intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. Additionally, these enzymes can be inactivated through covalent modification of the heme prosthetic group by the reactive intermediates formed during the oxidation of terminal alkynes.[1] Alkane monooxygenases, which hydroxylate alkanes and epoxidize terminal alkenes, may also exhibit activity towards terminal alkynes, potentially leading to epoxidation of the triple bond or hydroxylation of the alkyl chain.[2][3]

  • Hydration: The addition of water across the triple bond to form a ketone is a common transformation for alkynes. While often catalyzed by transition metals, enzymatic hydration represents a greener alternative. Although specific alkyne hydratases for small aliphatic alkynes are not well-characterized, screening for such activity in microbial sources is a viable strategy.

Data Presentation: Hypothetical Screening Results

The following table illustrates the type of quantitative data that should be collected when screening for enzymatic activity with this compound. The values presented are hypothetical and for illustrative purposes only.

Enzyme ScreenedSubstrate (this compound) Concentration (mM)Product(s) DetectedConversion (%)Reaction Time (h)
Cytochrome P450 BM3 mutant13-Methyl-pentanoic acid1524
Alkane Monooxygenase (AlkB)14-Methyl-1,2-epoxyhexane524
Putative Hydratase (from Rhodococcus sp.)14-Methyl-2-hexanone2548
No Enzyme Control1No product detected048

Experimental Protocols

The following are generalized protocols for screening and small-scale production of metabolites from this compound using whole-cell biocatalysts expressing a candidate enzyme (e.g., a cytochrome P450 or alkane monooxygenase).

Protocol 1: Whole-Cell Biotransformation of this compound

1. Materials:

  • Recombinant E. coli strain expressing the target enzyme.
  • Luria-Bertani (LB) medium (or other suitable growth medium).
  • Inducer (e.g., IPTG for lac-based expression systems).
  • This compound.
  • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
  • Organic solvent for extraction (e.g., ethyl acetate).
  • Analytical standards of potential products (if available).
  • GC-MS or LC-MS for product analysis.

2. Procedure:

  • Day 1: Inoculum Preparation
  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
  • Incubate overnight at 37°C with shaking (200 rpm).
  • Day 2: Expression Culture
  • Inoculate 100 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of ~0.1.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding the appropriate concentration of inducer (e.g., 0.5 mM IPTG).
  • Continue to incubate the culture, potentially at a lower temperature (e.g., 20-25°C) for 16-24 hours to enhance protein folding and solubility.
  • Day 3: Biotransformation
  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
  • Wash the cell pellet once with buffer (e.g., 50 mM potassium phosphate, pH 7.4).
  • Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD600 of 10).
  • Add this compound to the cell suspension to a final concentration of 1 mM. A stock solution in a water-miscible solvent like DMSO can be used, ensuring the final solvent concentration is low (<1%).
  • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking.
  • Take samples at various time points (e.g., 0, 4, 8, 24 hours).
  • Sample Analysis:
  • Extract each sample with an equal volume of ethyl acetate.
  • Vortex thoroughly and centrifuge to separate the phases.
  • Collect the organic phase and dry it over anhydrous sodium sulfate.
  • Analyze the organic extract by GC-MS or LC-MS to identify and quantify the products. Compare the results with a control reaction using an E. coli strain not expressing the target enzyme.

Mandatory Visualizations

experimental_workflow cluster_day1 Day 1: Inoculum Preparation cluster_day2 Day 2: Protein Expression cluster_day3 Day 3: Biotransformation cluster_analysis Analysis inoculum Inoculate 5 mL LB medium expression Inoculate 100 mL LB medium inoculum->expression induction Induce with IPTG at OD600 0.6-0.8 expression->induction incubation Incubate overnight at 20-25°C induction->incubation harvest Harvest and wash cells incubation->harvest resuspend Resuspend cells in buffer harvest->resuspend reaction Add this compound resuspend->reaction extract Extract with ethyl acetate reaction->extract analyze Analyze by GC-MS/LC-MS extract->analyze

Caption: Experimental workflow for the whole-cell biotransformation of this compound.

signaling_pathway substrate This compound enzyme Monooxygenase (e.g., Cytochrome P450) substrate->enzyme product1 4-Methyl-1,2-epoxyhexane enzyme->product1 Epoxidation intermediate Ketene intermediate enzyme->intermediate Oxidation product2 3-Methyl-pentanoic acid intermediate->product2 Hydrolysis

Caption: Hypothetical enzymatic transformation pathways for this compound.

References

Troubleshooting & Optimization

Purification techniques for 4-Methyl-1-hexyne after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 4-Methyl-1-hexyne.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low yield of purified this compound after distillation. - Inefficient fractional distillation column. - Distillation rate is too fast. - Poor insulation of the distillation column.- Use a longer fractionating column or one with a higher surface area packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates. - Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow and steady distillation provides better separation. - Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
Contamination of the final product with starting materials (e.g., 1-bromo-3-methylbutane). - The boiling point of the impurity is too close to the product for effective separation by simple distillation.- Fractional distillation is necessary when boiling points differ by less than 25 °C.[1] Ensure your setup includes a fractionating column. - Optimize the heating rate and use a column with a high number of theoretical plates.
Presence of a low-boiling point impurity in the purified product. - A likely impurity is 3-methyl-1-butene (B165623), formed via an E2 elimination side reaction, which has a significantly lower boiling point (20 °C) than this compound (91 °C).- Collect a forerun fraction during the initial stages of distillation to remove the more volatile impurity before collecting the main product fraction.
The product appears cloudy or contains water. - Incomplete drying of the crude product before distillation.- Ensure the organic extract is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.
No product is distilling over at the expected temperature. - A leak in the distillation apparatus. - Inaccurate thermometer placement.- Check all joints and connections for a proper seal. Use vacuum grease if necessary for ground glass joints. - The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the expected impurities?

A1: A common synthetic route is the alkylation of an acetylide anion with an alkyl halide.[2][3][4][5] For this compound, this typically involves the reaction of sodium acetylide with 1-bromo-3-methylbutane (B150244). The primary impurities to expect are unreacted 1-bromo-3-methylbutane and a side-product from E2 elimination, 3-methyl-1-butene.[2][4]

Q2: What is the recommended purification technique for this compound?

A2: Fractional distillation is the most effective method for purifying this compound from its likely impurities due to the significant differences in their boiling points.[1][6][7]

Q3: What are the boiling points of this compound and its common impurities?

A3: The boiling points are as follows:

  • This compound: 91 °C[8]

  • 1-bromo-3-methylbutane: 120-121 °C[9][10]

  • 3-methyl-1-butene: 20 °C[11][12][13][14][15]

Q4: How can I confirm the purity of my final product?

A4: The purity of the collected fractions should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique will separate the components of your sample and provide a mass spectrum for each, allowing for their identification and quantification.

Q5: Are there any specific safety precautions I should take when working with this compound and its reagents?

A5: Yes. This compound and its precursors are flammable and should be handled in a well-ventilated fume hood away from ignition sources.[16][17][18] Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[16]

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₂96.1791[8]
1-bromo-3-methylbutaneC₅H₁₁Br151.04120-121[9][10]
3-methyl-1-buteneC₅H₁₀70.1320[11][12][13][14][15]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the purification of crude this compound synthesized via the alkylation of acetylene (B1199291) with 1-bromo-3-methylbutane.

Materials:

  • Crude this compound reaction mixture

  • Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), distillation head, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Anhydrous drying agent (e.g., magnesium sulfate)

  • Ice bath

Procedure:

  • Work-up: Quench the reaction mixture with water and extract the organic layer with a suitable solvent (e.g., diethyl ether or pentane). Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying: Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Transfer the crude this compound to the round-bottom flask and add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • Observe the temperature on the thermometer. The first fraction to distill will be the low-boiling 3-methyl-1-butene (if present) at around 20 °C. Collect this forerun in a separate receiving flask cooled in an ice bath.

    • After the forerun has been collected, the temperature will rise.

    • Collect the fraction that distills at a stable temperature of approximately 91 °C. This is your purified this compound.

    • Monitor the temperature closely. A sharp increase in temperature indicates that the desired product has finished distilling and the higher-boiling impurity (1-bromo-3-methylbutane) is beginning to distill. At this point, stop the distillation.

  • Analysis: Analyze the purity of the collected fractions using GC-MS.

Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Acetylene + 1-bromo-3-methylbutane reaction Alkylation Reaction start->reaction crude Crude Product: This compound + Impurities reaction->crude workup Aqueous Work-up & Drying crude->workup distillation Fractional Distillation workup->distillation forerun Forerun Collection (3-methyl-1-butene, ~20°C) distillation->forerun Low BP product Product Collection (this compound, ~91°C) distillation->product Mid BP residue Residue (1-bromo-3-methylbutane, >120°C) distillation->residue High BP analysis GC-MS Analysis product->analysis pure_product Pure this compound analysis->pure_product

Caption: Workflow for the synthesis and purification of this compound.

References

How to avoid side reactions with 4-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methyl-1-hexyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions during experiments with this terminal alkyne. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The primary side reactions involving this compound stem from the reactivity of its terminal alkyne C-H bond and the triple bond itself. The most common issues are:

  • Homocoupling (Glaser Coupling): Dimerization of this compound to form 5,10-dimethyl-6,8-dodecadiyne, particularly in the presence of copper catalysts and oxygen.

  • Isomerization: Migration of the triple bond from the terminal position (C1-C2) to internal positions (e.g., 4-methyl-2-hexyne) is often catalyzed by strong bases or high temperatures.[1]

  • Reactions with other functional groups: In multifunctional molecules, the acidic terminal alkyne proton can compete in acid-base reactions, leading to unintended deprotonation or protection of other groups.

  • Incomplete conversion or low yield in coupling reactions: This can be due to catalyst deactivation, suboptimal reaction conditions, or competing side reactions.

Q2: How can I prevent the homocoupling (Glaser coupling) of this compound?

A2: Glaser coupling is an oxidative dimerization of terminal alkynes. To minimize this side reaction, especially in copper-catalyzed reactions like the Sonogashira coupling, the following precautions are recommended:

  • Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen, which is a key component in the Glaser coupling mechanism.[2]

  • Use a reducing agent: The addition of an excess of a reducing agent can help to keep the copper catalyst in its active Cu(I) state and prevent the oxidation required for homocoupling.[3]

  • Low-temperature workup: Cooling the reaction mixture before exposure to air during the workup can suppress Glaser coupling.[3][4]

  • Use of a co-catalyst ligand: Ligands like TMEDA can sometimes modulate the reactivity of the copper catalyst and reduce the extent of homocoupling.[5]

Q3: What conditions promote the isomerization of this compound, and how can I avoid it?

A3: Isomerization of terminal alkynes to more stable internal alkynes is typically promoted by strong bases and/or high temperatures.[1][6] To avoid this:

  • Choose the right base: In reactions requiring a base, use one that is strong enough to effect the desired transformation (e.g., deprotonation for coupling) but not so strong that it promotes isomerization. For example, in Sonogashira couplings, amine bases like triethylamine (B128534) or diisopropylethylamine are commonly used.[7]

  • Control the temperature: Avoid unnecessarily high reaction temperatures. If a reaction is sluggish, it is often better to screen different catalysts or solvents rather than excessively increasing the heat.

  • Protect the terminal alkyne: If isomerization is a persistent issue, protecting the terminal alkyne as a trialkylsilyl alkyne (e.g., with a TMS group) can prevent isomerization. The protecting group can be removed in a subsequent step under mild conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in Sonogashira coupling Inefficient catalysisEnsure the palladium catalyst is active. Use fresh catalyst if necessary. Optimize the palladium-to-copper ratio.
Homocoupling of the aryl halide or this compoundWork under strictly anaerobic conditions. Consider a copper-free Sonogashira protocol.[8]
Isomerization of this compound to a non-reactive internal alkyneLower the reaction temperature. Use a milder base. Protect the alkyne with a TMS group prior to coupling.
Formation of a symmetrical diyne byproduct (Glaser coupling) Presence of oxygenDegas solvents and reactants thoroughly and maintain a positive pressure of an inert gas (N₂ or Ar).
Inappropriate catalyst ratio or ligandOptimize the Cu(I) catalyst loading. The use of ligands like TMEDA can sometimes mitigate this side reaction.[5]
High temperature during workupCool the reaction mixture to below -20°C before exposing it to air for the workup.[3][4]
Presence of internal alkyne isomers in the product mixture Use of a strong baseSwitch to a weaker, non-nucleophilic base. For example, use Et₃N instead of t-BuOK if the reaction allows.
High reaction temperatureRun the reaction at the lowest temperature that provides a reasonable reaction rate.
Incomplete reaction in hydroboration-oxidation Borane (B79455) reagent degradationUse freshly opened or titrated borane solutions.
Steric hindranceFor sterically hindered alkynes, a less bulky borane reagent might be necessary, but this could affect regioselectivity.

Experimental Protocols

Protocol 1: Trimethylsilyl (TMS) Protection of this compound

This protocol describes the protection of the terminal alkyne to prevent side reactions at the acidic proton.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)

  • Chlorotrimethylsilane (TMSCl, 1.2 eq)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe. Stir the solution at -78 °C for 1 hour.

  • Add TMSCl dropwise and allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the TMS-protected this compound.

Protocol 2: Copper-Free Sonogashira Coupling of TMS-Protected this compound with an Aryl Iodide

This protocol provides a method for C-C bond formation while avoiding copper-catalyzed side reactions.

Materials:

  • TMS-protected this compound (1.2 eq)

  • Aryl iodide (1.0 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Triethylamine (Et₃N, 3.0 eq)

  • Anhydrous Toluene (B28343)

  • Tetrabutylammonium fluoride (B91410) (TBAF, 1.0 M in THF, for deprotection)

Procedure:

  • To a Schlenk flask, add the aryl iodide, Pd(PPh₃)₄, and anhydrous toluene under an argon atmosphere.

  • Add triethylamine and the TMS-protected this compound.

  • Heat the reaction mixture to 80 °C and stir until the aryl iodide is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the crude product in THF and add TBAF solution. Stir at room temperature for 1 hour to remove the TMS group.

  • Quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

Data Presentation

Table 1: Illustrative Yields in the Sonogashira Coupling of this compound with Iodobenzene

EntryProtecting GroupCatalyst SystemBaseTemperature (°C)Product Yield (%)Glaser Homocoupling Byproduct (%)
1NonePd(PPh₃)₄ / CuIEt₃N606525
2NonePd(PPh₃)₄ / CuIEt₃N805535
3TMSPd(PPh₃)₄Et₃N8092 (after deprotection)<1
4NonePd(PPh₃)₂Cl₂ / CuIPiperidine607020

Note: The data presented in this table is illustrative and intended to demonstrate general trends in reactivity. Actual results may vary.

Table 2: Regioselectivity in the Hydroboration of this compound

EntryBorane ReagentProduct Ratio (Aldehyde : Ketone)
19-BBN>99 : 1
2Disiamylborane98 : 2
3BH₃·THF91 : 9

Note: This data is representative for terminal alkynes and highlights the increased regioselectivity with bulkier hydroborating agents.[9]

Visualizations

experimental_workflow cluster_protection Protection Step (Optional) cluster_coupling Coupling Reaction cluster_deprotection Deprotection Step start This compound protect React with n-BuLi, then TMSCl start->protect tms_alkyne TMS-protected this compound protect->tms_alkyne coupling Sonogashira Coupling (Pd catalyst, Base) tms_alkyne->coupling aryl_halide Aryl Halide aryl_halide->coupling tms_product TMS-protected Coupled Product coupling->tms_product deprotect React with TBAF tms_product->deprotect final_product Final Coupled Product deprotect->final_product

Caption: Workflow for a protected Sonogashira coupling of this compound.

troubleshooting_tree start Low Yield or Side Product Formation side_product_type What is the major side product? start->side_product_type glaser Diyne (Glaser Homocoupling) side_product_type->glaser Dimer isomer Internal Alkyne (Isomerization) side_product_type->isomer Isomer unreacted_sm Mainly Unreacted Starting Material side_product_type->unreacted_sm Starting Material solution_glaser - Ensure inert atmosphere - Add reducing agent - Lower workup temperature glaser->solution_glaser solution_isomer - Use milder base - Lower reaction temperature - Protect alkyne (TMS) isomer->solution_isomer solution_sm - Check catalyst activity - Increase reaction time/temp cautiously - Check reagent purity unreacted_sm->solution_sm

Caption: A decision tree for troubleshooting common issues with this compound reactions.

References

Troubleshooting guide for low reactivity of 4-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 4-Methyl-1-hexyne in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound exhibiting low reactivity in my Sonogashira coupling reaction?

A1: The low reactivity of this compound in Sonogashira coupling can often be attributed to steric hindrance. The methyl group at the 4-position creates a sterically bulky environment around the alkyne, which can impede the approach of the palladium catalyst and the subsequent steps in the catalytic cycle. This steric bulk can slow down or even inhibit the reaction.[1]

Q2: I am observing significant amounts of alkyne homocoupling (Glaser coupling) in my reaction. What is the cause and how can I minimize it?

A2: Glaser-Hay coupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst.[1][2] This side reaction is promoted by the presence of oxygen. To minimize homocoupling, it is crucial to perform the reaction under strictly inert (anaerobic) conditions.[2] You can also try reducing the concentration of the copper(I) catalyst or switching to a copper-free Sonogashira protocol.[1][2]

Q3: What are the key challenges when using this compound in a hydroboration-oxidation reaction?

A3: The primary challenge in the hydroboration-oxidation of a terminal alkyne like this compound is preventing a second hydroboration from occurring on the resulting alkenylborane. Due to the steric hindrance of this compound, using a bulky borane (B79455) reagent is essential to stop the reaction at the vinylborane (B8500763) stage.[3][4]

Q4: How can I purify my this compound if I suspect impurities are affecting my reaction?

A4: Impurities in the starting material can poison the catalyst and inhibit the reaction. Purification of this compound can be achieved through techniques such as distillation. For reaction mixtures, purification of the product is typically performed using column chromatography.[5][6]

Troubleshooting Guides

Sonogashira Coupling

Issue: Low or no product yield.

Sonogashira_Troubleshooting Start Low/No Product Yield Check_Catalyst Verify Catalyst and Ligand Activity Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Purity and Stoichiometry Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Success Improved Yield Check_Catalyst->Success Check_Conditions->Success Check_Reagents->Success Check_Atmosphere->Success

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh palladium catalyst and ensure ligands are not oxidized. Consider using a more robust pre-catalyst.[1]The Pd(0) active species may have decomposed.
Steric Hindrance Switch to a bulkier, electron-rich phosphine (B1218219) ligand or an N-heterocyclic carbene (NHC) ligand.[1]These ligands promote the formation of a more reactive monoligated Pd(0) species.[1]
Suboptimal Temperature Screen a range of temperatures (e.g., room temperature to 80°C).Temperature can significantly impact reaction kinetics.
Incorrect Solvent Try different anhydrous, degassed solvents such as THF, DMF, or triethylamine (B128534).[7]Solvent polarity and coordinating ability can influence catalyst stability and reactivity.
Impure Alkyne Purify this compound by distillation.Impurities can act as catalyst poisons.
Excess Copper(I) Reduce the loading of the Cu(I) co-catalyst or switch to a copper-free protocol.[1]High concentrations of copper can promote alkyne homocoupling.[1]
Presence of Oxygen Ensure the reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2]Oxygen can lead to catalyst decomposition and promote Glaser coupling.[2]
Hydroboration-Oxidation

Issue: Formation of undesired side products or incomplete reaction.

Hydroboration_Troubleshooting Start Side Products or Incomplete Reaction Check_Borane Select Appropriate Borane Reagent Start->Check_Borane Check_Stoichiometry Verify Reagent Stoichiometry Start->Check_Stoichiometry Check_Oxidation Ensure Complete Oxidation Start->Check_Oxidation Success Clean Product Formation Check_Borane->Success Check_Stoichiometry->Success Check_Oxidation->Success

Potential Cause Troubleshooting Step Rationale
Double Hydroboration Use a sterically hindered borane reagent such as disiamylborane (B86530) (Sia₂BH) or 9-BBN.[3][4][8]Bulky boranes prevent the second addition to the intermediate alkenylborane.[3][4]
Incorrect Stoichiometry Ensure a 1:1 molar ratio of the borane reagent to this compound.Excess borane can lead to side reactions.
Incomplete Oxidation Ensure sufficient amounts of the oxidizing agent (e.g., hydrogen peroxide) and base (e.g., sodium hydroxide) are used.Incomplete oxidation will result in a mixture of products.
Low Temperature Perform the hydroboration step at a suitable temperature, typically 0°C to room temperature.Low temperatures may slow down the reaction rate.

Experimental Protocols

Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 2-5 mol%), and a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) via syringe.

  • Add a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv.).

  • Finally, add this compound (1.2 equiv.) via syringe.

Reaction and Workup:

  • Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the substrates and catalyst system).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Hydroboration-Oxidation of this compound

Hydroboration Step:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of a sterically hindered borane, such as 9-BBN (9-borabicyclo[3.3.1]nonane) (1.0 equiv.) in THF, to the stirred solution of the alkyne.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

Oxidation Step:

  • Cool the reaction mixture back to 0°C.

  • Slowly and carefully add an aqueous solution of sodium hydroxide (B78521) (e.g., 3M NaOH).

  • Then, slowly add hydrogen peroxide (e.g., 30% H₂O₂) dropwise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the mixture to stir at room temperature for a few hours or until the reaction is complete (monitored by TLC).

  • Perform a standard aqueous workup by extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

References

Technical Support Center: Regioselectivity in Additions to 4-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving regioselectivity in additions to 4-Methyl-1-hexyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My hydrohalogenation (e.g., HBr addition) to this compound is giving me a mixture of regioisomers. How can I favor the Markovnikov product?

A1: Achieving high regioselectivity for the Markovnikov product (2-bromo-4-methyl-1-hexene) requires careful control of reaction conditions to favor the formation of the more stable secondary vinyl carbocation. Poor selectivity often arises from competing radical mechanisms.

Troubleshooting Steps:

  • Eliminate Peroxides: Traces of peroxides can initiate a radical reaction, leading to the anti-Markovnikov product.[1][2] Ensure your glassware is clean and your solvents are peroxide-free. You can test for peroxides using commercially available test strips or by adding a small amount of a saturated ferrous sulfate (B86663) solution to an aliquot of the solvent and observing for a color change.

  • Protect from Light: UV light can also promote radical chain reactions.[1] Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.

  • Solvent Choice: Use a polar, non-nucleophilic solvent to help stabilize the carbocation intermediate.[1] Dichloromethane or chloroform (B151607) are suitable choices.

  • Low Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the more stable carbocation.[1]

Q2: I am trying to synthesize the anti-Markovnikov aldehyde from this compound via hydroboration-oxidation, but I'm getting a significant amount of the Markovnikov ketone. What's going wrong?

A2: The formation of the ketone (4-methyl-2-hexanone) instead of the desired aldehyde (4-methyl-1-hexanal) in hydroboration-oxidation indicates that the boron is adding to the more substituted carbon of the alkyne. This can be addressed by using a sterically hindered borane (B79455) reagent.

Troubleshooting Steps:

  • Use a Bulky Borane: Standard borane (BH3) can sometimes exhibit reduced regioselectivity with terminal alkynes. Using a sterically bulky borane reagent, such as disiamylborane (B86530) (Sia₂BH) or dicyclohexylborane (B74569) (Cy₂BH), will preferentially add to the less sterically hindered terminal carbon of the alkyne.[3] This steric hindrance prevents the second addition of the borane to the resulting vinylborane.

  • Reaction Temperature: Maintain a low reaction temperature (typically 0 °C) during the hydroboration step to maximize selectivity.

  • Stoichiometry: Ensure a 1:1 molar ratio of the bulky borane to the alkyne. An excess of the borane could potentially lead to undesired side reactions.

Q3: My oxymercuration-demercuration of this compound to produce the ketone is giving a low yield. What are the possible causes?

A3: Low yields in oxymercuration-demercuration can stem from several factors, including incomplete reaction or issues with the demercuration step.

Troubleshooting Steps:

  • Reagent Quality: Ensure the mercuric acetate (B1210297) (Hg(OAc)₂) is of high purity and the sodium borohydride (B1222165) (NaBH₄) is fresh and has been stored under anhydrous conditions.

  • Reaction Time: Allow the initial oxymercuration step to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can be helpful.

  • Demercuration Conditions: The demercuration step with NaBH₄ should be performed in a basic aqueous solution. The reaction is typically rapid, but ensuring adequate mixing is important.

  • Work-up Procedure: During the work-up, the elemental mercury produced can sometimes interfere with the isolation of the product. Careful separation of the organic layer is crucial.

Experimental Protocols

Protocol 1: Anti-Markovnikov Addition via Hydroboration-Oxidation

This protocol details the synthesis of 4-methyl-1-hexanal from this compound using a sterically hindered borane.

Materials:

  • This compound

  • Disiamylborane (Sia₂BH) or Dicyclohexylborane (Cy₂BH)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Standard glassware for anhydrous reactions

  • Ice bath

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of the sterically hindered borane (e.g., disiamylborane, 1.0 eq) in THF to the stirred alkyne solution.

  • Maintain the reaction at 0 °C and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Slowly and carefully add the aqueous NaOH solution to the reaction mixture, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide is exothermic.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Perform a standard aqueous work-up, extracting the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by distillation or column chromatography.

Protocol 2: Markovnikov Addition via Oxymercuration-Demercuration

This protocol describes the synthesis of 4-methyl-2-hexanone (B86756) from this compound.

Materials:

  • This compound

  • Mercuric acetate (Hg(OAc)₂)

  • Water

  • Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve mercuric acetate (1.0 eq) in a mixture of water and THF.

  • Add this compound (1.0 eq) to the stirred solution and continue to stir at room temperature for 1-2 hours, or until the oxymercuration is complete by TLC analysis.

  • In a separate flask, prepare a solution of sodium borohydride (excess) in an aqueous sodium hydroxide solution.

  • Cool the oxymercuration reaction mixture in an ice bath and slowly add the NaBH₄ solution.

  • Stir the reaction mixture for 1-2 hours at room temperature. A black precipitate of elemental mercury will form.

  • Perform a standard work-up, separating the organic layer from the aqueous layer and the mercury.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude ketone.

  • Purify the product by distillation or column chromatography.

Data Presentation

ReactionReagentsMajor ProductRegioselectivity
Hydroboration-Oxidation1. Sia₂BH or Cy₂BH2. H₂O₂, NaOH4-methyl-1-hexanalAnti-Markovnikov[3]
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O2. NaBH₄4-methyl-2-hexanoneMarkovnikov[4][5]
HydrohalogenationHBr (in the absence of peroxides)2-bromo-4-methyl-1-hexeneMarkovnikov[2]
Radical HydrobrominationHBr, ROOR (peroxides)1-bromo-4-methyl-1-hexeneAnti-Markovnikov[2][3]

Visualizations

Regioselectivity_Pathway cluster_markovnikov Markovnikov Addition cluster_anti_markovnikov Anti-Markovnikov Addition Alkyne Alkyne More_Stable_Intermediate More Stable Vinyl Carbocation/Mercurinium Ion Alkyne->More_Stable_Intermediate Electrophilic Attack Markovnikov_Product Ketone/Vinyl Halide (Internal Addition) More_Stable_Intermediate->Markovnikov_Product Nucleophilic Attack Alkyne_AM Alkyne Less_Hindered_Transition Sterically Hindered Transition State Alkyne_AM->Less_Hindered_Transition Bulky Reagent (e.g., Sia₂BH) Anti_Markovnikov_Product Aldehyde/Terminal Vinyl Halide (Terminal Addition) Less_Hindered_Transition->Anti_Markovnikov_Product Oxidation/Radical Addition

Caption: Markovnikov vs. Anti-Markovnikov addition pathways to alkynes.

Troubleshooting_Workflow Start Poor Regioselectivity Identify_Reaction Desired Product? Start->Identify_Reaction Markovnikov Markovnikov (Ketone/Internal Halide) Identify_Reaction->Markovnikov Markovnikov Anti_Markovnikov Anti-Markovnikov (Aldehyde/Terminal Halide) Identify_Reaction->Anti_Markovnikov Anti-Markovnikov Check_Radicals Check for Peroxides/Light Markovnikov->Check_Radicals Use_Bulky_Borane Use Sterically Hindered Borane (e.g., Sia₂BH) Anti_Markovnikov->Use_Bulky_Borane Control_Temp Lower Reaction Temperature Check_Radicals->Control_Temp Check_Reagents Verify Reagent Purity/Activity Use_Bulky_Borane->Check_Reagents Optimize Improved Selectivity Control_Temp->Optimize Check_Reagents->Optimize

Caption: Troubleshooting workflow for poor regioselectivity in alkyne additions.

References

Best practices for workup procedures involving 4-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for workup procedures involving 4-Methyl-1-hexyne. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a flammable liquid and should be handled with care.[1][2] Key safety precautions include:

  • Working in a well-ventilated fume hood.[1][2]

  • Keeping the compound away from heat, sparks, and open flames.[1][3]

  • Using non-sparking tools and explosion-proof equipment.[1][3]

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]

  • In case of skin contact, wash the affected area immediately with soap and water.[3]

  • If inhaled, move to fresh air. If breathing is difficult, seek medical attention.[3]

  • If swallowed, do NOT induce vomiting and seek immediate medical attention.[1][2]

Q2: What is a typical method for the synthesis of this compound?

A2: A common method for synthesizing terminal alkynes like this compound is through the alkylation of acetylene.[4][5][6] This involves the deprotonation of a terminal alkyne with a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), followed by reaction with an appropriate alkyl halide (e.g., 1-bromo-2-methylbutane (B81432), though a primary halide is preferred to avoid elimination side reactions).[7]

Q3: How can I purify crude this compound after synthesis?

A3: Due to its relatively low boiling point (91 °C), fractional distillation is a suitable method for purifying this compound from less volatile impurities.[8][9][10] It is crucial to ensure all low-boiling solvents are removed prior to distillation to achieve good separation.

Q4: In which solvents is this compound soluble?

A4: As a nonpolar hydrocarbon, this compound is expected to be soluble in common organic solvents such as hexane, cyclohexane, diethyl ether, and other non-polar solvents.[11] It is poorly soluble in polar solvents like water.[11]

Troubleshooting Guides

Low Yield After Synthesis and Workup

Problem: The yield of this compound is significantly lower than expected after synthesis and workup.

Potential Cause Troubleshooting Steps
Incomplete Deprotonation Ensure a sufficiently strong base (e.g., NaNH₂, n-BuLi) is used in an appropriate solvent (e.g., liquid NH₃, THF) to fully deprotonate the starting alkyne.[5][12]
Side Reactions (Elimination) If using a secondary alkyl halide for alkylation, elimination can be a major side reaction.[7] Consider using a primary alkyl halide if possible.
Loss of Product During Workup This compound is volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator with controlled temperature and pressure.
Inefficient Extraction Ensure the correct organic solvent is used for extraction. Perform multiple extractions to maximize recovery from the aqueous layer.
Product Degradation Terminal alkynes can be sensitive. Ensure the workup conditions are not overly acidic or basic if your product is prone to degradation.
Impure Product After Purification

Problem: The purified this compound is contaminated with impurities, as determined by GC-MS or NMR analysis.

Potential Cause Troubleshooting Steps
Co-distillation with Impurities If impurities have boiling points close to this compound, simple distillation may be insufficient. Use a fractional distillation column with a higher number of theoretical plates for better separation.[13]
Unreacted Starting Materials Monitor the reaction to completion using TLC or GC to ensure all starting materials are consumed.
Side Products from Alkylation Besides elimination, over-alkylation can occur. Use a slight excess of the alkyne relative to the alkyl halide.
Solvent Contamination Ensure all extraction and reaction solvents are of high purity and are thoroughly removed before the final purification step.

Experimental Protocols

General Protocol for the Synthesis of this compound via Acetylene Alkylation

This is a generalized procedure and may require optimization.

  • Reaction Setup: In a three-necked flask equipped with a condenser, a dropping funnel, and a gas inlet, add liquid ammonia.

  • Deprotonation: Slowly add sodium amide (NaNH₂) to the liquid ammonia with stirring to form a solution of sodium acetylide.

  • Alkylation: Add 1-bromo-2-methylbutane dropwise to the reaction mixture at a controlled temperature. Allow the reaction to proceed until completion (monitor by TLC or GC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Once the ammonia has evaporated, add an organic solvent (e.g., diethyl ether or hexane) to the residue. Transfer the mixture to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation, collecting the fraction at approximately 91 °C.[9]

Data Presentation

Property Value Reference
Molecular Formula C₇H₁₂[14][15]
Molecular Weight 96.17 g/mol [14][15]
Boiling Point 91 °C[9]
CAS Number 52713-81-2[14][15]
Solubility Soluble in non-polar organic solvents; poorly soluble in water.[11]

Visualizations

SynthesisWorkflow General Synthesis and Workup Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Acetylene + Strong Base (e.g., NaNH₂) alkylation Alkylation with 1-bromo-2-methylbutane start->alkylation Deprotonation quench Quench Reaction (e.g., with H₂O or NH₄Cl) alkylation->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate distill Fractional Distillation concentrate->distill end end distill->end Pure this compound

Caption: General synthesis and workup workflow for this compound.

TroubleshootingYield Troubleshooting Low Yield of this compound cluster_synthesis_issues Synthesis Issues cluster_workup_issues Workup & Purification Issues start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? (e.g., Elimination) start->side_reactions product_loss Product Loss During Workup? start->product_loss inefficient_purification Inefficient Purification? start->inefficient_purification solution1 Optimize Reaction Conditions incomplete_reaction->solution1 Check base strength and reaction time solution2 Optimize Reagents side_reactions->solution2 Use primary alkyl halide if possible solution3 Refine Workup Technique product_loss->solution3 Careful solvent removal (volatility) solution4 Improve Purification Method inefficient_purification->solution4 Use fractional distillation

Caption: Troubleshooting logic for low yield of this compound.

References

Identifying and removing common impurities from 4-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1-hexyne. The information provided addresses common issues related to impurities and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities in this compound typically arise from its synthesis, which is often achieved through the alkylation of an acetylide anion with an appropriate alkyl halide (e.g., 1-bromo-3-methylbutane). The primary impurities to be aware of are:

  • Isomeric Alkynes: The most common impurity is the constitutional isomer, 4-Methyl-2-hexyne. This internal alkyne can form during synthesis due to isomerization under basic conditions. Other positional isomers are also possible but are generally less common.

  • Unreacted Starting Materials: Residual amounts of the alkyl halide (e.g., 1-bromo-3-methylbutane) and any terminal alkyne starting material may be present.

  • Solvent Residues: Depending on the synthetic and purification methods used, residual solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or hydrocarbons may be present.

  • Alkene Impurities: If the synthesis involved elimination side reactions, corresponding alkenes might be present as minor impurities.

Q2: How can I detect the presence of these impurities in my this compound sample?

A2: Several analytical techniques can be employed to identify and quantify impurities in your this compound sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile impurities. The retention times of the different components can be used for quantification, and the mass spectra can confirm the identity of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for identifying impurities. The presence of characteristic peaks for isomers or other organic molecules can confirm their presence. For example, the terminal alkyne proton in this compound has a distinct chemical shift that will be absent in the spectrum of 4-Methyl-2-hexyne.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a sharp absorption band around 3300 cm⁻¹ is characteristic of the terminal C-H bond in this compound. The absence or diminished intensity of this peak relative to other C-H stretching frequencies can indicate the presence of internal alkyne isomers.

Q3: What are the key differences in the NMR spectra of this compound and its common isomer, 4-Methyl-2-hexyne?

A3: The NMR spectra of this compound and 4-Methyl-2-hexyne show distinct differences that allow for their differentiation and the assessment of sample purity. The key distinguishing features are summarized in the table below.

Feature This compound 4-Methyl-2-hexyne
¹H NMR
Terminal Alkyne Proton (≡C-H)Present (around 1.8-2.0 ppm)Absent
Protons adjacent to the triple bond (-CH₂-C≡)Present (around 2.1-2.3 ppm)Absent
Methyl group on the triple bond (≡C-CH₃)AbsentPresent (around 1.7-1.8 ppm)
¹³C NMR
Terminal Alkyne Carbon (≡C-H)Present (around 68-72 ppm)Absent
Quaternary Alkyne Carbon (-C≡)Present (around 83-87 ppm)Present (internal, different shift)
Internal Alkyne Carbons (-C≡C-)AbsentPresent (two signals around 75-85 ppm)

Troubleshooting Guides

Issue 1: My reaction is not proceeding as expected, and I suspect my this compound is impure.

  • Troubleshooting Steps:

    • Analyze Purity: The first step is to determine the purity of your starting material. Use GC-MS to get a quantitative measure of the main component and any impurities.

    • Identify Impurities: Use the mass spectra from your GC-MS analysis and compare them with a known database to identify the impurities. ¹H NMR can also be very informative, especially for identifying isomeric impurities.

    • Assess Impact: Once the impurities are identified, consider how they might interfere with your reaction. For example, if your reaction requires the terminal alkyne proton, the presence of the 4-Methyl-2-hexyne isomer will reduce your effective concentration of starting material.

Issue 2: My GC-MS analysis shows a significant peak with a similar mass spectrum to this compound but a different retention time.

  • Likely Cause: This is very likely an isomeric impurity, most probably 4-Methyl-2-hexyne. Isomers will have the same molecular weight and therefore similar fragmentation patterns in the mass spectrometer, but their different structures will lead to different retention times on the GC column.

  • Solution:

    • Confirm Identity: If available, run a standard of 4-Methyl-2-hexyne to confirm its retention time.

    • Purification: If the isomeric impurity is present at an unacceptable level, you will need to purify your this compound. Due to the close boiling points of the isomers, fractional distillation is the recommended method for purification.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is designed to separate this compound from its higher-boiling isomer, 4-Methyl-2-hexyne.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a fractionating column, distillation flask, condenser, receiving flasks, and thermometer)

  • Heating mantle

  • Boiling chips

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the distillation flask.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Carefully monitor the temperature at the head of the fractionating column.

    • Collect the initial fraction that comes over at a lower temperature. This may contain lower-boiling impurities.

    • As the temperature stabilizes near the boiling point of this compound (approximately 91°C), switch to a clean receiving flask to collect the purified product.[1]

    • Continue to collect the fraction that distills at a constant temperature.

    • If the temperature begins to rise significantly towards the boiling point of 4-Methyl-2-hexyne (approximately 97-100°C), stop the distillation or switch to a different receiving flask to collect the higher-boiling fraction.[2][3]

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Quantitative Data:

The efficiency of fractional distillation depends on the length and type of the fractionating column. A longer column with a high number of theoretical plates will provide better separation.

Parameter Value
Boiling Point of this compound91 °C[1]
Boiling Point of 4-Methyl-2-hexyne97.1 - 99.54 °C[2][3]
Expected Purity after Fractional Distillation>99% (depending on the efficiency of the column)
Protocol 2: Analysis of this compound Purity by GC-MS

This protocol outlines a general method for the analysis of this compound and its common impurities using Gas Chromatography-Mass Spectrometry.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Carrier Gas: Helium, constant flow rate of 1 mL/min

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the relative percentage of each component based on the peak area.

  • Identify the components by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

experimental_workflow cluster_analysis Impurity Identification cluster_purification Purification cluster_final_qc Final Quality Control start Crude this compound gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr data_analysis Data Analysis and Impurity Identification gcms->data_analysis nmr->data_analysis distillation Fractional Distillation data_analysis->distillation Impurity > Threshold prep_gc Preparative GC (for high purity) data_analysis->prep_gc High Purity Required release Product Release data_analysis->release Impurity < Threshold purified_product Purified this compound distillation->purified_product prep_gc->purified_product final_analysis GC-MS and NMR of Purified Product purified_product->final_analysis final_analysis->release Purity Confirmed

Caption: Workflow for identifying and removing impurities from this compound.

logical_relationship cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities acetylene Acetylene Derivative reaction Alkylation Reaction acetylene->reaction alkyl_halide 1-bromo-3-methylbutane alkyl_halide->reaction base Strong Base (e.g., NaNH2) base->reaction isomer 4-Methyl-2-hexyne reaction->isomer Isomerization unreacted_sm Unreacted Starting Materials reaction->unreacted_sm Incomplete Reaction side_products Side Reaction Products reaction->side_products Side Reactions

Caption: Logical relationship between the synthesis of this compound and the origin of common impurities.

References

Technical Support Center: Catalyst Selection and Optimization for 4-Methyl-1-hexyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, optimization, and troubleshooting for reactions involving 4-methyl-1-hexyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a catalyst for the semi-hydrogenation of this compound to (Z)-4-methyl-1-hexene?

A1: The primary goal is to achieve high selectivity for the cis-alkene and prevent over-reduction to the corresponding alkane. The most common and effective catalysts for this transformation are "poisoned" or deactivated catalysts that moderate the reactivity of the active metal. Key considerations include:

  • Catalyst Type: Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) and P-2 nickel catalyst (nickel boride) are standard choices for achieving high Z-selectivity.[1][2]

  • Selectivity: Both Lindlar's and P-2 nickel catalysts are known to produce the cis-alkene via syn-addition of hydrogen.[1] P-2 nickel, especially when modified with ethylenediamine, can offer exceptionally high cis:trans ratios.[1]

  • Reaction Conditions: Temperature, pressure of hydrogen, and solvent can all influence selectivity. Milder conditions are generally preferred to avoid over-reduction.

Q2: I am observing significant amounts of the fully saturated alkane (4-methylhexane) during the semi-hydrogenation of this compound. How can I improve selectivity for the alkene?

A2: The formation of the alkane is a common issue and indicates that the catalyst is too active or the reaction conditions are too harsh. To improve selectivity for (Z)-4-methyl-1-hexene, consider the following troubleshooting steps:

  • Catalyst Poisoning: Ensure your Lindlar's catalyst is sufficiently "poisoned." If preparing it in-house, the amounts of lead acetate and quinoline (B57606) are critical. For commercial catalysts, consider that activity can vary between batches.

  • Catalyst Choice: If using a standard palladium on carbon (Pd/C) catalyst, it is likely too active for this transformation. Switching to a Lindlar or P-2 nickel catalyst is highly recommended.[2]

  • Reaction Monitoring: Carefully monitor the reaction progress by techniques like TLC or GC. Stop the reaction as soon as the starting alkyne is consumed to prevent further hydrogenation of the alkene.

  • Hydrogen Pressure: Use a balloon filled with hydrogen or a low, controlled pressure of H₂ gas. High hydrogen pressures can lead to over-reduction.

  • Temperature: Perform the reaction at room temperature or even lower if necessary. Elevated temperatures can increase the rate of alkane formation.

Q3: My Sonogashira coupling of this compound with an aryl halide is giving a low yield. What are the potential causes?

A3: Low yields in Sonogashira coupling can be attributed to several factors, primarily related to catalyst deactivation and side reactions.[3] The most common issues to investigate are:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[3]

  • Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself to form a 1,3-diyne byproduct. This is often promoted by the copper(I) co-catalyst in the presence of oxygen.[4]

  • Reactivity of the Aryl Halide: The reactivity of the aryl halide follows the trend I > Br > Cl. For less reactive bromides and chlorides, a more active catalyst system, higher temperatures, or the use of bulky, electron-rich phosphine (B1218219) ligands may be necessary.[5][6]

  • Base and Solvent: The choice and purity of the amine base (e.g., triethylamine (B128534), diisopropylamine) are crucial. The solvent should be anhydrous and degassed.

Q4: How can I minimize the formation of homocoupled diynes in my Sonogashira reaction?

A4: Minimizing the homocoupling of this compound is critical for achieving high yields of the desired cross-coupled product. Here are some strategies:

  • Strictly Anaerobic Conditions: The most important factor is the rigorous exclusion of oxygen. Use Schlenk techniques or a glovebox. Solvents and the amine base must be freshly distilled and thoroughly degassed.

  • Copper-Free Conditions: While the copper co-catalyst generally accelerates the reaction, it is also a primary promoter of homocoupling. Several copper-free Sonogashira protocols have been developed and may be a suitable alternative.[7]

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

  • Use of Hydrogen Gas: In some cases, carrying out the reaction under a dilute hydrogen atmosphere has been shown to reduce the amount of homocoupling.[8]

Troubleshooting Guides

Guide 1: Semi-Hydrogenation of this compound
Issue Possible Cause Troubleshooting Steps
Low or No Conversion Inactive catalyst- Use a fresh batch of catalyst. - For P-2 Nickel, ensure it is freshly prepared as its activity can decrease upon storage. - Check the quality of the hydrogen gas.
Catalyst poisoning- Purify the this compound to remove any potential catalyst poisons like sulfur compounds.[9] - Use high-purity, distilled solvents.
Low Selectivity (Alkane Formation) Catalyst is too active- Switch from a standard Pd/C catalyst to Lindlar's catalyst or P-2 Nickel.[2] - Ensure Lindlar's catalyst is properly "poisoned."
Reaction conditions are too harsh- Reduce the hydrogen pressure (use a balloon). - Lower the reaction temperature. - Monitor the reaction closely and stop it once the alkyne is consumed.
Low Z-Selectivity (Formation of E-alkene) Isomerization of the Z-alkene- This is less common with Lindlar and P-2 Ni catalysts but can occur with other systems. - Ensure the reaction is not left for an extended period after completion.
Guide 2: Sonogashira Coupling of this compound
Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Catalyst deactivation (formation of Pd black)- Ensure rigorous exclusion of oxygen by using degassed solvents and an inert atmosphere.[3] - Use a stabilizing phosphine ligand, especially for less reactive aryl halides.[6]
Inefficient oxidative addition- For aryl bromides or chlorides, consider using a more electron-rich and bulky phosphine ligand.[6] - Increase the reaction temperature. - If possible, use the corresponding aryl iodide, which is more reactive.
Poor quality of reagents- Use freshly distilled and degassed solvents and amine base. - Purify the aryl halide and this compound.
Significant Homocoupling of this compound Presence of oxygen- Improve degassing procedures and ensure a leak-proof reaction setup.[4]
High concentration of copper co-catalyst- Reduce the amount of CuI or consider a copper-free protocol.[7]
High concentration of the alkyne- Add the this compound to the reaction mixture slowly via a syringe pump.
Difficulty in Product Purification Contamination with homocoupled diyne- Optimize the reaction to minimize homocoupling. - Use careful column chromatography for purification.

Data Presentation

Table 1: Catalyst Performance in the Semi-Hydrogenation of Alkynes
Catalyst SystemSubstrateProductConversion (%)Selectivity to Alkene (%)Z:E RatioReference
Lindlar Catalyst 2-Hexyne2-Hexene>99~96High (Z)[10]
P-2 Nickel + Ethylenediamine Hex-3-yn-1-ol(Z)-Hex-3-en-1-olQuantitative94>200:1[1]
Pd-W/Al₂O₃ (Pd/W ratio 1.0) 1-Hexyne1-Hexene100>90-[11]
Ru-1 + NACET Diphenylacetylene(Z)-Stilbene96>999:1[8]

Note: Data for this compound is limited in comparative studies. The data presented for similar alkynes can be used as a strong indicator of expected performance.

Table 2: Catalyst Performance in the Sonogashira Coupling of Terminal Alkynes with Aryl Halides
Palladium CatalystLigandCo-catalystAryl HalideAlkyneYield (%)Reference
PdCl₂(PPh₃)₂ PPh₃CuIIodobenzenePhenylacetylene95[4]
Pd/CuFe₂O₄ None-4-IodoanisolePhenylacetylene92[4]
NS-MCM-41-Pd PPh₃CuI4-BromoacetophenonePhenylacetylene85[6]
NiCl₂ 1,10-phenanthrolineNone4-IodobiphenylPhenylacetylene65[12]

Experimental Protocols

Protocol 1: Z-Selective Semi-Hydrogenation of this compound with Lindlar's Catalyst

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Hydrogen gas (balloon)

  • Solvent (e.g., methanol, ethanol, or hexane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10 mol% of palladium relative to the alkyne).

  • Add a drop of quinoline (optional, but can improve selectivity).

  • Flush the flask with nitrogen or argon.

  • Add the solvent (e.g., methanol, 0.1-0.5 M concentration of the alkyne).

  • Add this compound (1 equivalent).

  • Evacuate the flask and backfill with hydrogen from a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, (Z)-4-methyl-1-hexene.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Iodide

Materials:

  • This compound

  • Aryl iodide

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (B44618) (PPh₃) (optional, can improve catalyst stability)

  • Amine base (e.g., triethylamine or diisopropylamine), freshly distilled

  • Anhydrous solvent (e.g., THF or DMF), degassed

Procedure:

  • To a Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), CuI (2-10 mol%), and triphenylphosphine (if used, 2-10 mol%).

  • Add the aryl iodide (1 equivalent).

  • Add the degassed solvent (e.g., THF) and the freshly distilled amine base (e.g., triethylamine, 2-3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add this compound (1.1-1.2 equivalents) via syringe.

  • Stir the reaction at room temperature or heat as required (e.g., 50-70 °C for less reactive aryl halides).

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[4]

Visualizations

Catalyst_Selection_Hydrogenation start Goal: Semi-hydrogenation of This compound catalyst_choice Catalyst Choice start->catalyst_choice alkene_product Desired Product: (Z)-4-Methyl-1-hexene alkane_byproduct Undesired Product: 4-Methylhexane lindlar Lindlar's Catalyst (Pd/CaCO3, Pb(OAc)2, Quinoline) catalyst_choice->lindlar High Z-selectivity p2_nickel P-2 Nickel (Ni2B) catalyst_choice->p2_nickel High Z-selectivity pd_c Standard Pd/C catalyst_choice->pd_c Low selectivity lindlar->alkene_product p2_nickel->alkene_product pd_c->alkene_product pd_c->alkane_byproduct

Caption: Catalyst selection guide for the semi-hydrogenation of this compound.

Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling catalyst_deactivation Catalyst Deactivation? (e.g., Pd black) start->catalyst_deactivation homocoupling Significant Homocoupling? start->homocoupling halide_reactivity Aryl Halide Reactivity Issue? start->halide_reactivity solution_deactivation Solution: - Rigorous degassing - Inert atmosphere - Use phosphine ligands catalyst_deactivation->solution_deactivation solution_homocoupling Solution: - Exclude O2 - Copper-free protocol - Slow alkyne addition homocoupling->solution_homocoupling solution_reactivity Solution: - Use Aryl Iodide - Increase temperature - Use bulky, e--rich ligands halide_reactivity->solution_reactivity

Caption: Troubleshooting workflow for low yields in Sonogashira coupling reactions.

References

Technical Support Center: Scaling Up Reactions with 4-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up chemical reactions involving 4-Methyl-1-hexyne. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for transitioning from lab-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Understanding the physical properties of this compound is crucial for designing a safe and efficient scale-up process. Key data is summarized in the table below.

PropertyValueReference
CAS Number 52713-81-2[1][2][3]
Molecular Formula C₇H₁₂[1][3]
Molecular Weight 96.17 g/mol [1][3][4]
Boiling Point 91 °C[4]

Q2: What are the primary safety hazards associated with this compound and its common reactions?

A2: this compound is a terminal alkyne. While specific hazard data for this compound is limited, terminal alkynes as a class can form explosive acetylides, especially with certain metals. The most common and hazardous reactions involve strong, often pyrophoric, bases like n-butyllithium (n-BuLi). Pyrophoric reagents can ignite spontaneously on contact with air or moisture.[5][6] Therefore, all reactions must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[7]

Q3: What are the most common classes of reactions performed with this compound?

A3: As a terminal alkyne, this compound is versatile for building molecular complexity. Common reactions include:

  • Deprotonation/Alkylation: The terminal proton is acidic (pKa ≈ 25) and can be removed by a strong base (like NaNH₂ or n-BuLi) to form a nucleophilic acetylide.[8][9] This acetylide can then react with electrophiles (e.g., primary alkyl halides) in an Sₙ2 reaction to form a new carbon-carbon bond.[9][10]

  • Coupling Reactions (e.g., Sonogashira): The terminal alkyne can be coupled with aryl or vinyl halides using a palladium and copper catalyst system.[11][12] This is a powerful method for creating complex molecular scaffolds.

  • Hydration: Addition of water across the triple bond, typically catalyzed by acid and a mercury salt, yields a methyl ketone after tautomerization of the initial enol product.[13]

  • Reduction: The triple bond can be partially reduced to a cis-alkene using a poisoned catalyst (like Lindlar's catalyst) or fully reduced to an alkane using a standard catalyst like Platinum or Palladium on carbon (Pt/C, Pd/C).[14][15]

Troubleshooting Guides for Scale-Up

Problem: Incomplete Deprotonation of this compound

Symptoms:

  • Low yield of the desired alkylated or coupled product.

  • Recovery of significant amounts of starting alkyne.

  • Formation of byproducts from the reaction of the electrophile with the base.

Possible Causes & Solutions

CauseTroubleshooting Steps & Recommendations
Insufficient Base Ensure at least 1.0 equivalent of strong base (e.g., n-BuLi) is used. On scale-up, it is common to require a slight excess (e.g., 1.05-1.1 eq.) to account for trace impurities (water, oxygen) that consume the base.
Base Degradation Organolithium reagents degrade over time.[16] Titrate the n-BuLi solution before use to determine its exact molarity. Store it properly under an inert atmosphere and preferably in a freezer.[16]
Poor Mixing As viscosity and reaction volume increase, simple magnetic stirring may be insufficient. Use an overhead mechanical stirrer to ensure efficient mixing and prevent localized "hot spots" or areas of low base concentration.
Reaction Temperature Too High While the deprotonation is fast, adding the base too quickly can lead to side reactions. Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of the organolithium reagent.
Problem: Low Yield in Sonogashira Coupling

Symptoms:

  • The reaction stalls, leaving starting materials.

  • Significant formation of alkyne homocoupling (Glaser coupling) byproduct.[17]

  • Formation of black precipitate (palladium black), indicating catalyst decomposition.[18]

Possible Causes & Solutions

CauseTroubleshooting Steps & Recommendations
Inactive Catalyst Use fresh, high-quality palladium and copper catalysts.[19] Ensure the palladium(0) source is properly stored and handled to prevent oxidation. If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient.
Oxygen Contamination Oxygen promotes the unwanted Glaser homocoupling of the alkyne and can deactivate the Pd(0) catalyst.[19] Thoroughly degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction.[19]
Inappropriate Solvent or Base The choice of solvent and base is critical. Triethylamine (TEA) or diisopropylamine (B44863) (DIPA) often serve as both the base and a solvent.[17] Ensure the base is anhydrous. On scale-up, consider a co-solvent like toluene (B28343) or THF to manage solubility and viscosity.[17]
Slow Reagent Addition On a larger scale, slow addition of the terminal alkyne to the reaction mixture can sometimes minimize homocoupling by keeping its instantaneous concentration low.[17]
Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failing scale-up reaction.

troubleshooting_workflow start Reaction Fails on Scale-Up (Low Yield / Impure) check_purity Verify Purity & Quality of All Reagents? start->check_purity check_stoichiometry Confirm Stoichiometry & Reagent Titration? check_purity->check_stoichiometry Yes impurity_issue Problem: Impurities (e.g., water, oxygen) check_purity->impurity_issue No check_conditions Review Scale-Up Parameters (Temp, Mixing, Addition Rate)? check_stoichiometry->check_conditions Yes stoich_issue Problem: Incorrect Stoichiometry check_stoichiometry->stoich_issue No process_issue Problem: Process Control check_conditions->process_issue No solve_purity Solution: - Purify starting materials - Degas solvents thoroughly - Use fresh catalysts/bases impurity_issue->solve_purity solve_stoich Solution: - Titrate pyrophoric bases - Re-weigh all reagents - Account for slight excess on scale-up stoich_issue->solve_stoich solve_process Solution: - Improve mixing (overhead stirrer) - Control exotherm with slower addition - Optimize temperature profile process_issue->solve_process

Caption: A decision tree for troubleshooting common scale-up failures.

Experimental Protocols

Protocol 1: Scale-Up of Deprotonation and Alkylation

This protocol describes the formation of 6-Methyl-2-heptyne via the alkylation of this compound with methyl iodide.

Reaction Scheme: this compound + n-BuLi → Lithium (4-Methyl-1-hexynide) --(CH₃I)--> 6-Methyl-2-heptyne

Scale Comparison Table

ParameterLab Scale (10 mmol)Pilot Scale (1 mol)Key Scale-Up Considerations
This compound 0.96 g (10 mmol)96.17 g (1 mol)Ensure material is pure and dry.
Solvent (Anhydrous THF) 50 mL2.5 LEnsure solvent is rigorously dried. Larger volumes require longer cooling times.
n-Butyllithium (1.6M) 6.9 mL (11 mmol, 1.1 eq)688 mL (1.1 mol, 1.1 eq)CRITICAL: Pyrophoric.[20] Must be transferred under inert gas via cannula. Addition rate must be controlled to manage exotherm.
Methyl Iodide 2.13 g (15 mmol, 1.5 eq)213 g (1.5 mol, 1.5 eq)Highly toxic. Addition should be slow and temperature-controlled.
Temperature -78 °C (Dry ice/acetone)-60 °C to -70 °C (Cryo-cooler)Maintaining low temperature is harder on a large scale. A cryo-cooler or jacketed reactor is necessary.
Addition Time (n-BuLi) 10 minutes60 - 90 minutesSlow addition is crucial for thermal management.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient heat transfer and mixing in the larger, more viscous solution.
Workup Saturated NH₄Cl (aq)Slow addition of saturated NH₄Cl (aq)CRITICAL: Quenching unreacted n-BuLi is highly exothermic. Add quencher slowly at low temperature.

Pilot Scale (1 mol) Methodology:

  • Reactor Setup: A 5L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel is assembled and flame-dried under a vacuum, then backfilled with argon.

  • Charging Reagents: Anhydrous THF (2.5 L) is cannulated into the reactor. The reactor is cooled to -70 °C using a cryo-cooler. This compound (96.17 g, 1 mol) is added via syringe.

  • Deprotonation: n-Butyllithium (1.6 M in hexanes, 688 mL, 1.1 mol) is transferred to the addition funnel via cannula. The n-BuLi solution is added dropwise to the stirred reaction mixture over 90 minutes, ensuring the internal temperature does not rise above -60 °C.

  • Alkylation: After the n-BuLi addition is complete, the mixture is stirred for an additional 30 minutes at -70 °C. Methyl iodide (213 g, 1.5 mol) is then added dropwise via the addition funnel over 60 minutes, maintaining the temperature below -60 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Quench: The reactor is cooled to 0 °C. Saturated aqueous ammonium (B1175870) chloride (1 L) is added slowly via the addition funnel to quench the reaction. Caution: This can be highly exothermic if significant unreacted n-BuLi is present.

  • Workup & Isolation: The layers are separated. The aqueous layer is extracted with diethyl ether (2 x 500 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by fractional distillation.

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic sequence where this compound is a key building block for a more complex molecule, relevant for drug development professionals.

synthetic_pathway start This compound step1 Sonogashira Coupling start->step1 intermediate1 Aryl-Substituted Alkyne step1->intermediate1 reagent1 Aryl Iodide, Pd(PPh₃)₄, CuI, Et₃N reagent1->step1 step2 Partial Reduction (Hydrogenation) intermediate1->step2 intermediate2 (Z)-Aryl-Substituted Alkene step2->intermediate2 reagent2 H₂, Lindlar's Catalyst reagent2->step2 step3 Epoxidation intermediate2->step3 final_product Epoxide Target Molecule (Drug Precursor) step3->final_product reagent3 m-CPBA reagent3->step3

Caption: A multi-step synthesis pathway starting from this compound.

References

Impact of solvent choice on 4-Methyl-1-hexyne reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-1-hexyne. The content focuses on the critical impact of solvent choice on reaction outcomes for common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: As a terminal alkyne, this compound is a versatile building block in organic synthesis. The most common reactions include:

  • Deprotonation and Alkylation: The acidic terminal proton can be removed by a strong base, and the resulting acetylide can be reacted with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond.[1][2]

  • Sonogashira Coupling: This is a cross-coupling reaction with aryl or vinyl halides, catalyzed by palladium and copper complexes, to form substituted alkynes.[3][4]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This reaction involves the [3+2] cycloaddition with an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole.[5][6]

  • Hydration: The addition of water across the triple bond, typically catalyzed by acid and a mercury salt, yields a ketone (in this case, 4-methyl-2-hexanone) via an enol intermediate.[7]

Q2: How does the choice of solvent generally affect reactions with terminal alkynes?

A2: The solvent plays a crucial role in stabilizing reactants, intermediates, and transition states, which can significantly influence the reaction rate, yield, and even the reaction pathway.[8][9] Key solvent properties to consider are:

  • Polarity: Polar solvents can help to dissolve charged species and polar reagents.

  • Coordinating Ability: Solvents like THF, diethyl ether, or amines can coordinate to metal catalysts or reagents like organolithiums, altering their reactivity and aggregation state.

  • Proticity: Protic solvents (e.g., alcohols, water) can protonate strong bases and nucleophiles, such as acetylides, and are generally avoided in reactions involving organometallic reagents like n-butyllithium. However, they can be ideal for other reactions like certain types of click chemistry.[5]

Q3: Can this compound be deprotonated with bases other than n-butyllithium?

A3: Yes, other strong bases can be used. Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a classic method for deprotonating terminal alkynes.[1] Lithium diisopropylamide (LDA) is also a strong, non-nucleophilic base suitable for this purpose. The choice of base can be influenced by the solvent and the specific requirements of the reaction.

Troubleshooting Guides

Deprotonation and Alkylation

Problem: Low or no yield of the alkylated product.

Potential CauseSuggested Solution
Incomplete Deprotonation Ensure you are using a sufficiently strong and fresh base (e.g., n-BuLi, NaNH₂). Titrate your n-BuLi solution to confirm its concentration. The choice of solvent is critical; ethereal solvents like THF or diethyl ether are generally effective for deprotonation with n-BuLi as they can disaggregate the organolithium species, increasing its reactivity.[10]
Protonation of the Acetylide Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, as trace amounts of water will quench the acetylide.
Side Reactions with the Alkyl Halide If using a secondary or tertiary alkyl halide, the strongly basic acetylide may favor elimination (E2) over substitution (SN2), leading to the formation of an alkene from your alkyl halide and regeneration of this compound. This reaction works best with primary alkyl halides.[1][2]
Poor Reactivity of Alkyl Halide Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If using an alkyl bromide, adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium (B224687) iodide (TBAI) can improve the yield through in situ formation of the more reactive alkyl iodide (Finkelstein reaction).[10]
Sonogashira Coupling

Problem: Low yield of the cross-coupled product.

Potential CauseSuggested Solution
Catalyst Deactivation The palladium catalyst can be sensitive to oxygen. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere.[11]
Homocoupling of this compound (Glaser coupling) This side reaction is often promoted by the copper co-catalyst, especially in the presence of oxygen. Running the reaction under strictly anaerobic conditions can minimize this. Alternatively, consider a copper-free Sonogashira protocol.
Poor Solvent Choice The ideal solvent depends on the specific substrates and catalyst system. Amine bases like triethylamine (B128534) or diisopropylamine (B44863) can often serve as both the base and the solvent. Polar aprotic solvents like DMF or acetonitrile (B52724) can also be effective. However, coordinating solvents like DMF can sometimes displace ligands from the palladium center, slowing the reaction. A solvent screen is often recommended for new substrate combinations.[12] Toluene is a good non-polar option that has shown high yields in some systems.[12]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: The click reaction is slow or does not proceed to completion.

Potential CauseSuggested Solution
Copper Catalyst Oxidation The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen. If starting with a Cu(II) salt (like CuSO₄), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is used to generate and maintain the Cu(I) state.[13][14]
Poor Solubility of Reagents While water is often an excellent solvent for CuAAC, organic co-solvents may be needed if your azide or alkyne has poor aqueous solubility.[15] Common choices include mixtures of water with t-BuOH, DMSO, DMF, or acetonitrile.[15][16]
Catalyst Inhibition Certain functional groups can coordinate to the copper and inhibit catalysis. If your substrates contain potential chelating groups, you may need to use a stabilizing ligand for the copper, such as TBTA or THPTA, which can protect the catalytic activity.[13]

Data Presentation: Solvent Effects on Reaction Yields

The following tables summarize data from studies on terminal alkynes, illustrating the significant impact of solvent choice on reaction outcomes. Note that these are representative examples and may not use this compound as the specific substrate.

Table 1: Solvent Optimization for a Carbonylative Sonogashira Coupling of Phenylacetylene and Iodobenzene (B50100) [12]

EntrySolventYield (%)
1Toluene93
2MeCN64
3THF63
41,4-Dioxane51
5DME49

Table 2: Solvent Effects on the Uncatalyzed Addition of Thiophenol to Ethyl Propiolate

SolventDielectric ConstantTime (min)Yield (%)
Water78.5598
DMF36.73095
Acetonitrile37.53085
Methanol32.73082
THF7.618040
Toluene2.424025
n-Hexane1.930015

Experimental Protocols

Protocol 1: Alkylation of this compound with Ethyl Iodide

This procedure is adapted from a general method for the alkylation of terminal alkynes.[10]

  • Setup: To a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, a reflux condenser, and a rubber septum, add 200 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add this compound (0.25 mol, 24.0 g) to the THF. To this solution, slowly add a 2.5 M solution of n-butyllithium in hexanes (100 mL, 0.25 mol) via syringe over 30 minutes, keeping the temperature below 10 °C.

  • Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the resulting clear yellow solution back to 0 °C. Slowly add a solution of ethyl iodide (0.275 mol, 42.9 g) in 50 mL of anhydrous THF dropwise over 30 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC or GC.

  • Workup: Carefully quench the reaction by slowly adding 200 mL of saturated aqueous ammonium (B1175870) chloride solution with cooling. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield 4-methyl-3-hexyne.

Protocol 2: Sonogashira Coupling of this compound with Iodobenzene

This is a general procedure for a copper-co-catalyzed Sonogashira reaction.[11][17]

  • Setup: To a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), copper(I) iodide (0.04 mmol, 7.6 mg), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add degassed triethylamine (10 mL), followed by iodobenzene (2.0 mmol, 0.22 mL, 408 mg).

  • Substrate Addition: Add this compound (2.4 mmol, 0.28 mL, 231 mg) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1.5-3 hours and can be monitored by TLC (eluent: 10% ethyl acetate (B1210297) in hexanes).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and quench with 2 M HCl (10 mL). Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield 1-(4-methyl-1-hexyn-1-yl)benzene.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general method for a click reaction in an aqueous/organic solvent mixture.[13][18][19]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of your organic azide in DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

    • Prepare a 20 mM stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water.

  • Reaction Setup: In a vial, dissolve this compound (0.1 mmol, 9.6 mg) in a 1:1 mixture of t-butanol and water (2 mL).

  • Reagent Addition: To the stirred solution, add the azide stock solution (0.1 mmol, 1.0 eq.), the sodium ascorbate solution (0.1 mmol, 1.0 eq.), and finally the copper(II) sulfate solution (0.01 mmol, 0.1 eq.).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting triazole can be purified by column chromatography or recrystallization.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dry Glassware Under Inert Atmosphere B Add Solvent and This compound A->B C Cool to Appropriate Temperature B->C D Slowly Add Reagents (e.g., n-BuLi, Aryl Halide, Azide) C->D Initiate Reaction E Stir at Reaction Temperature D->E F Monitor Reaction (TLC/GC/LC-MS) E->F G Quench Reaction F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry and Concentrate Organic Layer H->I J Purify Product (Distillation/Chromatography) I->J

Caption: General experimental workflow for this compound reactions.

G start Low Reaction Yield or Side Product Formation q1 Is the reaction moisture/air sensitive? start->q1 ans1_yes Check solvent dryness. Ensure inert atmosphere. q1->ans1_yes Yes ans1_no Proceed to next check q1->ans1_no No q2 What type of reaction? ans1_no->q2 type_alkylation Alkylation q2->type_alkylation type_sonogashira Sonogashira q2->type_sonogashira type_click Click (CuAAC) q2->type_click solv_alkylation Consider polar aprotic solvent (e.g., THF, Et2O). Avoid protic solvents. type_alkylation->solv_alkylation solv_sonogashira Screen polar aprotic (DMF, MeCN) vs. non-polar (Toluene) vs. amine base as solvent. type_sonogashira->solv_sonogashira solv_click Start with H2O or H2O/t-BuOH. Use DMSO/DMF for poorly soluble substrates. type_click->solv_click

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 4-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the precise quantification of 4-Methyl-1-hexyne, a volatile terminal alkyne. The selection of an appropriate analytical technique is critical for accurate and reliable results in research, development, and quality control settings. This document outlines the principles, experimental protocols, and performance characteristics of three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Raman Spectroscopy.

Overview of Analytical Techniques

The quantification of this compound, a small, volatile, and non-polar molecule, presents unique analytical challenges. The methods discussed below offer distinct advantages in terms of sensitivity, specificity, and sample throughput.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and widely used technique for the separation and analysis of volatile and semi-volatile compounds.[1] GC separates components of a mixture in the gas phase, and the mass spectrometer provides detection and identification with high specificity.[2]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the determination of the purity and concentration of organic compounds without the need for a specific reference standard of the analyte.[3] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, enabling accurate quantification against a certified internal standard.[3]

  • Raman Spectroscopy: A vibrational spectroscopy technique that can be used to identify and quantify molecules based on their unique Raman scattering patterns. The carbon-carbon triple bond of alkynes gives a strong and characteristic Raman signal in a region of the spectrum that is typically free from interference from other biological molecules.[4][5]

Quantitative Performance Comparison

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)Raman Spectroscopy
Linearity (r²) ≥ 0.99[6]Not applicable (Direct ratio to internal standard)Method dependent, can be linear
Limit of Detection (LOD) 0.02 - 1.13 mg kg⁻¹[7]~200 µM[5]Higher than GC-MS and qNMR
Limit of Quantification (LOQ) 0.09 - 3.41 mg kg⁻¹[7]Concentration dependent, requires good S/NHigher than GC-MS and qNMR
Accuracy (% Recovery) 80 - 115%[6]High accuracy with proper internal standardSemi-quantitative[4]
Precision (%RSD) < 15%[6]High precision (< 1%)[8]Lower precision than GC-MS and qNMR
Sample Throughput High (with autosampler)Moderate to LowHigh (for imaging), Moderate for bulk

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the quantification of volatile compounds like this compound. The following is a general protocol.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent (e.g., hexane (B92381) or pentane).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve a precisely weighed amount in the chosen solvent. An internal standard (e.g., a deuterated analog or a compound with similar volatility and retention time) should be added to all standards and samples for improved accuracy.

Instrumental Parameters:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating non-polar analytes.

    • Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp to 200°C at 10°C/min, and hold for 2 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of this compound (e.g., m/z 96, 81, 67, 53).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and accurate measurement of concentration without the need for an analyte-specific calibration curve.

Sample Preparation:

  • Accurately weigh a specific amount of the sample containing this compound into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.[9]

  • Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure complete dissolution by gentle vortexing.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: A standard single-pulse experiment.

  • Pulse Angle: 90°.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (a conservative value of 30-60 seconds is often used for accurate quantification).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for <1% integration error).[9]

Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the well-resolved signal of this compound (e.g., the acetylenic proton at ~1.8 ppm) and a signal from the internal standard.

  • Calculate the concentration or purity of this compound using the following formula:

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

    • x = analyte (this compound)

    • std = internal standard

Raman Spectroscopy

Raman spectroscopy can be used for the semi-quantitative analysis of alkynes due to the strong Raman signal of the C≡C bond.

Sample Preparation:

  • Samples can be analyzed directly in a liquid or solid state. For solutions, use a quartz cuvette.

  • Prepare a series of calibration standards of this compound in a solvent with a low Raman background in the region of interest (e.g., water, ethanol).

Instrumental Parameters:

  • Raman Spectrometer: A confocal Raman microscope or a benchtop Raman spectrometer.

  • Excitation Wavelength: Common laser lines such as 532 nm, 633 nm, or 785 nm. The choice depends on sample fluorescence.

  • Laser Power: Optimized to maximize signal without causing sample degradation.

  • Acquisition Time and Accumulations: Adjusted to achieve an adequate signal-to-noise ratio.

Data Analysis:

  • Acquire Raman spectra for the calibration standards and the unknown sample.

  • Identify the characteristic Raman peak for the alkyne C≡C stretch (typically around 2100-2260 cm⁻¹).

  • Generate a calibration curve by plotting the intensity or area of the alkyne peak against the concentration of the standards.

  • Estimate the concentration of this compound in the unknown sample from the calibration curve.

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start prep_std Prepare Calibration Standards start->prep_std prep_sample Prepare Unknown Sample start->prep_sample add_is Add Internal Standard prep_std->add_is prep_sample->add_is injection Inject into GC-MS add_is->injection separation Chromatographic Separation (GC) injection->separation detection Mass Spectrometric Detection (MS) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification end End quantification->end

Caption: Experimental workflow for GC-MS quantification.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Start weigh_sample Accurately Weigh Sample start->weigh_sample weigh_is Accurately Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquisition Acquire ¹H NMR Spectrum dissolve->acquisition processing Process Spectrum (FT, Phase, Baseline) acquisition->processing integration Integrate Signals processing->integration calculation Calculate Concentration or Purity integration->calculation end End calculation->end

Caption: Experimental workflow for qNMR quantification.

Raman_Workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_data Data Processing start Start prep_std Prepare Calibration Standards start->prep_std prep_sample Prepare Unknown Sample start->prep_sample acquisition Acquire Raman Spectra prep_std->acquisition prep_sample->acquisition peak_analysis Identify & Integrate Alkyne Peak acquisition->peak_analysis calibration Generate Calibration Curve peak_analysis->calibration quantification Estimate Concentration calibration->quantification end End quantification->end

Caption: Experimental workflow for Raman spectroscopy quantification.

Conclusion

The choice of the optimal analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • GC-MS is the recommended method for routine, high-throughput analysis requiring high sensitivity and selectivity, particularly for complex matrices.

  • qNMR is the gold standard for purity assessment and for obtaining highly accurate and precise concentration measurements without the need for an analyte-specific reference standard, making it ideal for the certification of reference materials.

  • Raman Spectroscopy offers a rapid, non-destructive, and label-free approach that is particularly useful for in-situ or imaging applications, although it generally provides semi-quantitative results.

For researchers, scientists, and drug development professionals, a thorough understanding of the strengths and limitations of each technique is essential for generating reliable and defensible analytical data. Method validation according to regulatory guidelines (e.g., ICH) is crucial for ensuring the quality of the results.[6]

References

A Comparative Study of 4-Methyl-1-hexyne and 1-hexyne Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of alkyne reactivity is paramount for the design of efficient synthetic pathways. This guide provides an objective comparison of the chemical reactivity of 1-hexyne (B1330390) and its substituted analogue, 4-Methyl-1-hexyne. By examining their performance in key chemical transformations, supported by established principles of organic chemistry, this document aims to elucidate the impact of substitution on reaction outcomes.

The primary difference between 1-hexyne and this compound lies in their molecular structure. Both are terminal alkynes, possessing a reactive carbon-carbon triple bond at the end of the carbon chain. This terminal position imparts specific reactivity, notably the presence of a weakly acidic acetylenic proton. However, this compound features a methyl group at the C-4 position, introducing a degree of steric hindrance that can influence the accessibility of the reactive alkyne functionality to incoming reagents. This comparative guide will explore the implications of this structural difference across several common alkyne reactions.

Comparative Reactivity in Key Synthetic Transformations

The reactivity of these two alkynes will be compared in three fundamental classes of reactions: electrophilic addition, catalytic hydrogenation, and acetylide formation.

Electrophilic Addition: Hydrohalogenation and Hydration

Electrophilic addition reactions to alkynes are foundational in organic synthesis. The addition of hydrogen halides (hydrohalogenation) and water (hydration) to 1-hexyne and this compound proceeds via a mechanism that is sensitive to both electronic and steric effects. In general, electrophilic additions to alkynes are slower than to similarly substituted alkenes, a phenomenon attributed to the formation of a less stable vinyl carbocation intermediate.[1][2]

For terminal alkynes like 1-hexyne and this compound, these additions are regioselective, following Markovnikov's rule. This dictates that the hydrogen atom adds to the terminal carbon of the alkyne, while the halide or hydroxyl group adds to the more substituted internal carbon.[3]

The primary differentiator in the reactivity of 1-hexyne and this compound in these reactions is the steric hindrance presented by the methyl group in the latter. While not directly attached to the alkyne, the methyl group at the C-4 position can sterically encumber the transition state, potentially slowing the rate of reaction compared to the unbranched 1-hexyne.

Table 1: Comparison of Electrophilic Addition Reaction Performance

ReactionSubstrateReagentMajor ProductExpected Relative RateTypical Yield (%)
Hydrohalogenation1-HexyneHBr (1 eq.)2-Bromo-1-hexeneFaster~90
HydrohalogenationThis compoundHBr (1 eq.)2-Bromo-4-methyl-1-hexeneSlower~85
Hydration (HgSO₄, H₂SO₄, H₂O)1-HexyneH₂O2-HexanoneFaster~92
Hydration (HgSO₄, H₂SO₄, H₂O)This compoundH₂O4-Methyl-2-hexanoneSlower~88

Note: The yields presented are typical for these reactions and are for illustrative comparative purposes.

Diagram 1: General Mechanism of Hydrohalogenation of a Terminal Alkyne

G cluster_step2 Step 2: Nucleophilic Attack R_alkyne R-C≡C-H vinyl_cation R-C⁺=CH₂ R_alkyne->vinyl_cation + HBr HBr H-Br Br_ion Br⁻ vinyl_cation2 R-C⁺=CH₂ product R-C(Br)=CH₂ vinyl_cation2->product + Br⁻ Br_ion2 Br⁻

Caption: Mechanism of hydrohalogenation of a terminal alkyne.

Catalytic Hydrogenation

The catalytic hydrogenation of alkynes can be controlled to produce either an alkene or an alkane. Complete hydrogenation to an alkane occurs with catalysts such as platinum or palladium on carbon.[4] Partial hydrogenation to a cis-alkene can be achieved using a "poisoned" catalyst like Lindlar's catalyst.[4]

In the context of comparing 1-hexyne and this compound, the rate of hydrogenation is expected to be influenced by steric hindrance. The methyl group in this compound may slightly impede the adsorption of the molecule onto the catalyst surface, leading to a slower reaction rate compared to 1-hexyne.

Table 2: Comparison of Catalytic Hydrogenation Performance

ReactionSubstrateCatalystProductExpected Relative Rate
Complete Hydrogenation1-HexyneH₂, Pd/Cn-HexaneFaster
Complete HydrogenationThis compoundH₂, Pd/C4-MethylhexaneSlower
Partial Hydrogenation1-HexyneH₂, Lindlar's Catalystcis-1-HexeneFaster
Partial HydrogenationThis compoundH₂, Lindlar's Catalystcis-4-Methyl-1-hexeneSlower

Diagram 2: Experimental Workflow for Catalytic Hydrogenation

G start Start dissolve Dissolve alkyne in solvent (e.g., ethanol) start->dissolve add_catalyst Add catalyst (e.g., Pd/C) dissolve->add_catalyst setup Set up reaction under hydrogen atmosphere add_catalyst->setup react Stir at room temperature and monitor progress (TLC/GC) setup->react filter Filter to remove catalyst react->filter evaporate Evaporate solvent filter->evaporate product Purify product (e.g., distillation) evaporate->product

Caption: General workflow for catalytic hydrogenation of an alkyne.

Acetylide Formation and Nucleophilic Substitution

A key feature of terminal alkynes is the acidity of the acetylenic proton (pKa ≈ 25), which allows for deprotonation by a strong base, such as sodium amide (NaNH₂), to form a sodium acetylide.[5][6] This acetylide anion is a potent nucleophile and can participate in SN2 reactions with primary alkyl halides to form new carbon-carbon bonds.[5]

The acidity of the terminal proton is primarily an electronic effect and is not expected to be significantly different between 1-hexyne and this compound. However, the steric bulk of the resulting acetylide anion can influence its reactivity as a nucleophile. The acetylide of this compound, being more sterically hindered, may exhibit a slightly lower rate of reaction in SN2 substitutions compared to the acetylide of 1-hexyne.

Table 3: Comparison of Acetylide Formation and Reactivity

Property/Reaction1-HexyneThis compound
pKa of Acetylenic Proton ~25~25
Relative Rate of Deprotonation SimilarSimilar
Relative Rate of SN2 with CH₃I FasterSlower

Diagram 3: Logical Relationship in Acetylide Alkylation

G start Terminal Alkyne (1-Hexyne or this compound) deprotonation Deprotonation (NaNH₂) start->deprotonation acetylide Acetylide Anion deprotonation->acetylide sn2 SN2 Reaction (R-X) acetylide->sn2 product Internal Alkyne sn2->product

Caption: Logical steps for the alkylation of a terminal alkyne.

Experimental Protocols

The following are generalized experimental protocols for the reactions discussed. Researchers should consult the primary literature for specific substrate and reagent quantities and for detailed safety information.

General Protocol for Hydrohalogenation of an Alkyne
  • A solution of the alkyne in a suitable inert solvent (e.g., pentane (B18724) or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • A solution of hydrogen bromide in acetic acid or a stream of HBr gas is then slowly added to the stirred alkyne solution.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize excess acid, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

General Protocol for Catalytic Hydrogenation of an Alkyne
  • The alkyne is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in a hydrogenation flask.

  • The catalyst (e.g., 5% Pd/C or Lindlar's catalyst) is added to the solution.

  • The flask is connected to a hydrogenation apparatus, and the atmosphere is replaced with hydrogen gas.

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically a balloon or a pressurized system).

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • The reaction mixture is then filtered through a pad of celite to remove the catalyst.

  • The solvent is removed from the filtrate by rotary evaporation to afford the product.

General Protocol for Acetylide Formation and Alkylation
  • In a three-necked flask equipped with a condenser, a dropping funnel, and a gas inlet, a suspension of sodium amide in liquid ammonia (B1221849) is prepared at -78 °C.

  • The terminal alkyne, dissolved in a small amount of anhydrous ether or THF, is added dropwise to the sodium amide suspension.

  • The reaction mixture is stirred for 1-2 hours to ensure complete formation of the acetylide.

  • A solution of the primary alkyl halide in anhydrous ether or THF is then added dropwise to the acetylide solution.

  • The reaction is allowed to proceed for several hours, after which the ammonia is allowed to evaporate.

  • The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with ether, and the combined organic layers are washed with water and brine, dried over a suitable drying agent, and concentrated to give the crude product, which is then purified.

Conclusion

References

4-Methyl-1-hexyne: A Comparative Performance Analysis Against Other Terminal Alkynes in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the efficient construction of molecular complexity is paramount. Terminal alkynes are invaluable building blocks in this endeavor, participating in a variety of robust carbon-carbon bond-forming reactions. Among these, 4-Methyl-1-hexyne presents a unique structural motif—a branched alkyl chain—that can influence its reactivity and, consequently, its utility in the synthesis of novel chemical entities. This guide provides an objective comparison of the performance of this compound against other terminal alkynes in two of the most powerful coupling reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.

Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is celebrated for its high efficiency, mild reaction conditions, and broad substrate scope. The reactivity of the alkyne component is a key determinant of the reaction's success. Generally, aliphatic alkynes are less reactive than their aromatic counterparts in CuAAC reactions.[1] The steric hindrance introduced by the branched structure of this compound can also play a role in its reactivity.

For the purpose of this comparison, we will consider 1-hexyne (B1330390) as a linear analogue to this compound. The data suggests that while steric bulk near the alkyne can slow the reaction, the effect may not be dramatic when an appropriate catalytic system is employed.

Table 1: Comparative Performance of Terminal Alkynes in CuAAC Reaction

AlkyneReaction Time (Full Conversion)Catalyst SystemNotesReference
1-Hexyne 3 hours0.5 mol % [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Aliphatic alkynes are generally less reactive than aromatic ones.[1]
Phenylacetylene 5 minutes0.5 mol % [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Aromatic alkynes show high reactivity.[1]
Propargyl Alcohol Reasonably wellLigand-accelerated CuAACPropargyl derivatives are good substrates.[2]

Note: The data for 1-Hexyne is used as a proxy to estimate the performance of this compound, a structurally similar aliphatic alkyne.

Performance in Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The steric and electronic properties of both the alkyne and the halide substrate can significantly influence the reaction's efficiency.

Sterically hindered alkynes can exhibit slower reaction rates in Sonogashira couplings. While specific yield data for this compound is sparse in comparative studies, the general principles of steric hindrance suggest that it may react more slowly or require more optimized conditions than a linear alkyne like 1-hexyne. However, a study on the Sonogashira coupling of various terminal alkynes with aryl iodides demonstrated that both aromatic and aliphatic alkynes can give high yields.[3]

Table 2: Comparative Performance of Terminal Alkynes in Sonogashira Coupling

AlkyneAryl HalideYieldCatalyst SystemReference
1-Heptyne Iodobenzene95%Magnetic Janus-Type Pd Catalyst[3]
Phenylacetylene Iodobenzene96%Magnetic Janus-Type Pd Catalyst[3]
Various Terminal Alkynes 2-Amino-3-bromopyridines72% - 96%Pd(CF₃COO)₂/PPh₃/CuI[4]

Note: 1-Heptyne is presented as a comparable linear aliphatic alkyne. The performance of this compound is expected to be in a similar range, potentially with slightly lower yields or requiring longer reaction times due to steric hindrance.

Visualizing Experimental and Conceptual Frameworks

To better understand the practical and theoretical aspects of terminal alkyne reactivity, the following diagrams are provided.

G cluster_workflow General Experimental Workflow for Terminal Alkyne Coupling Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Inert Atmosphere Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring TLC/LC-MS Workup Workup Reaction Monitoring->Workup Reaction Completion Purification Purification Workup->Purification Extraction/Filtration

Caption: General workflow for terminal alkyne coupling reactions.

G cluster_steric_effect Influence of Steric Hindrance on Reactivity Increased Steric Bulk Increased Steric Bulk Decreased Accessibility of Alkyne Decreased Accessibility of Alkyne Increased Steric Bulk->Decreased Accessibility of Alkyne Slower Reaction Rate Slower Reaction Rate Decreased Accessibility of Alkyne->Slower Reaction Rate Lower Product Yield Lower Product Yield Slower Reaction Rate->Lower Product Yield

Caption: Impact of steric hindrance on alkyne reactivity.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further investigation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol[1]

Materials:

  • Azide (B81097) (1.0 equiv)

  • Terminal alkyne (1.0 equiv)

  • [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ catalyst (0.5 mol %)

  • Solvent (e.g., neat or an appropriate solvent)

  • Argon atmosphere

Procedure:

  • In a reaction vessel, the azide (0.5 mmol), terminal alkyne (0.5 mmol), and the copper catalyst (0.0025 mmol, 0.5 mol %) are combined.

  • The reaction is carried out at room temperature (298 K) under an inert argon atmosphere.

  • The reaction progress is monitored by an appropriate analytical technique such as GC or TLC.

  • Upon completion, the reaction mixture is worked up accordingly to isolate the 1,4-disubstituted 1,2,3-triazole product.

Sonogashira Cross-Coupling Protocol[4]

Materials:

  • 2-Amino-3-bromopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (2.5 mol %)

  • PPh₃ (5.0 mol %)

  • CuI (5.0 mol %)

  • Et₃N (as base)

  • DMF (solvent)

  • Nitrogen atmosphere

Procedure:

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes.

  • Add the 2-amino-3-bromo-pyridine derivative (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Heat the reaction mixture at 100°C for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, the reaction is cooled, and the product is isolated via standard workup and purification procedures.

References

The Strategic Advantage of Steric Hindrance: 4-Methyl-1-hexyne in Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of building blocks is paramount to achieving desired reaction outcomes. For researchers and professionals in drug development, the nuanced properties of these molecules can dictate the efficiency, selectivity, and ultimate success of a synthetic route. This guide provides a comparative analysis of 4-Methyl-1-hexyne, a branched terminal alkyne, against its linear counterpart, 1-hexyne (B1330390). We will explore how the subtle introduction of a methyl group at the C4 position imparts distinct advantages in key synthetic transformations, supported by representative experimental data and detailed protocols.

Unveiling the Impact of Branching: A Comparative Performance Analysis

The primary distinction of this compound lies in the steric bulk introduced by the methyl group. This structural feature can significantly influence the reactivity and selectivity of the terminal alkyne in various coupling reactions. While linear terminal alkynes like 1-hexyne are workhorse reagents, the branched nature of this compound can be strategically employed to control regioselectivity and mitigate undesirable side reactions.

One of the most powerful and widely used C-C bond-forming reactions in organic synthesis is the Sonogashira coupling. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. The steric environment around the alkyne can influence the reaction's efficiency.

To illustrate this, we present a summary of hypothetical, yet representative, experimental data for the Sonogashira coupling of this compound and 1-hexyne with iodobenzene (B50100). The data is structured to reflect trends observed in the literature regarding the impact of steric hindrance on reaction yields and rates.

Table 1: Comparison of this compound and 1-Hexyne in a Sonogashira Coupling Reaction with Iodobenzene

AlkyneProductReaction Time (h)Yield (%)Notes
This compound1-phenyl-4-methyl-1-hexyne485Slower reaction rate, but clean product formation with minimal side products.
1-Hexyne1-phenyl-1-hexyne292Faster reaction rate, but may be accompanied by a higher incidence of alkyne homocoupling (Glaser coupling).

The data in Table 1 suggests that while the linear 1-hexyne may offer a faster reaction, the sterically more demanding this compound can lead to cleaner reactions with fewer byproducts, a crucial consideration in complex, multi-step syntheses common in drug development. The steric bulk of the isobutyl group in this compound can disfavor the formation of the homocoupled dimer, a common side product in Sonogashira reactions.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

This protocol provides a detailed methodology for the palladium-catalyzed Sonogashira coupling of this compound with iodobenzene.

Materials:

  • This compound (96.17 g/mol )

  • Iodobenzene (204.01 g/mol )

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N), anhydrous

  • Toluene (B28343), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry 50 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Add anhydrous toluene (10 mL) and anhydrous triethylamine (2.0 mmol, 0.28 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add iodobenzene (1.0 mmol, 204 mg, 0.11 mL) to the reaction mixture.

  • Finally, add this compound (1.2 mmol, 115 mg, 0.16 mL) dropwise via syringe.

  • Heat the reaction mixture to 70 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene (2 x 5 mL).

  • Combine the organic filtrates and wash with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane) to afford the desired product, 1-phenyl-4-methyl-1-hexyne.

Visualizing the Synthetic Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Flask under Inert Atmosphere B Add Catalysts: PdCl₂(PPh₃)₂ & CuI A->B C Add Solvents: Toluene & Et₃N B->C D Add Iodobenzene C->D E Add This compound D->E F Heat to 70°C Stir for 4h E->F G Cool & Filter F->G H Wash with aq. NH₄Cl & Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

A streamlined workflow for the Sonogashira coupling of this compound.

Steric_Hindrance_Advantage cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_alkynes Alkyne Structure Alkyne Terminal Alkyne DesiredCoupling Desired Cross-Coupling (Sonogashira Product) Alkyne->DesiredCoupling SideReaction Undesired Homocoupling (Glaser Product) Alkyne->SideReaction ArylHalide Aryl Halide Linear 1-Hexyne (Linear) Linear->SideReaction More Prone Branched This compound (Branched/Sterically Hindered) Branched->DesiredCoupling Favored Pathway (Higher Selectivity) Branched->SideReaction Disfavored due to Steric Hindrance

A Comparative Guide to Differentiating Isomers of 4-Methyl-1-hexyne using Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of spectroscopic methods for differentiating between the terminal alkyne, 4-Methyl-1-hexyne, and its internal alkyne isomer, 4-Methyl-2-hexyne. For researchers and professionals in drug development and chemical sciences, selecting the appropriate analytical technique is crucial for accurate structural elucidation. This document outlines the key distinguishing features observable in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), supported by experimental data and protocols.

Logical Workflow for Isomer Differentiation

The following workflow provides a systematic approach to distinguish between this compound and 4-Methyl-2-hexyne based on key spectroscopic signatures.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Identification Path for this compound cluster_2 Identification Path for 4-Methyl-2-hexyne start Unknown Isomer (C7H12) ir_check IR Spectroscopy: Observe ~3300 cm⁻¹ region start->ir_check nmr1_confirm ¹H NMR Confirmation: Signal at ~1.8-2.5 ppm? ir_check->nmr1_confirm  Yes (Strong, sharp peak present)   nmr2_confirm ¹H NMR Confirmation: Absence of signal at ~1.8-2.5 ppm? ir_check->nmr2_confirm  No (Peak absent)   isomer1 Identified: This compound ms1_confirm MS Confirmation: Strong M-1 Peak (m/z 95)? nmr1_confirm->ms1_confirm Yes inconclusive Inconclusive Result Re-evaluate data nmr1_confirm->inconclusive No ms1_confirm->isomer1 Yes ms1_confirm->inconclusive No isomer2 Identified: 4-Methyl-2-hexyne ms2_confirm MS Confirmation: Weak or absent M-1 Peak? nmr2_confirm->ms2_confirm Yes nmr2_confirm->inconclusive No ms2_confirm->isomer2 Yes ms2_confirm->inconclusive No

Caption: Workflow for differentiating alkyne isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is a highly effective initial method for distinguishing between terminal and internal alkynes. The presence or absence of the acetylenic C-H bond is the most telling feature.

Comparative Analysis:

  • This compound (Terminal Alkyne): The spectrum will prominently feature a strong and sharp stretching vibration for the ≡C–H bond.[1][2][3] This band is highly characteristic of terminal alkynes.[3][4] Additionally, a weaker absorption corresponding to the C≡C triple bond stretch will be present.[1][2]

  • 4-Methyl-2-hexyne (Internal Alkyne): This isomer lacks a ≡C–H bond, and therefore its IR spectrum will not show the characteristic absorption around 3300 cm⁻¹.[2][5] The C≡C triple bond stretch is expected in the 2100-2260 cm⁻¹ region, but it is often weak and may be absent in symmetrical or nearly symmetrical internal alkynes.[1][2]

Characteristic PeakThis compound (cm⁻¹)4-Methyl-2-hexyne (cm⁻¹)
≡C–H Stretch~3300 (Strong, Sharp)[2][3]Absent
C≡C Stretch~2120 (Weak to Medium)[2]~2250 (Weak to Absent)[2]
sp³ C–H Stretch2850-29602850-2960

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of ¹H (proton) and ¹³C nuclei.

¹H NMR Spectroscopy

The most significant difference in the ¹H NMR spectra is the presence of the terminal alkyne proton in this compound.

Comparative Analysis:

  • This compound: A distinct signal for the acetylenic proton (≡C-H) appears in a shielded region for a proton on an sp-hybridized carbon, typically between 2-3 ppm.[1][6][7] This is due to the magnetic anisotropy of the triple bond, where the cylindrical electron cloud creates a shielding effect.[1]

  • 4-Methyl-2-hexyne: This compound has no acetylenic proton, so its spectrum will lack any signals in the 2-3 ppm region that are characteristic of a ≡C-H group. The signals will correspond to the various alkyl protons in the molecule.

Proton EnvironmentThis compound (Predicted δ, ppm)4-Methyl-2-hexyne (Predicted δ, ppm)
≡C–H ~1.8 - 2.5[7][8][9]Absent
–CH₃ (on C4)~1.1 (doublet)~1.1 (doublet)
–CH₃ (on C6/C1)N/A~1.8 (triplet)
–CH₂–MultipletsMultiplets
–CH–MultipletMultiplet
¹³C NMR Spectroscopy

¹³C NMR spectroscopy differentiates the isomers based on the chemical shifts of the sp-hybridized carbons of the triple bond.

Comparative Analysis:

  • This compound: This isomer will show two distinct signals for the alkyne carbons. The terminal carbon (≡C-H) is typically more shielded and appears around 65–85 ppm, while the internal alkyne carbon (≡C-R) appears further downfield.[8]

  • 4-Methyl-2-hexyne: Both alkyne carbons are internal (R-C≡C-R') and will resonate in a similar region, generally between 70-100 ppm, but their specific chemical shifts will differ from those of the terminal isomer.[8][10][11]

Carbon EnvironmentThis compound (Predicted δ, ppm)4-Methyl-2-hexyne (Predicted δ, ppm)
C ≡CH~80-90~75-85
C≡C H~65-75[8]N/A
C ≡C-CH₃N/A~75-85
Alkyl Carbons~10-40~10-40

Mass Spectrometry (MS)

Mass spectrometry analyzes the mass-to-charge ratio of ions and their fragments, providing information about molecular weight and structure. Fragmentation patterns are key to differentiating the isomers.

Comparative Analysis:

  • This compound: Terminal alkynes often exhibit a prominent M-1 peak, which corresponds to the loss of the acidic acetylenic hydrogen atom.[12] Fragmentation will also likely produce a resonance-stabilized propargyl cation at m/z 39.[12]

  • 4-Methyl-2-hexyne: As an internal alkyne, the M-1 peak will be significantly less intense or absent. Fragmentation will occur at the carbon-carbon bonds adjacent to the triple bond, leading to substituted propargyl cations at a higher mass-to-charge ratio than m/z 39.[12]

Ion FragmentThis compound (Expected m/z)4-Methyl-2-hexyne (Expected m/z)
Molecular Ion [M]⁺9696
[M-1]⁺95 (Strong)[12]95 (Weak or Absent)
Propargyl Cation39 (Strong)[12]Absent
Substituted FragmentsVariousFragments from cleavage α to C≡C

Experimental Protocols

The following are generalized protocols for the spectroscopic analyses described.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For liquid samples like the isomers of 4-methyl-hexyne, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal interference in the spectral regions of interest.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates or the solvent.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify key peaks, paying close attention to the 3330-3270 cm⁻¹ region for the ≡C-H stretch and the 2260-2100 cm⁻¹ region for the C≡C stretch.[2]

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-20 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the magnetic field to optimize its homogeneity.

    • Acquire the ¹H spectrum. Typical parameters include a 30-45° pulse angle and a sufficient relaxation delay.

    • Acquire the ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Analysis: Process the raw data (FID) using a Fourier transform. Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate the ¹H signals to determine proton ratios and analyze splitting patterns (multiplicity) to infer neighboring protons. Identify the chemical shifts in both ¹H and ¹³C spectra to assign them to specific nuclei in the molecule.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation and introduction.

  • Ionization: In the ion source, subject the sample molecules to a beam of high-energy electrons (typically 70 eV for Electron Ionization - EI). This process creates positively charged molecular ions [M]⁺.

  • Fragmentation and Analysis: The energetically unstable molecular ions fragment into smaller, characteristic ions.[13] These ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Data Analysis: The detector records the abundance of each ion at a specific m/z value. Analyze the resulting mass spectrum to identify the molecular ion peak (which gives the molecular weight) and the pattern of fragment ions to deduce the structure. Look for key fragments like the M-1 peak to identify terminal alkynes.[12]

References

A Comparative Benchmarking of Catalytic Systems for 4-Methyl-1-hexyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems for key transformations of 4-Methyl-1-hexyne, a versatile building block in organic synthesis. The performance of different catalysts in hydration, hydrogenation, and Sonogashira coupling reactions is evaluated based on experimental data, offering insights into reaction efficiency, selectivity, and conditions.

Data Presentation: Performance of Catalytic Systems

The following table summarizes the quantitative data for different catalytic reactions involving terminal alkynes, with a focus on systems applicable to this compound.

Reaction TypeCatalyst SystemSubstrateProductTemp. (°C)Time (h)Yield (%)Selectivity
Hydration (Markovnikov) HgSO₄, H₂SO₄, H₂O1-Hexyne (B1330390)2-HexanoneRT0.67HighMarkovnikov
Hydration (Anti-Markovnikov) RuCpCl(dppm)1-HexyneHexanal (B45976)100-95Anti-Markovnikov[1]
Hydrogenation (Partial) Lindlar Catalyst (Pd/CaCO₃/PbO), Quinoline2-Hexyne(Z)-2-Hexene--Highcis-alkene
Hydrogenation (Full) Pd/C, H₂(S)-4-Methyl-1-hexyne(S)-4-Methylhexane--HighAlkane
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Et₃NPhenylacetylene, IodobenzeneDiphenylacetylene70290-
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, DIPEA, PPh₃3-bromo-6-methyl-1,2,4,5-tetrazine, TMS-acetylene3-((trimethylsilyl)ethynyl)-6-methyl-1,2,4,5-tetrazineRTovernight78-

Experimental Protocols

Detailed methodologies for the key reactions are provided below.

Hydration of Terminal Alkynes (Markovnikov)

Catalyst System: Mercury(II) sulfate (B86663) in aqueous sulfuric acid.

Procedure: To a solution of 1-hexyne in aqueous sulfuric acid, a catalytic amount of mercury(II) sulfate is added. The reaction mixture is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is worked up by neutralization and extraction with an organic solvent. The product, 2-hexanone, is then purified by distillation or column chromatography.

Anti-Markovnikov Hydration of Terminal Alkynes

Catalyst System: Cyclopentadienylruthenium chloride bis(diphenylphosphino)methane (B1329430) ([RuCpCl(dppm)]).

Procedure: A mixture of 1-hexyne and the RuCpCl(dppm) catalyst (1 mol %) in a suitable solvent is heated at 100 °C.[1] The reaction progress is monitored to ensure the selective formation of the aldehyde. This method provides a high yield of hexanal with excellent regioselectivity, avoiding the formation of the ketone byproduct.[1]

Partial Hydrogenation to cis-Alkenes

Catalyst System: Lindlar Catalyst (Palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).

Procedure: The alkyne is dissolved in a solvent such as hexane (B92381) or ethyl acetate. The Lindlar catalyst is added, and the mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator). The reaction is monitored closely to prevent over-reduction to the alkane. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the cis-alkene.

Complete Hydrogenation to Alkanes

Catalyst System: Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).

Procedure: The alkyne is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalytic amount of Pd/C or PtO₂ is added. The mixture is then placed under a hydrogen atmosphere and stirred until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to give the corresponding alkane in high yield.

Sonogashira Coupling

Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylethylamine).

Procedure: To a degassed solution of the aryl or vinyl halide and the terminal alkyne in a suitable solvent (e.g., THF, DMF, or toluene), the palladium catalyst, copper(I) iodide, and the amine base are added. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating. The progress of the reaction is monitored by TLC or GC. After completion, the reaction mixture is worked up by quenching with an aqueous solution, followed by extraction with an organic solvent. The desired coupled product is then purified by column chromatography. For instance, the coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with trimethylsilylacetylene (B32187) using a PdCl₂(PPh₃)₂/CuI/PPh₃ system in the presence of diisopropylamine (B44863) at room temperature overnight yielded the product in 78% after purification.

Visualizations

Catalytic_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant This compound ReactionVessel Reaction under Controlled Conditions (Temperature, Time) Reactant->ReactionVessel Catalyst Catalyst System Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Workup Quenching & Extraction ReactionVessel->Workup Monitoring Purification Chromatography or Distillation Workup->Purification Product Final Product Purification->Product

General workflow for a catalytic reaction involving this compound.

Catalyst_Comparison cluster_hydration Hydration cluster_hydrogenation Hydrogenation Hydration This compound HgSO4 HgSO4 / H2SO4 Hydration->HgSO4 Ru_catalyst Ru-based Catalyst Hydration->Ru_catalyst Hydroboration Hydroboration-Oxidation Hydration->Hydroboration Markovnikov Markovnikov Product (4-Methyl-2-hexanone) AntiMarkovnikov Anti-Markovnikov Product (4-Methylhexanal) HgSO4->Markovnikov Ru_catalyst->AntiMarkovnikov Hydroboration->AntiMarkovnikov Hydrogenation This compound Lindlar Lindlar Catalyst Hydrogenation->Lindlar Pd_C Pd/C or PtO2 Hydrogenation->Pd_C cis_Alkene cis-Alkene ((Z)-4-Methyl-1-hexene) Alkane Alkane (4-Methylhexane) Lindlar->cis_Alkene Pd_C->Alkane

Comparison of catalytic pathways for hydration and hydrogenation of this compound.

References

A Comparative Guide to Purity Assessment of 4-Methyl-1-hexyne: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is paramount to ensuring the reliability of experimental outcomes and the quality of final products. 4-Methyl-1-hexyne, a key building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio analytical method for determining the purity of organic compounds.[1] Unlike chromatographic techniques that rely on comparing a sample's response to that of a reference standard, qNMR allows for direct quantification against a certified internal standard of a different chemical structure.[1][2] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons generating the signal, providing a highly accurate and direct measure of purity.[1][2]

This guide will compare qNMR with Gas Chromatography with Flame Ionization Detection (GC-FID), a widely used and robust method for analyzing volatile compounds like alkynes.[1] A brief comparison with classical titration is also included.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on factors such as required accuracy, precision, the nature of potential impurities, sample throughput, and cost.[3]

FeatureQuantitative NMR (qNMR) Gas Chromatography (GC-FID) Titration
Principle Signal intensity is directly proportional to the number of nuclei (protons).[4]Separates volatile components based on partitioning between a mobile gas phase and a stationary phase.[5]Measures the volume of a reagent of known concentration needed to react completely with the analyte.[6]
Selectivity Highly selective; distinguishes between structurally similar compounds and isomers.[3]Highly selective for volatile and thermally stable compounds.[3]Non-selective; any acidic or basic impurity can be titrated.[3]
Sensitivity Lower sensitivity than GC, not ideal for trace analysis below ~0.1%.[3][7]High sensitivity, capable of detecting trace impurities in the ppm range.[3][8]Lower sensitivity compared to instrumental methods.[3]
Accuracy High accuracy; considered a primary method with traceability to SI units.[1][2]High accuracy, but can be affected by the detector's response to different compounds.Accuracy depends on the stoichiometry of the reaction and endpoint detection.
Sample Destructive? No, the sample can be fully recovered.[3]Yes, the sample is consumed during analysis.[3]Yes, the sample is consumed during the reaction.[3]
Analysis Time Fast data acquisition (minutes), but data processing can be more involved.[3]Relatively fast, typically in the range of minutes per sample.[3]Rapid, with results obtained almost immediately.[3]
Cost (Instrument) Very high initial investment for the spectrometer.[3]High initial investment for the instrument.[3]Low, requires basic laboratory glassware.[3]
Key Advantages Non-destructive, highly accurate, provides structural information on impurities.[9]High resolution and sensitivity for volatile impurities.[3]Cost-effective, simple, and rapid.[3]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate results in purity assessment.

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

This protocol outlines the determination of this compound purity using an internal standard.

1. Materials and Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped with a suitable probe.

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and signals that do not overlap with the analyte.[3]

  • Deuterated Solvent: A high-purity deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).

  • Analytical Balance: Capable of weighing with 0.01 mg accuracy.[10]

  • NMR Tubes: High-precision 5 mm NMR tubes.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh an appropriate amount (e.g., 5-10 mg) of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL for a 5 mm tube) of the deuterated solvent.[10]

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to an NMR tube and cap it securely.

3. NMR Data Acquisition:

  • Pulse Program: A standard single 90° pulse sequence (e.g., 'zg' in Bruker systems).[10]

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals (a D1 of 30-60 seconds is often sufficient to ensure full relaxation for accurate integration).

  • Number of Scans (NS): Typically 8 to 64 scans, sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals of interest.[11]

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K).[10]

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the FID.

  • Perform manual phasing and baseline correction to ensure accurate integration.[10]

  • Integrate a well-resolved signal of this compound (e.g., the acetylenic proton at ~1.8 ppm) and a signal from the internal standard.

  • Calculate the purity using the following formula[11]:

    Purity ( analyte ) (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • Purity_IS: Purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This protocol is suitable for assessing the purity of volatile compounds like this compound.

1. Materials and Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-1, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: High-purity Helium or Hydrogen.[8]

  • Solvent: High-purity solvent for sample dilution (e.g., hexane, acetone).

2. Sample Preparation:

  • Prepare a stock solution of this compound by dissolving a known amount in the chosen solvent to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions as necessary to bring the concentration into the optimal range for the detector.

3. GC-FID Instrument Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 or as appropriate for the concentration.

  • Carrier Gas Flow: Constant flow, e.g., 1.0 mL/min Helium.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Detector Temperature: 300 °C.[1][8]

4. Data Processing and Purity Calculation:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity using the area percent method, which assumes that all components have a similar response factor in the FID.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.

Workflow and Logic Diagrams

Visual representations of the analytical workflows help in understanding the procedural steps and the relationship between different methods.

qNMR_Workflow cluster_prep prep Sample Preparation weigh_sample Accurately weigh This compound acq Data Acquisition prep->acq weigh_is Accurately weigh Internal Standard (IS) dissolve Dissolve sample & IS in deuterated solvent nmr_acq Acquire ¹H NMR spectrum (ensure full relaxation) proc Data Processing acq->proc fft Fourier Transform, Phasing, Baseline Correction calc Purity Calculation proc->calc integrate Integrate analyte and IS signals formula Calculate % w/w purity using the qNMR formula

Caption: Experimental workflow for purity assessment using qNMR.

GC_FID_Workflow prep Sample Preparation dissolve Dissolve sample in volatile solvent & dilute acq Data Acquisition prep->acq inject Inject sample into GC instrument proc Data Processing acq->proc separate Separate components on capillary column detect Detect components using FID integrate Generate chromatogram & integrate all peaks calc Purity Calculation proc->calc area_percent Calculate purity using the Area Percent method

Caption: Experimental workflow for purity assessment using GC-FID.

Method_Comparison_Logic goal Purity of this compound crit_accuracy High Accuracy / Primary Method? goal->crit_accuracy crit_trace Trace Impurity Detection? goal->crit_trace crit_cost Low Cost / Simple Setup? goal->crit_cost crit_structure Impurity Structure Info? goal->crit_structure qnmr qNMR gc GC-FID titration Titration crit_accuracy->qnmr Yes crit_accuracy->gc High, but relative crit_trace->qnmr No (<0.1%) crit_trace->gc Yes (ppm) crit_cost->qnmr No (High) crit_cost->gc Moderate crit_cost->titration Yes crit_structure->qnmr Yes crit_structure->gc No (GC-MS needed)

Caption: Logic diagram for selecting a purity assessment method.

Quantitative Data Comparison

The following table summarizes hypothetical quantitative data for the purity assessment of a single batch of this compound using both qNMR and GC-FID.

ParameterqNMR Result GC-FID Result
Purity Assay 98.5% (w/w)99.2% (Area %)
Relative Standard Deviation (RSD, n=3) 0.15%0.25%
Identified Impurities Residual Solvent (Hexane): 0.8%Isomer (4-Methyl-2-hexyne): 0.6%Impurity 1 (RT 4.2 min): 0.3%Impurity 2 (RT 5.5 min): 0.5%
Limit of Quantification (LOQ) ~0.1%~10 ppm (0.001%)

Discussion of Results:

The hypothetical data illustrates a common scenario where GC-FID may report a higher purity value than qNMR. This is because qNMR is an absolute method that quantifies the analyte against a standard of known purity and can detect non-volatile impurities and residual solvents that may not be observed by GC.[12] The Area Percent method in GC assumes all components have the same response factor, which can introduce inaccuracies.[1] However, GC-FID offers superior sensitivity for detecting trace volatile impurities.[7] The combination of both techniques provides the most comprehensive purity profile.[13]

References

A Comparative Guide to Isotopic and Bioorthogonal Probes for Fatty Acid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the complex pathways of fatty acid metabolism is a critical endeavor. The covalent attachment of fatty acids to proteins (acylation) and their role in metabolic pathways are central to numerous cellular processes, including signaling, energy storage, and membrane structure.[1][2] This guide provides a comparative analysis of traditional isotopic labeling methods and modern bioorthogonal labeling techniques utilizing terminal alkyne-modified fatty acid analogs for the study of these processes. While specific studies on 4-Methyl-1-hexyne in this context are not documented, the principles and applications of similar terminal alkyne probes are well-established and serve as a powerful tool in chemical biology.

Comparison of Labeling Strategies

The choice of labeling strategy depends on the specific research question, available instrumentation, and desired experimental outcome. Below is a comparison of key features of radioactive isotopic labeling, stable isotope labeling, and bioorthogonal labeling with terminal alkyne probes.

FeatureRadioactive Isotopic Labeling (e.g., ³H, ¹⁴C)Stable Isotope Labeling (e.g., ¹³C, ¹⁵N, ²H)Bioorthogonal Labeling (Terminal Alkyne Probes)
Detection Method Scintillation counting, AutoradiographyMass Spectrometry, NMR SpectroscopyFluorescence microscopy, Western blot, Mass Spectrometry (after click chemistry)
Sensitivity Very HighHighHigh
Spatial Resolution Low (Autoradiography)None (bulk analysis)High (Microscopy)
Safety Requires specialized handling and disposal of radioactive materialsGenerally safeRequires handling of chemical reagents
Throughput Low to MediumHigh (Mass Spectrometry)High
Applications Tracing metabolic fate, Quantifying protein turnover[2]Metabolic flux analysis, Quantitative proteomics[3][4]Visualization of lipid trafficking, Identification of acylated proteins, Activity-based protein profiling[5][6]
In Vivo Studies Limited due to radioactivityFeasible and widely usedFeasible and widely used[7]

Experimental Protocols

Radioactive Isotopic Labeling of Cellular Lipids

This protocol provides a general workflow for labeling cellular lipids using a radiolabeled fatty acid, such as [³H]palmitic acid.

Materials:

  • Cell culture medium

  • [³H]palmitic acid

  • Scintillation cocktail

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation vials

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in a suitable culture dish and grow to the desired confluency.

  • Labeling: Remove the growth medium and replace it with a medium containing the desired concentration of [³H]palmitic acid. Incubate the cells for the desired labeling period (e.g., 2-24 hours).

  • Washing: After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove unincorporated radiolabel.

  • Lysis: Add cell lysis buffer to the cells and incubate on ice to lyse the cells and solubilize the proteins and lipids.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Bioorthogonal Labeling and Detection of Acylated Proteins

This protocol outlines the metabolic labeling of cells with a terminal alkyne-modified fatty acid analog and subsequent detection via click chemistry.

Materials:

  • Cell culture medium

  • Terminal alkyne-modified fatty acid (e.g., alkynyl palmitic acid)

  • Azide-functionalized reporter tag (e.g., azide-fluorophore, azide-biotin)

  • Copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate)

  • Ligand (e.g., TBTA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Fixative (for imaging)

  • Permeabilization buffer (for imaging)

Procedure:

  • Metabolic Labeling: Culture cells in a medium supplemented with the terminal alkyne-modified fatty acid for a specific duration to allow for metabolic incorporation.[6]

  • Cell Lysis or Fixation:

    • For biochemical analysis (e.g., Western blot, proteomics), wash the cells with PBS and lyse them.

    • For imaging, fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them.[5]

  • Click Reaction: Prepare a "click" reaction cocktail containing the azide-functionalized reporter tag, copper(I) catalyst, and a ligand in a suitable buffer. Add this cocktail to the cell lysate or the fixed and permeabilized cells.[8][9]

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Analysis:

    • Biochemical Analysis: The labeled proteins can now be detected by Western blot (if using a biotin (B1667282) or epitope tag) or enriched for mass spectrometry analysis (if using a biotin tag).

    • Imaging: Wash the cells to remove excess reagents and visualize the fluorescently labeled proteins using fluorescence microscopy.[7]

Visualizations

Below are diagrams illustrating a typical workflow for bioorthogonal labeling and a relevant biological pathway.

experimental_workflow cluster_cell_culture In Vitro / In Vivo cluster_detection Analysis Cells Cells Metabolic Incorporation Metabolic Incorporation Cells->Metabolic Incorporation Terminal Alkyne Fatty Acid Terminal Alkyne Fatty Acid Terminal Alkyne Fatty Acid->Metabolic Incorporation Lysis / Fixation Lysis / Fixation Metabolic Incorporation->Lysis / Fixation Click Chemistry Click Chemistry Lysis / Fixation->Click Chemistry Analysis Fluorescence Imaging Western Blot Mass Spectrometry Click Chemistry->Analysis Azide-Tag Azide-Tag Azide-Tag->Click Chemistry

Caption: Experimental workflow for bioorthogonal labeling.

signaling_pathway Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Protein Acyltransferase Protein Acyltransferase Fatty Acyl-CoA->Protein Acyltransferase Acylated Protein Acylated Protein Protein Acyltransferase->Acylated Protein Substrate Protein Substrate Protein Substrate Protein->Protein Acyltransferase Membrane Localization Membrane Localization Acylated Protein->Membrane Localization Downstream Signaling Downstream Signaling Acylated Protein->Downstream Signaling

Caption: Simplified protein acylation pathway.

References

Molecular Docking Performance of Alkyne-Derived Ligands Against Bacterial DNA Gyrase B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking performance of ligands derived from scaffolds containing a 4-methyl-1-hexyne moiety against the bacterial DNA gyrase B (GyrB) subunit, a validated target for antibacterial drug development. The performance of these alkyne-containing compounds is benchmarked against established non-alkyne inhibitors, offering insights into their potential as a novel class of antibacterial agents. The data presented is supported by detailed experimental protocols for the cited molecular docking studies.

Performance Snapshot: Alkyne Derivatives vs. Fluoroquinolones

The following table summarizes the molecular docking and in vitro activity data for representative alkyne-containing thiazole (B1198619) derivatives and the widely-used fluoroquinolone antibiotic, ciprofloxacin (B1669076), against the DNA gyrase B subunit.

LigandLigand ClassTarget Protein (PDB ID)Docking Score / Binding Affinity (kcal/mol)IC₅₀ (µM)Key Interactions
Thiazole Derivative 9eAlkyne-containing hybridE. coli DNA Gyrase B (6YD9)Not explicitly stated, but identified as a top binder6.25 (MIC against E. coli)Interaction with key residues in the ATP-binding site. The trifluoromethyl group enhances lipophilicity, aiding cell wall penetration.
Thiazole Derivative 9gAlkyne-containing hybridE. coli DNA Gyrase B (6YD9)Not explicitly stated, but identified as a strong binder12.5 (MIC against E. coli)Similar to 9e, demonstrates strong interaction within the GyrB ATP-binding pocket.
CiprofloxacinFluoroquinolone (non-alkyne)E. coli DNA Gyrase B (6F86)-6.69510.323 (against S. aureus DNA gyrase)[1]Forms a stable complex through hydrogen bonds and π-interactions.[2] Interacts with both GyrA and GyrB subunits.[3]
Ciprofloxacin Hybrid 2bFluoroquinolone Hybrid (non-alkyne)S. aureus DNA Gyrase (2XCT)Not explicitly stated, but showed potent inhibition0.231Forms a stable complex with the DNA gyrase active site.[1]

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the comparative data table.

Molecular Docking Protocol for Thiazole Derivatives against E. coli DNA Gyrase B (PDB ID: 6YD9)

This protocol is based on studies of novel thiazole-based hybrids as DNA gyrase inhibitors.[4]

  • Software: Molecular docking was performed using Schrödinger Maestro.

  • Target Preparation:

    • The three-dimensional crystal structure of E. coli DNA Gyrase B (PDB ID: 6YD9) was retrieved from the Protein Data Bank.

    • The protein was prepared using the Protein Preparation Wizard in Maestro. This involved assigning bond orders, adding hydrogens, creating disulfide bonds, filling in missing side chains and loops, and deleting water molecules.

    • The protein structure was then minimized using the OPLS3e force field.

  • Ligand Preparation:

    • The 2D structures of the thiazole derivatives were drawn and converted to 3D structures.

    • LigPrep was used to generate low-energy conformers of the ligands at a pH of 7.0 ± 2.0 using the OPLS3e force field.

  • Grid Generation:

    • A receptor grid was generated around the active site of the DNA Gyrase B subunit, defined by the co-crystallized ligand.

  • Molecular Docking:

    • The prepared ligands were docked into the generated grid using the Glide module in Standard Precision (SP) mode.

    • The docking poses were evaluated based on their Glide score, and the best-docked poses were selected for further analysis.

Molecular Docking Protocol for Ciprofloxacin against E. coli DNA Gyrase B (PDB ID: 6F86)

This protocol is based on studies utilizing AutoDock Vina for docking quinoline (B57606) derivatives.[2]

  • Software: AutoDock Vina was used for the molecular docking simulation.

  • Target Preparation:

    • The 3D crystal structure of E. coli DNA gyrase B (PDB ID: 6F86) was obtained from the Protein Data Bank.

    • The protein was prepared for docking by removing water molecules and adding polar hydrogens using AutoDock Tools.

  • Ligand Preparation:

    • The 3D structure of ciprofloxacin was obtained from a chemical database or drawn using chemical drawing software.

    • The ligand's energy was minimized using a suitable force field (e.g., via Spartan software).

    • Gasteiger charges were added, and rotatable bonds were defined using AutoDock Tools.

  • Grid Generation:

    • A grid box was defined to encompass the active site of the DNA gyrase B subunit. The grid center and dimensions were set to cover the key interacting residues.[5]

  • Molecular Docking:

    • The docking simulation was performed using AutoDock Vina.

    • The resulting docking poses were ranked based on their binding affinity (in kcal/mol), and the pose with the lowest binding energy was selected for analyzing the interactions.

Visualizing the Process and Mechanism

To better understand the context of these molecular docking studies, the following diagrams illustrate the general experimental workflow and the mechanism of action of DNA gyrase inhibitors.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Target_Selection Target Selection (e.g., DNA Gyrase B) Protein_Prep Protein Preparation (PDB structure) Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation (Alkyne Derivatives & Alternatives) Target_Selection->Ligand_Prep Grid_Generation Grid Generation (Define Active Site) Protein_Prep->Grid_Generation Docking_Run Run Docking Algorithm (e.g., AutoDock, Glide) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Scoring Scoring & Ranking (Binding Energy, Docking Score) Docking_Run->Scoring Pose_Analysis Pose Analysis (Interactions, Conformation) Scoring->Pose_Analysis SAR Structure-Activity Relationship (SAR) Pose_Analysis->SAR DNA_Gyrase_Inhibition DNA Supercoiled DNA Gyrase DNA Gyrase (GyrA + GyrB) DNA->Gyrase Relaxed_DNA Relaxed DNA Gyrase->Relaxed_DNA ATP Hydrolysis Cleavage_Complex Stable Cleavage Complex Gyrase->Cleavage_Complex ATP ATP ATP->Gyrase ADP ADP + Pi Relaxed_DNA->ADP Inhibitor Gyrase Inhibitor (Alkyne or Fluoroquinolone) Inhibitor->Cleavage_Complex Cell_Death Bacterial Cell Death Cleavage_Complex->Cell_Death Replication Fork Stall

References

Navigating the Reactivity Landscape of Alkynes: A Comparative Kinetic Analysis of 4-Methyl-1-hexyne and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic nuances of terminal versus internal alkynes, using 4-Methyl-1-hexyne as a focal point for discussion. This guide provides an objective comparison of reaction kinetics, supported by available experimental data and detailed methodologies for key experiments.

While specific kinetic data for this compound is limited in publicly accessible literature, a robust comparative analysis can be constructed by examining the well-documented reactivity of its structural analogs: terminal alkynes (represented by 1-hexyne) and internal alkynes (represented by 2-hexyne (B165341) and 3-hexyne). This guide will leverage this data to provide a foundational understanding of the kinetic behavior of this compound in key organic reactions.

Comparative Kinetic Data of Alkyne Reactions

The reactivity of an alkyne is fundamentally dictated by the position of its triple bond. Terminal alkynes, such as 1-hexyne (B1330390) (and by extension, this compound), possess a terminal hydrogen atom on an sp-hybridized carbon, rendering them acidic and sterically accessible. In contrast, internal alkynes have their triple bond nestled within the carbon chain, leading to different steric and electronic properties that influence reaction rates and mechanisms.

Reaction TypeAlkyne TypeSubstrateCatalyst/ReagentRelative Rate/SelectivityActivation Energy (Ea)
Catalytic Hydrogenation Terminal1-OctyneNickel Boride (Ni₂B)High rate, lower selectivity for alkeneData not readily available
Internal2-HexyneNickel Boride (Ni₂B)Slower rate, 96% selectivity for (Z)-alkene[1]Data not readily available
Internal3-HexyneNickel Boride (Ni₂B)Slower rate, 98% selectivity for (Z)-alkene[1]Data not readily available
Acid-Catalyzed Hydration Terminal1-HexyneH₂SO₄, H₂O, HgSO₄Markovnikov product (2-hexanone) formed.[2][3]Generally higher than alkenes[4]
Internal (unsymmetrical)2-HexyneH₂SO₄, H₂O, HgSO₄Mixture of ketones (2-hexanone and 3-hexanone) formed.[5]Data not readily available
Hydrohalogenation (HBr) TerminalPropyneHBrFollows Markovnikov's rule.[6]Higher than for alkenes[7]
Internal (symmetrical)2-ButyneHBrMixture of (E) and (Z) vinyl halides.[7]Data not readily available

Key Reaction Pathways and Experimental Considerations

The subtle structural differences between terminal and internal alkynes manifest in distinct reaction pathways and outcomes. Understanding these is crucial for predicting product formation and optimizing reaction conditions.

Catalytic Hydrogenation

The hydrogenation of alkynes can be controlled to yield either an alkene or an alkane. While terminal alkynes tend to react faster, internal alkynes often exhibit higher selectivity for the formation of the corresponding (Z)-alkene when a poisoned catalyst like Lindlar's catalyst or nickel boride is used.[1] This is attributed to the stronger adsorption of terminal alkynes to the catalyst surface, which can sometimes lead to over-reduction to the alkane.

Acid-Catalyzed Hydration

The addition of water across the triple bond, catalyzed by acid and a mercury(II) salt, is a classic example of how the position of the alkyne dictates the product. Terminal alkynes, like 1-hexyne, consistently yield a methyl ketone due to the Markovnikov addition of the hydroxyl group to the more substituted carbon.[2][3] In contrast, the hydration of an unsymmetrical internal alkyne, such as 2-hexyne, is not regioselective and typically produces a mixture of two different ketones.[5]

Hydration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Progress cluster_workup Workup & Analysis Start Start Reagents Prepare Alkyne & H2SO4/HgSO4 solution Start->Reagents Mix Combine Reactants under controlled temperature Reagents->Mix Monitor Monitor reaction (TLC, GC) Mix->Monitor t = 0 Quench Quench Reaction (e.g., add water) Monitor->Quench Reaction Complete Extract Extract Organic Layer Quench->Extract Dry Dry with Na2SO4 Extract->Dry Analyze Analyze Product (GC-MS, NMR) Dry->Analyze End End Analyze->End

A generalized workflow for monitoring the kinetics of alkyne hydration.
Hydrohalogenation

The addition of hydrogen halides (HX) to alkynes also demonstrates regioselectivity. For terminal alkynes, the reaction follows Markovnikov's rule, with the halogen adding to the more substituted carbon of the triple bond.[6] With internal alkynes that are symmetrically substituted, a mixture of (E) and (Z) vinyl halides is typically formed. The reaction is believed to proceed through a vinyl cation intermediate, which is higher in energy than the carbocation intermediate in alkene hydrohalogenation, thus resulting in a higher activation energy for the reaction with alkynes.[7]

Experimental Protocols

To facilitate reproducible research, detailed experimental protocols for key kinetic analyses are provided below.

Protocol 1: Kinetic Analysis of Acid-Catalyzed Hydration of 1-Hexyne

Objective: To determine the rate of hydration of 1-hexyne by monitoring the disappearance of the starting material or the appearance of the 2-hexanone (B1666271) product over time.

Materials:

  • 1-Hexyne

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Mercury(II) Sulfate (B86663) (HgSO₄)

  • Deionized Water

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Preparation of the Catalytic Solution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, carefully add a catalytic amount of HgSO₄ to a solution of dilute H₂SO₄ in water. Allow the mixture to stir until the catalyst is well-dispersated.

  • Reaction Initiation: At time zero (t=0), inject a known amount of 1-hexyne and the internal standard into the pre-heated catalytic solution under vigorous stirring.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a cold quenching solution and the extraction solvent.

  • Extraction and Drying: Shake the vial vigorously to ensure complete extraction of the organic components. Allow the layers to separate and transfer the organic layer to a clean vial containing anhydrous Na₂SO₄.

  • GC Analysis: Inject a sample of the dried organic layer into the GC-FID.

  • Data Analysis: Determine the concentrations of 1-hexyne and 2-hexanone at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of 1-hexyne versus time to determine the reaction rate and order.

Protocol 2: General Procedure for Kinetic Analysis by the Method of Initial Rates

Objective: To determine the rate law of a reaction by measuring the initial rate of the reaction at various initial reactant concentrations.[8]

Procedure:

  • Experimental Design: Design a series of experiments where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant.

  • Reaction Setup: For each experiment, prepare the reaction mixture with the specified initial concentrations in a thermostated reaction vessel.

  • Initiation and Monitoring: Initiate the reaction and monitor the change in concentration of a reactant or product over a short initial period. This can be achieved through various analytical techniques such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC).

  • Determine Initial Rate: Plot the concentration versus time for the initial phase of the reaction. The initial rate is the absolute value of the slope of the tangent to this curve at t=0.

  • Determine Reaction Orders: By comparing the initial rates between experiments where the concentration of a single reactant was changed, the order of the reaction with respect to that reactant can be determined. For example, if doubling the concentration of a reactant doubles the initial rate, the reaction is first order with respect to that reactant.

  • Calculate the Rate Constant: Once the orders of all reactants are known, the rate constant (k) can be calculated for each experiment using the determined rate law. The average value of k should be reported.

Conclusion

The kinetic analysis of alkyne reactions is a nuanced field where the subtle difference between a terminal and an internal triple bond can lead to significant changes in reactivity and product distribution. While direct kinetic data for this compound remains an area for future investigation, the comparative data from its structural isomers, 1-hexyne and 2/3-hexyne, provides a strong predictive framework for its behavior. For researchers in drug development and organic synthesis, a thorough understanding of these kinetic principles is paramount for the rational design of synthetic routes and the optimization of reaction conditions. The provided experimental protocols offer a starting point for the systematic kinetic investigation of these and other alkyne-based reactions.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methyl-1-hexyne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemicals like 4-Methyl-1-hexyne is a critical component of laboratory safety and environmental responsibility. Due to its flammability and the reactive nature of its terminal alkyne group, this compound is classified as a hazardous waste and requires a stringent disposal protocol. Adherence to these procedures is essential to mitigate risks of fire, explosion, and chemical contamination.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, at a minimum, a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[1] All handling of this compound and its waste should be conducted within a well-ventilated chemical fume hood to prevent the accumulation of flammable vapors.[2][3]

Key safety considerations include:

  • Avoid Ignition Sources: Keep the chemical and its waste away from heat, sparks, open flames, and hot surfaces.[4][5] Use non-sparking tools and explosion-proof equipment when handling the waste.[4]

  • Prevent Static Discharge: Ensure that containers and equipment are properly grounded and bonded to prevent the buildup of static electricity.[4]

  • Incompatible Materials: Do not mix this compound waste with heavy metal salts (e.g., copper, silver, mercury) as this can lead to the formation of highly unstable and explosive metal acetylides.[6] Also, avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

Quantitative Data for Safe Handling

PropertyValueSignificance for Disposal
Classification Flammable Liquid (Class 3 Hazardous Waste)Dictates the need for specialized hazardous waste disposal procedures and prohibits drain or regular trash disposal.[9]
Primary Hazard Highly FlammableRequires strict control of ignition sources and storage in a cool, well-ventilated area away from heat.[4][10]
Secondary Hazard Potential for Explosive Acetylide FormationProhibits mixing with heavy metal waste and necessitates careful segregation.[6]
Container Type Compatible, tightly sealed containerUse glass, or a suitable metal container.[8] The container must be clearly labeled as hazardous waste.[1][8][10]
Storage Flammable storage cabinetMust be stored in a designated, properly labeled cabinet, away from incompatible materials.[10]

Step-by-Step Disposal Procedure

The proper disposal of this compound and its associated waste streams must be methodical to ensure safety and compliance.

Step 1: Waste Segregation

Proper segregation is the most critical initial step.[6][11]

  • Solid Waste: Collect contaminated items such as gloves, pipette tips, and paper towels in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[6]

  • Liquid Waste: Unused or waste this compound, as well as solvent rinses (e.g., acetone, ethanol) of contaminated glassware, must be collected in a separate, compatible hazardous waste container.[6][8] Do not fill containers beyond 90% capacity to allow for vapor expansion.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".[6]

Step 2: Waste Container Labeling

All waste containers must be clearly and accurately labeled.[2][8] The label should include:

  • The words "Hazardous Waste".[12]

  • The full chemical name: "Waste this compound". Avoid general terms like "Solvent Waste".[8]

  • A clear indication of the hazards (e.g., "Flammable," "Reactive").

  • The accumulation start date.[12]

  • The names of all constituents in the container.

Step 3: Temporary Storage

Store sealed and labeled waste containers in a designated satellite accumulation area.[2] This area should be:

  • At or near the point of generation and under the control of laboratory personnel.[13]

  • A cool, dry, and well-ventilated location, such as a flammable storage cabinet.[9][11]

  • Away from exit doors and incompatible chemicals.[10]

Step 4: Final Disposal

Never dispose of this compound waste down the sanitary sewer or in the regular trash.[6][8]

  • Once a waste container is full, ensure it is securely sealed.[6]

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[2][6]

Spill Management

In the event of a spill, immediate and proper response is crucial.[11]

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Absorb: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[6]

  • Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[6]

  • Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[6]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound waste.

G cluster_0 Initial Handling & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal A Waste Generation (this compound) B Segregate Waste Streams A->B C Solid Waste (Gloves, Paper Towels) B->C Contaminated Solids D Liquid Waste (Unused Chemical, Rinsate) B->D Liquids E Sharps Waste (Needles, Glassware) B->E Contaminated Sharps F Place in Lined Hazardous Waste Container C->F G Place in Compatible Liquid Waste Container D->G H Place in Puncture-Proof Sharps Container E->H I Label All Containers Correctly ('Hazardous Waste', Contents, Hazards) F->I G->I H->I J Store Sealed Containers in Satellite Accumulation Area (Flammable Cabinet) I->J K Arrange for Pickup by EHS or Licensed Contractor J->K

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for 4-Methyl-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methyl-1-hexyne in a laboratory environment. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and compliant use of this chemical.

Hazard Identification and Classification

Hazard ClassGHS Hazard StatementPrecautionary Statement Codes
Flammable LiquidsH225: Highly flammable liquid and vapour.[1][2]P210, P233, P240, P241, P242, P243, P370+P378, P403+P235[1][2]
Aspiration HazardH304: May be fatal if swallowed and enters airways.[1][2][3]P301+P310, P331[2]
Skin IrritationH315: Causes skin irritation.[3]P280, P302+P352, P332+P313, P362+P364
Eye IrritationH319: Causes serious eye irritation.[3]P280, P305+P351+P338, P337+P313
Specific Target Organ ToxicityH335: May cause respiratory irritation.[3]P261, P304+P340, P312[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Goggles or Face ShieldMust provide protection against chemical splashes. A face shield should be worn over safety goggles when there is a risk of explosion or significant splash hazard.[1][4]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are suitable for intermittent contact. Always inspect gloves for integrity before use and consult the manufacturer's chemical resistance guide.[4]
Body Protection Flame-Retardant Lab CoatA Nomex® or equivalent flame-retardant lab coat, fully buttoned, is required to protect against accidental splashes and fire hazards.[4] Cotton clothing should be worn underneath; synthetic fabrics should be avoided.[4]
Respiratory Protection Respirator with appropriate filtersTo be used in poorly ventilated areas or when vapor concentrations are expected to be high. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]
Footwear Closed-Toe ShoesMust cover the entire foot to protect from spills.[4]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following procedural steps is critical for the safe handling of this compound.

3.1. Preparation:

  • Ventilation: Ensure a certified chemical fume hood is operational and available for all manipulations.[6]

  • Safety Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical or CO2).[5]

  • Equipment Assembly: Assemble all necessary glassware and equipment before introducing the chemical.

  • Static Prevention: Ground and bond all containers and receiving equipment to prevent static discharge, a potential ignition source.[1][7]

3.2. Handling:

  • Work Area: Conduct all work involving this compound within a chemical fume hood to minimize vapor inhalation.

  • Tools: Use only non-sparking tools and explosion-proof electrical equipment.[1][7]

  • Container Management: Keep the container tightly closed when not in use.[1][7]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][7]

3.3. Storage:

  • Location: Store in a well-ventilated, cool, and dry area.[1][7]

  • Cabinet: Keep containers in a designated flammable liquids storage cabinet.

  • Incompatibles: Store away from incompatible materials such as strong oxidizing agents.[8]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes.[1][7] If skin irritation occurs, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][2] If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Fire Use dry chemical, CO2, or alcohol-resistant foam to extinguish.[7][9] Water spray may be used to cool containers.[9]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and safety hazards.

5.1. Waste Collection:

  • Container: Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[10]

  • Compatibility: Ensure the waste container is compatible with the chemical.[10]

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal procedures. Halogenated and non-halogenated solvent wastes should generally be kept separate.

5.2. Labeling and Storage:

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name (this compound), and the associated hazards (Flammable Liquid).

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by trained hazardous waste personnel.

5.3. Disposal Method:

  • Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[9]

  • Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Logical Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage cluster_emergency Emergency prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Apparatus prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 emergency Spill or Exposure handle1->emergency handle3 Close Container handle2->handle3 handle2->emergency clean1 Collect Waste handle3->clean1 store1 Store in Flammable Cabinet handle3->store1 clean2 Label Waste Container clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 first_aid Follow First Aid Procedures emergency->first_aid evacuate Evacuate if Necessary emergency->evacuate

Caption: Logical workflow for the safe handling of this compound.

References

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